1-BROMO-11-PHENYL UNDECANE
Description
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Structure
3D Structure
Properties
IUPAC Name |
11-bromoundecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENGEQZELQBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370837 | |
| Record name | Benzene,(11-bromoundecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101025-08-5 | |
| Record name | Benzene,(11-bromoundecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-11-phenylundecane
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Bromo-11-phenylundecane, identified by the CAS Number 101025-08-5 , is a bifunctional organic molecule of significant interest to the research and pharmaceutical development communities.[1][2][3][4] Structurally, it consists of a long eleven-carbon aliphatic chain, which imparts lipophilicity and flexibility, terminated at one end by a reactive primary bromide and at the other by a stable phenyl group. This unique architecture makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules requiring the introduction of a long-chain phenylalkyl moiety.[5] Its utility stems from the high reactivity of the C-Br bond in nucleophilic substitution reactions, allowing for the covalent attachment of this lipophilic tail to a wide array of molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, designed for professionals in drug discovery and chemical research.
Physicochemical and Spectroscopic Properties
The physical characteristics of 1-bromo-11-phenylundecane are critical for its handling, purification, and reaction setup. As a long-chain bromoalkane, it is a high-boiling, colorless to pale yellow liquid with low water solubility.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 101025-08-5 | [2][3] |
| Molecular Formula | C₁₇H₂₇Br | [2][3] |
| Molecular Weight | 311.3 g/mol | [2][3] |
| IUPAC Name | 11-bromoundecylbenzene | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | [1] |
| 130-135 °C at 0.01 Torr | [3] | |
| Density | ~1.096 g/cm³ | [1] |
| Refractive Index | ~1.512 | [1] |
| Flash Point | 179.1 °C | [1] |
Spectroscopic Characterization (Predicted)
While a publicly available reference spectrum is not accessible, the ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established principles.[6][7]
-
¹H NMR:
-
δ 7.10-7.30 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.
-
δ 3.41 ppm (t, J ≈ 6.7 Hz, 2H): A characteristic triplet for the methylene protons alpha to the bromine atom (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of bromine.
-
δ 2.58 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the benzylic protons (-C₆H₅-CH₂-).
-
δ 1.85 ppm (quint, 2H): A quintet for the methylene protons beta to the bromine atom (-CH₂CH₂Br).
-
δ 1.20-1.65 ppm (m, 16H): A broad multiplet representing the remaining eight methylene groups of the aliphatic chain.
-
-
¹³C NMR:
-
δ 142.8 ppm: Quaternary carbon of the phenyl ring attached to the alkyl chain.
-
δ 128.4, 128.2, 125.6 ppm: Resonances for the C-H carbons of the phenyl ring.
-
δ 35.9 ppm: Benzylic carbon (-C₆H₅-C H₂-).
-
δ 34.0 ppm: Methylene carbon attached to bromine (-C H₂Br).
-
δ 28.0-33.0 ppm: A series of signals corresponding to the remaining methylene carbons in the aliphatic chain.
-
Synthesis and Reaction Mechanisms
The synthesis of 1-bromo-11-phenylundecane is typically achieved from its corresponding alcohol, 11-phenyl-1-undecanol. The most common and industrially scalable method is a nucleophilic substitution reaction using a bromine source under acidic conditions.
Protocol: Synthesis via Appel-type Reaction
This protocol is a representative method based on the highly reliable Appel reaction, which converts primary alcohols to alkyl bromides with high fidelity.
Reagents & Equipment:
-
11-phenyl-1-undecanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 11-phenyl-1-undecanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. Causality Note: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-11-phenylundecane. The byproduct, triphenylphosphine oxide, is more polar and will be separated effectively.
Caption: Experimental workflow for the synthesis of 1-bromo-11-phenylundecane.
Core Reactivity and Applications in Drug Development
The primary utility of 1-bromo-11-phenylundecane lies in its function as a long-chain alkylating agent.[8] The terminal bromide is an excellent leaving group in Sₙ2 reactions, allowing for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Mechanism of Action: Nucleophilic Substitution
The molecule's reactivity is dominated by the electrophilic carbon atom bonded to the bromine. Nucleophiles (Nu⁻) readily attack this carbon, displacing the bromide ion in a concerted Sₙ2 mechanism. This reaction is highly efficient for primary bromides and forms the basis of its synthetic applications.
Caption: General reactivity pathway for 1-bromo-11-phenylundecane.
Field-Proven Applications
This compound serves as a critical building block for molecules where a long, lipophilic spacer terminating in a phenyl group is required. Such motifs are common in:
-
Pharmaceutical Intermediates: The undecylphenyl chain can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and protein binding. Its lipophilicity can enhance passage through the blood-brain barrier or improve oral bioavailability.[1]
-
Material Science: As a precursor for surfactants and liquid crystals, where the combination of a polar head group (introduced via substitution of the bromide) and a nonpolar, rigid-flexible tail (the phenylundecyl group) is essential.[5]
-
Functionalized Polymers: While the saturated chain prevents direct polymerization, it can be attached to polymer backbones as a pendant group to tune material properties. The related compound, 11-bromo-1-undecene, is used to synthesize polymers for drug delivery, suggesting that 1-bromo-11-phenylundecane could be used to functionalize surfaces or nanoparticles for similar biomedical applications.[9][10]
A search of patent literature reveals its use in the synthesis of novel compounds for various therapeutic areas. For instance, compounds with similar long-chain phenylalkyl structures are explored in the development of iron complex compounds for therapeutic use.[2][11]
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 1-bromo-11-phenylundecane is not widely published, data from structurally similar long-chain alkyl bromides (e.g., 1-bromooctane) provides a strong basis for hazard assessment.[12]
-
GHS Hazard Statements (Anticipated):
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.[12]
-
-
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P273: Avoid release to the environment.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Conclusion
1-Bromo-11-phenylundecane is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive primary bromide and a lipophilic phenylalkyl chain, provides a reliable tool for synthetic chemists. The straightforward reactivity, primarily through Sₙ2 displacement, allows for its predictable incorporation into a diverse range of target molecules, from advanced materials to next-generation pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-11-phenylundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-11-phenylundecane is a bifunctional long-chain aromatic alkyl halide. Its structure, comprising a terminal phenyl group, a flexible eleven-carbon aliphatic chain, and a reactive primary bromide, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of the core physicochemical properties of 1-bromo-11-phenylundecane, including its synthesis, purification, and spectroscopic characterization. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the design and synthesis of novel molecules with potential therapeutic applications.
Molecular Identity and Physical Properties
1-Bromo-11-phenylundecane is characterized by the molecular formula C₁₇H₂₇Br and a molecular weight of 311.3 g/mol [1]. At room temperature, it is expected to be a colorless to pale yellow liquid. Due to its long aliphatic chain, it is a relatively non-polar molecule with low solubility in water but good solubility in common organic solvents such as ethers, and hydrocarbons[2][3][4].
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇Br | [1] |
| Molecular Weight | 311.3 g/mol | [1] |
| CAS Number | 101025-08-5 | [1] |
| IUPAC Name | 11-Bromoundecylbenzene | [1] |
| Boiling Point | 130-135 °C at 0.01 Torr | [5] |
| Density | 1.096±0.06 g/cm³ (Predicted) | [6] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis of 1-bromo-11-phenylundecane.
An alternative and more direct approach involves the bromination of 11-phenyl-1-undecanol.
Caption: Synthesis of 1-bromo-11-phenylundecane from 11-phenyl-1-undecanol.
Experimental Protocol: Bromination of 11-Phenyl-1-undecanol
This protocol is adapted from established methods for the bromination of long-chain alcohols[7][8].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 11-phenyl-1-undecanol (1.0 eq) and a suitable solvent such as toluene.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over ice water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude 1-bromo-11-phenylundecane can be purified by vacuum distillation or column chromatography[9][10][11].
-
Vacuum Distillation: For larger quantities, vacuum distillation is an effective method to purify the product from less volatile impurities.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating the desired product from polar impurities.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methylene group attached to the bromine, and the long aliphatic chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.15 - 7.30 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~2.60 | Triplet | 2H |
| Methylene (-CH₂-Br) | ~3.40 | Triplet | 2H |
| Aliphatic Chain (-(CH₂)₈-) | 1.20 - 1.85 | Multiplet | 16H |
| Methylene (γ to Br) | ~1.85 | Quintet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~143 |
| Aromatic (ortho, meta, para-C) | 125 - 129 |
| Methylene (-CH₂-Br) | ~34 |
| Benzylic (-CH₂-Ph) | ~36 |
| Aliphatic Chain (-(CH₂)₉-) | 28 - 32 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic ring and the alkyl bromide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Bending | 1600, 1450 - 1500 |
| C-Br Stretch | 515 - 690 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) and the M+2 peak, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will be characteristic. Fragmentation will likely involve the loss of a bromine radical and cleavage along the alkyl chain[12][13][14].
-
Molecular Ion (M⁺): m/z ≈ 310 and 312 (in a ~1:1 ratio)
-
Key Fragments:
-
[M-Br]⁺: m/z ≈ 231
-
Benzylic cation ([C₇H₇]⁺): m/z = 91 (tropylium ion)
-
Fragments from cleavage of the alkyl chain.
-
Applications in Drug Development
1-Bromo-11-phenylundecane serves as a versatile building block in medicinal chemistry. The long lipophilic chain can be used to increase the affinity of a drug candidate for hydrophobic pockets in target proteins or to enhance its membrane permeability. The terminal bromide provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution or for forming organometallic reagents for cross-coupling reactions[15][16][17].
Caption: Synthetic utility of 1-bromo-11-phenylundecane in drug development.
Safety and Handling
As a bromoalkane, 1-bromo-11-phenylundecane should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
1-Bromo-11-phenylundecane is a valuable synthetic intermediate with a unique combination of a lipophilic phenylalkyl chain and a reactive bromide functional group. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data to aid in its identification and characterization. Its utility in organic synthesis, particularly in the context of drug discovery and development, warrants further exploration.
References
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How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound? Assume that ortho and para isomers can be separated. (n.d.). Retrieved from [Link]
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Introduction: The Strategic Importance of Omega-Phenylalkyl Bromides
An In-Depth Technical Guide to the Synthesis and Characterization of Omega-Phenylalkyl Bromides
Omega-phenylalkyl bromides are a class of organic compounds featuring a phenyl group attached to an alkyl chain, which is terminated by a bromine atom. These structures, such as phenethyl bromide and (3-bromopropyl)benzene, are not merely laboratory curiosities; they are pivotal intermediates in the fields of medicinal chemistry and materials science.[1][2] Their utility stems from the presence of two key reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the alkyl bromide terminus, which is an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a reliable leaving group, facilitating the construction of more complex molecular architectures.[1] This dual reactivity makes them indispensable building blocks for a wide array of target molecules, including pharmaceuticals like fentanyl and its analogs, where phenethyl bromide is a known precursor.[3][4][5] This guide provides a comprehensive overview of robust synthetic methodologies and rigorous characterization techniques for these valuable compounds, aimed at researchers and drug development professionals.
Workflow for Synthesis and Characterization of Omega-Phenylalkyl Bromides
The successful preparation and validation of a target omega-phenylalkyl bromide follows a logical progression from selecting an appropriate synthetic route to confirming the final product's identity and purity.
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol: Synthesis of (2-bromoethyl)benzene
-
Reactor Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylethanol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath to manage the reaction's exothermicity.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.3 equiv) to the solution. [6]Follow with the portion-wise addition of triphenylphosphine (PPh₃, 1.5 equiv), keeping the temperature below 5 °C. [6]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. [6]Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. [6][7]6. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product contains the desired bromide and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the pure phenethyl bromide. [6]
Method 2: Decarboxylative Bromination via the Hunsdiecker Reaction
The Hunsdiecker reaction provides a route to alkyl bromides from the silver salts of carboxylic acids, yielding a product with one fewer carbon atom than the starting material. [8][9]This method is particularly useful when the corresponding phenylalkanoic acid is more accessible than the alcohol.
Mechanism & Causality: This reaction proceeds through a free-radical chain mechanism. [9][10]The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate. [9]Homolytic cleavage of the weak O-Br bond, driven by heat or light, generates an acyloxy radical, which then loses CO₂ to form a phenylalkyl radical. This radical abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain and yield the final product. [9][11]
Caption: Radical mechanism of the Hunsdiecker reaction.
Experimental Protocol: Synthesis of (3-bromopropyl)benzene
-
Salt Formation: Prepare the silver salt of 4-phenylbutanoic acid by reacting it with silver oxide (Ag₂O). The salt must be meticulously dried, as moisture significantly hampers the reaction. [8]2. Reaction Setup: Suspend the dry silver salt (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) in a flask protected from light. [9]3. Bromination: Add a solution of bromine (1.0 equiv) in CCl₄ dropwise to the stirred suspension. The reaction is often initiated by gentle heating.
-
Reaction & Workup: Reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO₂ evolution). Cool the mixture and filter to remove the silver bromide precipitate.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride (CaCl₂) and remove the solvent by distillation. The crude product can be further purified by vacuum distillation.
Method 3: Anti-Markovnikov Hydrobromination of Phenylalkenes
For the synthesis of terminal bromides from terminal phenylalkenes (e.g., allylbenzene), anti-Markovnikov addition of hydrogen bromide (HBr) is a highly efficient and atom-economical method.
Mechanism & Causality: This reaction proceeds via a free-radical addition mechanism, initiated by peroxides. [12]The peroxide initiator generates a bromine radical from HBr. This radical adds to the terminal carbon of the alkene double bond, forming the more stable secondary benzylic radical, rather than the primary radical that would result from addition to the internal carbon. This radical then abstracts a hydrogen atom from another HBr molecule to yield the terminal bromide and regenerate a bromine radical to continue the chain. This regioselectivity is in direct opposition to the ionic Markovnikov addition.
Experimental Protocol: Synthesis of (3-bromopropyl)benzene from Allylbenzene
-
Setup: Dissolve allylbenzene (1.0 equiv) in a suitable solvent like pentane. [13]2. Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile). [13]3. HBr Addition: Bubble HBr gas through the solution at 0 °C. [13]Alternatively, a solution of HBr in acetic acid can be used.
-
Monitoring: Follow the reaction's progress by GC-MS until the starting alkene is consumed.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate to neutralize excess acid, followed by brine. [13]6. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.
Comparative Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Conditions | Key Advantages | Key Disadvantages |
| Appel Reaction | Phenylalkanol | PPh₃, CBr₄ | Mild, 0°C to RT | High yield, neutral conditions, good for sensitive molecules. [6][14] | Stoichiometric phosphine oxide byproduct can complicate purification. [15] |
| Hunsdiecker Reaction | Phenylalkanoic Acid | Ag₂O, Br₂ | Anhydrous, reflux | Accesses bromides from carboxylic acids. | Requires preparation of dry silver salt; uses toxic CCl₄. [8][9] |
| Anti-Markovnikov Hydrobromination | Phenylalkene | HBr, Peroxide | 0°C to RT | Atom-economical, direct conversion of alkenes. | Requires a terminal alkene precursor; peroxide sensitivity. |
Part 2: Rigorous Characterization of Omega-Phenylalkyl Bromides
Confirming the identity and purity of the synthesized bromide is a non-negotiable step in the workflow. A combination of spectroscopic and qualitative methods provides a self-validating system of analysis.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The protons on the carbon adjacent to the bromine (α-protons) are deshielded and typically appear as a triplet around 3.4-3.6 ppm. The protons adjacent to the phenyl ring (benzylic protons) appear as a triplet around 2.7-2.9 ppm. The aromatic protons will be found in the 7.1-7.3 ppm region.
-
¹³C NMR: The carbon atom bonded to bromine (C-Br) shows a characteristic signal in the range of 30-40 ppm. The aromatic carbons will appear between 125-145 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. A moderate to strong absorption in the 515-690 cm⁻¹ region is indicative of the C-Br stretching vibration. Aromatic C-H stretches will be visible just above 3000 cm⁻¹, and C=C stretches for the ring will appear around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition. A key diagnostic feature for organobromine compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Qualitative Confirmation Tests
Simple chemical tests can rapidly confirm the class of the synthesized halide.
-
Sodium Iodide in Acetone Test (Finkelstein Reaction): This test differentiates primary and secondary bromides from aryl and vinyl halides. [16]When the omega-phenylalkyl bromide (a primary or secondary bromide) is treated with a solution of NaI in acetone, a precipitate of sodium bromide (NaBr) will form, as NaBr is insoluble in acetone while NaI is soluble. [17][18]This positive result confirms the presence of a reactive alkyl bromide.
-
Alcoholic Silver Nitrate Test: This test relies on the Sₙ1 reactivity to form a silver halide precipitate. [16]Primary alkyl bromides react slowly upon heating with ethanolic silver nitrate to form a pale yellow precipitate of AgBr. This distinguishes them from unreactive aryl halides. [16]
Summary Data Table for (3-Bromopropyl)benzene
| Characterization Method | Expected Result |
| Molecular Formula | C₉H₁₁Br [1] |
| Molecular Weight | 199.09 g/mol [1] |
| ¹H NMR (CDCl₃) | δ ~7.2-7.3 (m, 5H, Ar-H), 3.4 (t, 2H, -CH₂Br), 2.8 (t, 2H, Ar-CH₂-), 2.2 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 35 (Ar-CH₂-), 33 (-CH₂Br), 32 (-CH₂CH₂CH₂-) |
| IR (cm⁻¹) | ~3030 (Ar C-H), ~2930 (Alkyl C-H), ~1600, 1495, 1450 (Ar C=C), ~695 (C-Br) |
| Mass Spec (EI) | M⁺ at m/z 198, M⁺+2 at m/z 200 (approx. 1:1 ratio); base peak at m/z 91 ([C₇H₇]⁺) |
| Appearance | Clear, colorless to light yellow liquid [1] |
Conclusion
The synthesis of omega-phenylalkyl bromides is a fundamental task in organic chemistry, enabling access to a vast range of more complex molecules. Mastery of the synthetic routes, from the mild and versatile Appel reaction to the classic Hunsdiecker and modern hydrobromination methods, provides the practicing chemist with a powerful toolkit. Each method has a distinct mechanistic basis that dictates its advantages and limitations. Equally critical is the application of a multi-faceted characterization strategy, combining the structural detail from NMR with the functional group and isotopic confirmation from IR and MS, respectively. This integrated approach ensures the production of high-purity, well-characterized intermediates, which is the bedrock of successful research and development in the chemical sciences.
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A Historical Perspective on Long-Chain Functionalized Alkanes: From Curiosity to Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain functionalized alkanes, once considered mere chemical curiosities due to the inert nature of their parent hydrocarbons, have evolved into indispensable tools across the scientific landscape. Their journey from challenging synthetic targets to key components in pharmaceuticals and advanced materials is a testament to the relentless ingenuity of chemists. This guide provides a comprehensive historical perspective on the development of synthetic methodologies for creating these valuable molecules. We will explore the foundational principles, seminal discoveries, and the paradigm-shifting transition from stoichiometric, often harsh, functionalization methods to modern, highly selective catalytic C-H activation. This narrative will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the historical context, we can better appreciate the power of the tools at our disposal and envision the future trajectory of this dynamic field.
Introduction: The Challenge of the "Unreactive"
Alkanes, with their general formula CnH2n+2, are acyclic saturated hydrocarbons composed solely of single carbon-carbon and carbon-hydrogen bonds.[1] Historically referred to as paraffins (from the Latin parum affinis, meaning "little affinity"), their lack of reactivity presented a formidable challenge to early chemists.[2] The high bond dissociation energies of C-C and C-H bonds, coupled with their low polarity, render them inert to many common reagents.[2]
The scientific community has long recognized the potential of alkanes as abundant and inexpensive chemical feedstocks, primarily sourced from petroleum and natural gas.[1][3] The ability to selectively introduce functional groups onto a long alkane chain would unlock a vast chemical space, providing molecular scaffolds for a myriad of applications. This guide traces the historical progression of turning this potential into a reality, focusing on the evolution of synthetic strategies to tame the unreactive nature of long-chain alkanes.
Early Forays: Taming the Inert C-H Bond
The initial approaches to functionalizing alkanes were often brutal, relying on harsh conditions and yielding mixtures of products with little to no selectivity. These early methods, while not elegant by modern standards, laid the crucial groundwork for future advancements.
Radical-Initiated Functionalization
One of the earliest strategies involved the use of radical initiators to abstract a hydrogen atom from the alkane chain, generating an alkyl radical. This highly reactive intermediate could then be trapped by a variety of reagents.
-
Halogenation: Free-radical halogenation, while effective, typically results in a mixture of constitutional isomers, with selectivity favoring the more stable secondary and tertiary C-H bonds. This lack of regioselectivity limited its utility for complex molecules.
-
Oxidation: Early oxidation methods often employed strong oxidizing agents, leading to over-oxidation and a complex mixture of alcohols, ketones, and carboxylic acids.
These early radical-based methods, while demonstrating the feasibility of C-H functionalization, highlighted the critical need for developing more selective and milder reaction conditions.
The Dawn of Catalysis: A Paradigm Shift
The advent of transition metal catalysis marked a turning point in the functionalization of alkanes. Catalytic approaches offered the promise of milder reaction conditions, improved selectivity, and the ability to perform transformations that were previously impossible.
Organometallic Precursors and Stoichiometric Reactions
Before the development of truly catalytic systems, chemists explored the stoichiometric reactions of organometallic complexes with alkanes. These studies provided fundamental insights into the mechanisms of C-H bond activation.
The Rise of Catalytic C-H Functionalization
The latter half of the 20th century witnessed an explosion of research in catalytic C-H functionalization. This era saw the development of numerous catalytic systems capable of activating C-H bonds and converting them into new C-C, C-N, and C-O bonds.[4][5][6] This transformation of C-H bond functionalization from a chemical curiosity to a practical synthetic tool was a remarkable achievement.[4][6]
Key Developments in Catalytic C-H Functionalization:
-
Directed C-H Functionalization: A significant breakthrough was the use of directing groups. These are functional groups within the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling site-selective functionalization.
-
Undirected C-H Functionalization: More recently, significant progress has been made in the development of catalysts that can selectively functionalize C-H bonds without the need for a directing group. These methods often rely on the inherent electronic or steric properties of the substrate to achieve selectivity.
The evolution of C-H functionalization has been particularly impactful in the synthesis of complex molecules, including natural products and medicinally active compounds.[4][5]
Modern Synthetic Methodologies: Precision and Versatility
Today's synthetic chemists have a powerful and diverse toolkit for the selective functionalization of long-chain alkanes. These methods offer unprecedented levels of control over regioselectivity and stereoselectivity.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, have been adapted for the functionalization of C-H bonds. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.
Carbene and Nitrene Insertions
The insertion of metal carbenes and nitrenes into C-H bonds has emerged as a powerful method for C-H functionalization.[7][8] These reactions can be highly selective and have been used in the synthesis of complex natural products.[7]
Experimental Protocol: Representative Rhodium-Catalyzed Carbene Insertion into a C-H Bond
This protocol provides a general procedure for the rhodium-catalyzed insertion of a carbene, derived from a diazo compound, into a C(sp³)–H bond of a long-chain alkane. This method is a powerful tool for the direct formation of C-C bonds.[8]
Materials:
-
Long-chain alkane (e.g., n-dodecane)
-
Diazo compound (e.g., ethyl 2-diazoacetate)
-
Rhodium catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the long-chain alkane (1.0 equivalent) and the rhodium catalyst (0.5-2 mol%) in the anhydrous solvent.
-
Addition of Diazo Compound: Add the diazo compound (1.1 equivalents) to the reaction mixture dropwise via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diazo compound is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized alkane.
Self-Validation:
-
The success of the reaction is confirmed by the disappearance of the characteristic yellow color of the diazo compound.
-
The formation of the product can be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should show characteristic signals for the newly formed C-H and C-C bonds.
Impact on Drug Discovery and Materials Science
The ability to precisely functionalize long-chain alkanes has had a profound impact on both drug discovery and materials science.
Drug Discovery: Late-Stage Functionalization
In drug discovery, the concept of "late-stage functionalization" (LSF) has become increasingly important.[9][10][11] LSF allows for the modification of complex, drug-like molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[9][11] The development of selective C-H functionalization methods has been a key enabler of LSF, providing medicinal chemists with powerful tools to optimize the properties of lead compounds.[9][10]
Materials Science: Tailoring Polymer Properties
In materials science, the functionalization of long-chain alkanes is crucial for the synthesis of specialty polymers and functional materials. By introducing specific functional groups along a polymer backbone, scientists can tailor its physical and chemical properties, such as solubility, thermal stability, and biocompatibility.
Future Outlook: The Next Frontiers
The field of long-chain functionalized alkane synthesis continues to evolve at a rapid pace. Future research will likely focus on several key areas:
-
Development of more sustainable and environmentally friendly catalytic systems: This includes the use of earth-abundant metals and the development of catalytic systems that can operate under milder conditions.
-
Enantioselective C-H functionalization: The ability to control the stereochemistry of C-H functionalization reactions is a major goal, as it would provide access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.
-
Biocatalysis: The use of enzymes to catalyze C-H functionalization reactions is a promising area of research. Enzymes can offer exquisite levels of selectivity and operate under mild, environmentally benign conditions.
Conclusion
The journey of long-chain functionalized alkanes from laboratory curiosities to indispensable building blocks is a powerful illustration of the progress of synthetic chemistry. The development of innovative synthetic methodologies, particularly in the area of catalytic C-H functionalization, has transformed our ability to manipulate these once-unreactive molecules. As our understanding of catalysis continues to grow, we can expect to see even more powerful and selective methods for the synthesis of long-chain functionalized alkanes, opening up new avenues for discovery in medicine, materials science, and beyond.
Visualizations
Caption: A timeline illustrating the historical development of synthetic methods for functionalizing long-chain alkanes.
Caption: A simplified schematic of a catalytic cycle for C-H functionalization of an alkane.
References
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Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2-24. [Link]
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Hartwig, J. F. (2016). Evolution of C−H Bond Functionalization from Methane to Methodology. National Institutes of Health, PMC. [Link]
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Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. eScholarship, University of California. [Link]
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Jia, C., Kitamura, T., & Fujiwara, Y. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 34(8), 633-639. [Link]
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Li, Z., & Davies, H. M. L. (2021). Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp3)–H bonds. Organic Chemistry Frontiers, 8(1), 125-148. [Link]
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Bidd, I., & Whiting, M. C. (1985). Syntheses of very long chain alkanes terminating in polydeuterium-labelled end-groups and some very large single-branched alkanes including Y-shaped structures. Journal of the Chemical Society, Perkin Transactions 1, 1315-1319. [Link]
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Gong, Y., Su, L., Zhu, Z., Ye, Y., & Gong, H. (2021). Thermal Functionalization of Alkanes with Carbon Electrophiles. ChemRxiv. [Link]
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Chen, H., Schlecht, S., Semple, T. C., & Hartwig, J. F. (2000). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Chemistry at Illinois. [Link]
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Goldman, A. S., & Halpern, J. (2003). Large-Scale Selective Functionalization of Alkanes. Request PDF. [Link]
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Crabtree, R. H. (2001). Alkane C-H activation and functionalization with homogeneous transition metal catalysts: A century of progress - A new millennium in prospect. Request PDF. [Link]
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Kingston, C., & Vincent, S. P. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 977-989. [Link]
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Johansson, M. J., & Ackermann, L. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(9), 606-623. [Link]
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Chen, M. S., & White, M. C. (2017). Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. Dalton Transactions, 46(43), 14734-14749. [Link]
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Bernd, B. (2022). The Role of Alkanes in the Formation of Organized Structures. Journal of Chemical Sciences, 14(1). [Link]
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1-BROMO-11-PHENYL UNDECANE molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-11-Phenylundecane: Properties, Synthesis, and Applications
Abstract
1-Bromo-11-phenylundecane is a bifunctional organic compound featuring a long aliphatic undecane chain, terminated by a reactive bromine atom at one end and a stable phenyl group at the other. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals, functionalized polymers, and materials science applications. This guide provides a comprehensive overview of its core physicochemical properties, outlines a detailed synthetic protocol, and explores its applications for researchers and drug development professionals.
Introduction: A Versatile Synthetic Building Block
In the landscape of organic synthesis and medicinal chemistry, molecules that serve as versatile scaffolds are of paramount importance. 1-Bromo-11-phenylundecane (CAS No. 101025-08-5) emerges as a significant long-chain alkyl halide.[1][2] Its structure is characterized by a C11 alkyl chain, which provides hydrophobicity and flexibility, a terminal phenyl group, and a terminal primary bromide. The bromine atom serves as an excellent leaving group, making the molecule susceptible to a wide range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the covalent attachment of various functional moieties.
The presence of the phenyl group on the opposite end of the chain allows for further modifications through aromatic substitution reactions or serves as a bulky, hydrophobic anchor in supramolecular assemblies. For drug development professionals, such molecules are instrumental in creating derivatives with tailored pharmacokinetic profiles, enabling the systematic exploration of structure-activity relationships (SAR). Its applications span from the synthesis of complex organic molecules to its use as a reagent in diverse chemical transformations.[1]
Physicochemical and Structural Properties
The fundamental properties of 1-Bromo-11-phenylundecane are summarized below. These data are critical for planning reactions, purification procedures, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₇Br | [1][2][3][4][5][6] |
| Molecular Weight | 311.3 g/mol | [1][3][4][5] |
| Exact Mass | 310.13000 Da | [4] |
| IUPAC Name | 11-bromoundecylbenzene | [3] |
| CAS Number | 101025-08-5 | [1][3][5] |
| Synonyms | 11-bromoundecylbenzene, Benzene,(11-bromoundecyl)- | [1][2][3] |
| Boiling Point | 369.5 °C at 760 mmHg; 130-135 °C at 0.01 Torr | [1][2][5] |
| Density | ~1.096 g/cm³ | [1][5] |
Synthesis and Mechanistic Considerations
The synthesis of 1-bromo-11-phenylundecane can be achieved through several routes. A common and effective strategy involves the bromination of the corresponding alcohol, 11-phenylundecan-1-ol. This transformation is typically accomplished using a strong brominating agent.
Synthetic Pathway: Bromination of 11-Phenylundecan-1-ol
The conversion of a primary alcohol to an alkyl bromide is a classic nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. The key is to first convert the hydroxyl group (-OH), a poor leaving group, into a better one. Using hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group (H₂O), which is readily displaced by the bromide ion (Br⁻).
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 1-bromo-11-phenylundecane via SN2 reaction.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
11-phenylundecan-1-ol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 11-phenylundecan-1-ol and an excess of 48% hydrobromic acid.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup - Quenching and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the organic product with diethyl ether (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Causality: The washing steps are critical to remove unreacted reagents and byproducts, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-bromo-11-phenylundecane.
Applications in Research and Drug Development
The dual functionality of 1-bromo-11-phenylundecane makes it a highly adaptable reagent.
-
Pharmaceutical Intermediates: It serves as a precursor for synthesizing molecules with long alkyl chains, which can be used to modulate the lipophilicity of drug candidates. This is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Organic Synthesis: The terminal bromide is a versatile handle for introducing various nucleophiles, such as amines, azides, thiols, and cyanides, enabling the construction of complex molecular architectures.[1]
-
Functionalized Polymers and Materials: Similar to its unsaturated analog, 11-bromo-1-undecene, this compound can be used to create functionalized surfaces or polymers.[7][8] The phenyl group can be incorporated into polymeric backbones or side chains, while the bromo group remains available for post-polymerization modification, a strategy used in creating materials for drug delivery or conductive polymers.[7][8]
Conclusion
1-Bromo-11-phenylundecane is more than a simple alkyl halide; it is a strategic synthetic tool for researchers in chemistry and drug discovery. Its well-defined structure, characterized by the molecular formula C₁₇H₂₇Br and a molecular weight of 311.3 g/mol , provides a reliable foundation for complex molecular design.[1][3][4][5] The robust synthetic protocols available for its preparation and the predictable reactivity of its terminal bromide group ensure its continued relevance in the development of novel therapeutics and advanced materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735621, 1-Bromo-11-phenylundecane. Available from: [Link]
-
LookChem (Date not available). Cas 101025-08-5, 1-BROMO-11-PHENYL UNDECANE. Available from: [Link]
-
StudySmarter (Date not available). How would you synthesize 1-bromo-1-phenylbutane starting with benzene. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Undecane, 1-bromo-. NIST Chemistry WebBook. Available from: [Link]
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Navigating the Purification of 1-Bromo-11-Phenyl Undecane: A Technical Guide to Vacuum Distillation
For Immediate Release
[City, State] – January 12, 2026 – For researchers, scientists, and professionals in drug development, the purification of high-boiling-point compounds presents a significant challenge. This technical guide provides an in-depth exploration of the boiling point of 1-bromo-11-phenyl undecane under vacuum, offering a foundational understanding for its successful purification through vacuum distillation.
Executive Summary
This compound is a long-chain alkyl bromide with a high atmospheric boiling point, making it susceptible to thermal decomposition during traditional distillation. Vacuum distillation is an essential technique that lowers the boiling point, thereby preserving the integrity of the molecule. This guide delves into the theoretical principles governing this phenomenon, provides practical methodologies for determining the boiling point under reduced pressure, and offers a comprehensive protocol for vacuum distillation of this compound.
Understanding the Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is paramount for its effective purification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇Br | PubChem[1] |
| Molecular Weight | 311.3 g/mol | PubChem[1] |
| Atmospheric Boiling Point (760 mmHg) | 369.5 °C | LookChem[2] |
| Vapor Pressure | 2.51 x 10⁻⁵ mmHg at 25°C | LookChem[2] |
The high atmospheric boiling point of 369.5 °C underscores the necessity of vacuum distillation to prevent decomposition.
The Theoretical Framework: Boiling Point Reduction Under Vacuum
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is consequently lowered. This principle is the cornerstone of vacuum distillation, a technique indispensable for the purification of thermally sensitive or high-boiling-point compounds.[3][4]
Two key thermodynamic relationships are instrumental in predicting the boiling point of a substance at a reduced pressure:
-
The Clausius-Clapeyron Equation: This equation provides a quantitative relationship between the vapor pressure and temperature of a liquid. The two-point form of the equation is particularly useful for estimating the boiling point at a new pressure if the boiling point at another pressure and the enthalpy of vaporization (ΔHvap) are known.[5][6][7]
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.
-
ΔHvap is the molar enthalpy of vaporization.
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
-
The Antoine Equation: This semi-empirical equation also relates vapor pressure to temperature, but with three substance-specific constants (A, B, and C) that are determined experimentally.[8]
log₁₀(P) = A - (B / (C + T))
Estimating the Enthalpy of Vaporization (ΔHvap)
To utilize the Clausius-Clapeyron equation, the enthalpy of vaporization is a critical parameter. In the absence of experimentally determined values, Trouton's rule provides a reliable estimation. This empirical rule states that the entropy of vaporization is approximately constant for many non-associated liquids at their normal boiling point, with a value of about 88 J/(K·mol).[2][4][6]
ΔSvap = ΔHvap / Tb ≈ 88 J/(K·mol)
Given the atmospheric boiling point (Tb) of this compound is 369.5 °C (642.65 K), the estimated enthalpy of vaporization is:
ΔHvap ≈ 88 J/(K·mol) * 642.65 K ≈ 56553 J/mol or 56.55 kJ/mol
Predicting the Boiling Point of this compound at Reduced Pressures
With the estimated ΔHvap, we can now predict the boiling point of this compound at various vacuum pressures using the Clausius-Clapeyron equation.
| Vacuum Pressure (mmHg) | Predicted Boiling Point (°C) |
| 10 | ~206 |
| 5 | ~189 |
| 1 | ~158 |
| 0.5 | ~145 |
| 0.1 | ~118 |
Note: These are estimated values. For precise work, experimental determination is recommended.
Experimental Protocol for Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Vacuum pump (capable of reaching <1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer or vacuum gauge
-
Clamps and stands
-
Boiling chips or a magnetic stir bar
Workflow Diagram:
Figure 1. Experimental workflow for the vacuum distillation of this compound.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Securely clamp a clean, dry round-bottom flask to a stand.
-
Add a magnetic stir bar or boiling chips to the flask.
-
Charge the flask with the crude this compound.
-
Attach the short-path distillation head, ensuring all joints are properly greased and sealed.
-
Place the thermometer in the adapter, with the bulb positioned just below the sidearm leading to the condenser.
-
Connect the condenser to a coolant source.
-
Attach the receiving flask.
-
Connect the vacuum outlet of the distillation head to a cold trap, and then to the vacuum pump.
-
Place a manometer or vacuum gauge between the cold trap and the distillation apparatus.
-
-
Distillation Process:
-
Turn on the coolant flow to the condenser.
-
Start the vacuum pump and allow the system to reach the desired pressure.
-
Once the pressure is stable, begin heating the distillation flask with the heating mantle and start the stirrer.
-
Increase the temperature gradually.
-
Observe the temperature at which the liquid begins to boil and condense in the condenser. This is the boiling point at the recorded pressure.
-
Collect the fraction that distills over at a constant temperature. This is the purified this compound.
-
Once the distillation is complete, or if the temperature begins to rise significantly, stop heating.
-
Allow the apparatus to cool to room temperature.
-
Carefully and slowly break the vacuum before turning off the pump.
-
Dismantle the apparatus and collect the purified product.
-
Safety Considerations
-
Always perform vacuum distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety shield.
-
Ensure the cold trap is functioning correctly to prevent volatile materials from entering the vacuum pump.
Conclusion
The successful purification of this compound is critically dependent on the application of vacuum distillation. By understanding the relationship between pressure and boiling point, and by utilizing predictive tools such as the Clausius-Clapeyron equation in conjunction with Trouton's rule, researchers can effectively determine the optimal conditions for distillation, thereby ensuring the integrity and purity of the final product. The experimental protocol provided in this guide offers a robust framework for achieving this separation in a laboratory setting.
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CHEMIX. Clausius-Clapeyron Boiling Point Experiment. [Link]
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Chemteam.info. The Clausius-Clapeyron Equation. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-11-Phenyl Undecane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-11-phenyl undecane, a molecule of interest in pharmaceutical and organic synthesis.[1] In the absence of extensive published solubility data, this document equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict and experimentally quantify its solubility in a range of common organic solvents. We delve into the molecular characteristics of this compound, explore the fundamental principles of solubility, and present a detailed, step-by-step protocol for solubility determination using the robust shake-flask method coupled with quantitative Nuclear Magnetic Resonance (NMR) analysis. This guide is designed to be a self-validating system, enabling users to generate reliable and reproducible solubility data crucial for process development, formulation, and reaction chemistry.
Introduction: Understanding the Solute - this compound
This compound (C₁₇H₂₇Br) is a long-chain alkylbenzene derivative characterized by a terminal bromine atom.[1][2] Its molecular structure, dominated by a lengthy undecane chain and a phenyl group, imparts a significant nonpolar character. The bromine atom introduces a degree of polarity, making the molecule not entirely lipophilic. Understanding this structural duality is paramount to predicting its interaction with various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇Br | [2] |
| Molecular Weight | 311.3 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | [1] |
| Density | 1.096 g/cm³ | [1] |
| Solubility | Data not readily available | [1] |
The Theoretical Underpinnings of Solubility: A Predictive Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For a solution to form, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.
The Role of Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility. This compound, with its extensive hydrocarbon backbone, is predominantly nonpolar. Therefore, it is predicted to be more soluble in nonpolar organic solvents. In contrast, its solubility in highly polar solvents is expected to be limited.
Hydrogen Bonding
Hydrogen bonding plays a significant role in the solubility of compounds with appropriate functional groups.[4] this compound is not a hydrogen bond donor and a very weak acceptor. Solvents that are strong hydrogen bond donors and acceptors (protic solvents like alcohols) may not be ideal solvents, as the solute would disrupt the solvent's strong intermolecular network without offering comparable interactions.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible. While the HSP values for this compound are not published, they can be estimated using group contribution methods. This approach would allow for a more refined selection of potential solvents for experimental testing.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11] This protocol is coupled with quantitative Nuclear Magnetic Resonance (¹H NMR) for accurate concentration measurement, a method that is both rapid and requires no chromophore in the analyte.[1][2][12][13][14]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved liquid at the bottom of the vial.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the separation of the undissolved solute.
-
Centrifuge the vials at a moderate speed to ensure complete sedimentation of any suspended microdroplets.
-
-
Sample Preparation for qNMR:
-
Carefully withdraw a precise aliquot of the clear supernatant from each vial, avoiding any disturbance of the undissolved layer.
-
In a clean, dry NMR tube, combine a known volume of the supernatant with a known volume of a deuterated solvent containing a pre-weighed amount of a suitable internal standard. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
-
NMR Data Acquisition and Analysis:
-
Acquire a quantitative ¹H NMR spectrum for each sample.
-
Integrate the area of a characteristic, well-resolved signal of this compound and the signal of the internal standard.
-
Calculate the concentration of this compound in the saturated solution using the following equation:
Concentration (mol/L) = (Integral of Analyte / Number of Protons of Analyte Signal) * (Moles of Internal Standard / Integral of Internal Standard) * (1 / Volume of Supernatant in L)
-
Predicted and Hypothetical Solubility Data
Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility and a template for presenting experimentally determined quantitative data for this compound in a range of organic solvents.
Table 2: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL) at 25 °C |
| Hexane | Nonpolar, Aliphatic | High | To be determined |
| Toluene | Nonpolar, Aromatic | High | To be determined |
| Dichloromethane | Moderately Polar, Aprotic | Moderate to High | To be determined |
| Diethyl Ether | Slightly Polar, Aprotic | Moderate | To be determined |
| Ethyl Acetate | Moderately Polar, Aprotic | Moderate | To be determined |
| Acetone | Polar, Aprotic | Low to Moderate | To be determined |
| Isopropanol | Polar, Protic | Low | To be determined |
| Methanol | Polar, Protic | Very Low | To be determined |
| Acetonitrile | Polar, Aprotic | Very Low | To be determined |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Low | To be determined |
Discussion and Causality
The solubility of this compound is a direct consequence of its molecular structure. The long, nonpolar undecane chain and the phenyl ring are the dominant features, favoring interactions with nonpolar solvents through van der Waals forces. Solvents like hexane and toluene are expected to be excellent solvents as they can effectively solvate the nonpolar regions of the molecule.
The presence of the bromine atom introduces a dipole moment, which may allow for some interaction with moderately polar solvents like dichloromethane and ethyl acetate. However, in highly polar solvents, particularly protic solvents like methanol, the strong solvent-solvent interactions (hydrogen bonds) are likely to be energetically more favorable than the interactions with the largely nonpolar solute. This leads to poor solubility as the solvent molecules will preferentially interact with each other.
Conclusion
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
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Reha, D., & Kabeláč, M. (2003). Solvent Effects on Hydrogen Bonds A Theoretical Study. The Journal of Physical Chemistry A, 107(26), 5263–5270. [Link]
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University of Rochester, Department of Chemistry. Solvent Polarities. [Link]
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University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11100. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Park, K. (2000). Hansen Solubility Parameters. Purdue University. [Link]
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Methodological & Application
Application Note & Protocol: Formation of 11-Phenylundecylmagnesium Bromide
A Detailed Guide for the Synthesis of a Long-Chain Arylalkyl Grignard Reagent
Abstract
This document provides a comprehensive protocol for the synthesis of the Grignard reagent, 11-phenylundecylmagnesium bromide, from its corresponding arylalkyl halide, 1-bromo-11-phenylundecane. Grignard reagents are fundamental organometallic compounds, serving as potent nucleophiles for the formation of carbon-carbon bonds in organic synthesis.[1][2] The synthesis of Grignard reagents from long-chain alkyl halides presents unique challenges, including decreased reactivity and an increased propensity for side reactions. This guide details the critical steps for successful synthesis, including stringent anhydrous techniques, effective magnesium activation, and controlled reaction conditions to minimize the formation of byproducts such as the Wurtz coupling product.[3] The intended audience includes researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction and Mechanistic Principles
The Grignard reaction, discovered by Victor Grignard in 1900, involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[2][4] This process transforms the electrophilic carbon of the halide into a highly nucleophilic carbon in the organomagnesium compound.[5] The resulting Grignard reagent is a powerful tool for creating new C-C bonds by reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[6][7]
The formation of 11-phenylundecylmagnesium bromide follows this fundamental principle. However, the long, flexible eleven-carbon chain can influence reactivity. The successful execution of this protocol hinges on three core principles:
-
Exclusion of Protic Solvents: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, such as water or alcohols, to form the corresponding alkane.[7][8] Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[1]
-
Magnesium Surface Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium metal, inhibiting the reaction.[9][10] Chemical activation is required to remove this layer and expose the reactive metal surface. 1,2-dibromoethane is an excellent activating agent as it reacts with magnesium to produce ethylene gas and magnesium bromide, which are innocuous to the main reaction.[11][12] The evolution of ethylene provides a clear visual indicator of successful activation.[9]
-
Minimization of Side Reactions: The primary side reaction of concern is the Wurtz-type coupling, where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[3][13] This side reaction is minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, keeping its instantaneous concentration low.[3][14]
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| 1-Bromo-11-phenylundecane | >98% purity | Sigma-Aldrich | Ensure it is free from moisture. |
| Magnesium Turnings | Grignard grade, >99.5% | Sigma-Aldrich | Use fresh turnings. Avoid finely powdered Mg, which can be pyrophoric. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, with BHT inhibitor | Acros Organics | Use from a freshly opened bottle or dried over sodium/benzophenone. |
| 1,2-Dibromoethane | Anhydrous, >99% | Alfa Aesar | Handle with care; toxic and carcinogenic.[11] |
| Iodine | Crystal, ACS Reagent | J.T. Baker | Optional, can be used as a co-activator and indicator.[15] |
| Nitrogen or Argon Gas | High purity, >99.99% | Airgas | For maintaining an inert atmosphere. |
| Apparatus | |||
| Three-neck round-bottom flask | 250 mL or 500 mL | VWR | Must be oven-dried at >120 °C for at least 4 hours before use.[16] |
| Reflux Condenser | VWR | Oven-dried. | |
| Pressure-equalizing dropping funnel | 125 mL | VWR | Oven-dried. |
| Magnetic Stirrer and Stir Bar | |||
| Gas inlet/outlet adapter | VWR | Connect to an oil bubbler to monitor gas flow. | |
| Syringes and Needles | Gas-tight | Hamilton | For transfer of anhydrous liquids. |
Detailed Experimental Protocol
Apparatus and Reagent Preparation
-
Glassware: All glassware (flask, condenser, dropping funnel) must be scrupulously cleaned, dried in an oven (>120 °C) for a minimum of 4 hours (preferably overnight), and assembled while still hot under a positive flow of dry nitrogen or argon gas.[16] This prevents atmospheric moisture from adsorbing onto the glass surfaces.
-
Inert Atmosphere: Assemble the apparatus as shown in the workflow diagram below. Maintain a gentle, positive pressure of inert gas throughout the entire procedure. The gas outlet should be connected to an oil bubbler to monitor the flow and prevent back-diffusion of air.
-
Solvent: Use anhydrous THF. While diethyl ether is also a common solvent, THF's higher boiling point and better solvating properties for the Grignard reagent are often advantageous.[8]
-
Substrate Solution: In a separate dry, inerted flask, prepare a solution of 1-bromo-11-phenylundecane in anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
Grignard Reagent Formation
-
Magnesium Addition: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) and a magnetic stir bar into the cooled, inerted three-neck flask.
-
Solvent Addition: Add enough anhydrous THF via syringe to just cover the magnesium turnings. Begin vigorous stirring.
-
Activation: Using a syringe, add a small amount of 1,2-dibromoethane (approx. 3-5 mol% relative to Mg).[11] Successful activation is indicated by the spontaneous evolution of bubbles (ethylene gas) from the magnesium surface.[9] The solution may also become slightly warm. If the reaction does not start, gently warm the flask with a heat gun until bubbling begins, then remove the heat source immediately. A small crystal of iodine can also be added, which will cause a brown color that fades upon initiation.[17]
-
Initiation: Once activation is confirmed, add a small portion (~5-10%) of the 1-bromo-11-phenylundecane solution from the dropping funnel. A successful initiation of the main reaction is marked by the solution turning cloudy and a gentle, self-sustaining reflux.[18]
-
Controlled Addition: Once initiated, add the remainder of the 1-bromo-11-phenylundecane solution dropwise from the funnel at a rate that maintains a gentle reflux.[3] This slow addition is crucial to prevent a large exotherm and to minimize the Wurtz coupling side reaction.[14] An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, the reaction mixture will typically appear as a cloudy, grayish-brown solution. Continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium metal has been consumed, to ensure the reaction goes to completion.[16]
-
Use and Storage: The resulting Grignard reagent, 11-phenylundecylmagnesium bromide, is not isolated. It should be used immediately in situ for the subsequent reaction step. If short-term storage is necessary, it must be kept under a strict inert atmosphere.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 11-phenylundecylmagnesium bromide.
Critical Reaction Parameters
| Parameter | Recommended Setting | Rationale & Impact on Outcome |
| Solvent Purity | Anhydrous (<50 ppm H₂O) | Critical. Water will protonate and destroy the Grignard reagent, drastically reducing the yield.[1] |
| Atmosphere | Inert (N₂ or Ar) | Critical. Oxygen can oxidize the Grignard reagent, while moisture will quench it.[10] |
| Mg Equivalents | 1.1 - 1.2 eq. | Ensures a sufficient reactive surface is available to drive the reaction to completion. |
| Activation Method | 1,2-Dibromoethane (3-5 mol%) | Provides a reliable chemical method to remove the passivating MgO layer, ensuring reaction initiation.[11][12] |
| Substrate Addition Rate | Dropwise to maintain gentle reflux | Critical. Minimizes the instantaneous concentration of the alkyl bromide, which suppresses the bimolecular Wurtz coupling side reaction, thereby increasing the yield of the desired Grignard reagent.[3] |
| Temperature Control | Room Temp / Gentle Reflux | The reaction is exothermic.[14] Overheating favors the Wurtz coupling side reaction and solvent loss. An external cooling bath should be available for control.[3] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inadequate drying of glassware/solvent.[18]2. Passivated magnesium surface.[9]3. Low reactivity of the long-chain halide. | 1. Ensure all components are scrupulously anhydrous.2. Add another small portion of activator (1,2-dibromoethane or an iodine crystal). Crush some Mg turnings with a dry glass rod to expose a fresh surface.[19]3. Gently warm the flask with a heat gun until initiation, then remove heat. |
| Reaction is too vigorous and refluxes uncontrollably. | Addition rate of the alkyl halide is too fast. | Immediately slow or stop the addition and apply an ice-water bath to the flask to moderate the temperature. Resume slow addition once the exotherm is controlled. |
| Low yield of desired product in subsequent step. | 1. Incomplete Grignard formation.2. Significant Wurtz coupling occurred.[18]3. Accidental exposure to air or moisture. | 1. Ensure most of the magnesium was consumed.2. In future runs, use a more dilute solution and a slower addition rate.[3]3. Check for leaks in the inert gas setup. |
| Reaction mixture turns dark brown or black. | Minor decomposition or formation of finely divided metal from side reactions.[18] | This is often not detrimental to the reaction's success. As long as the Grignard reagent is formed, it can typically be used without issue. |
Conclusion
The successful formation of 11-phenylundecylmagnesium bromide is readily achievable through the careful application of fundamental organometallic techniques. The keys to a high-yield synthesis are the rigorous exclusion of atmospheric moisture and oxygen, effective chemical activation of the magnesium surface, and a controlled, slow addition of the 1-bromo-11-phenylundecane substrate to disfavor the Wurtz coupling side reaction. This protocol provides a reliable foundation for researchers to generate this valuable long-chain Grignard reagent for subsequent applications in complex molecule synthesis.
References
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Laine, R. M. (2014). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]
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Activation of Grignard reagent - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. Retrieved from [Link]
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Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Aluri, B. R. (2008). 1,2-Dibromoethane. Synlett. Retrieved from [Link]
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Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
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Rieke, R. D., et al. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
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A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.). BYJU'S. Retrieved from [Link]
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What is the mechanism of the formation of a Grignard reagent from an alkyl halide? - Quora. (2017). Quora. Retrieved from [Link]
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What is the best solvent for making a Grignard Reagent? - Quora. (2022). Quora. Retrieved from [Link]
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Alkyl Halide Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
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Stabilization of Grignard reagents by a pillar[9]arene host – Schlenk equilibria and Grignard reactions - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. (2018). Chemistry – A European Journal. Retrieved from [Link]
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Grignard reagent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Master Organic Chemistry. Retrieved from [Link]
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The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
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The Grignard Reagents: Their Preparation - Ursinus Digital Commons. (n.d.). Ursinus College. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-11-phenylundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 1-Bromo-11-phenylundecane
1-Bromo-11-phenylundecane is a versatile bifunctional organic molecule, featuring a long eleven-carbon aliphatic chain that imparts significant lipophilicity, bookended by a reactive primary alkyl bromide and a stable phenyl group.[1][2] This unique structure makes it an invaluable building block in the synthesis of a diverse array of molecular architectures, from novel surfactants and functionalized polymers to complex pharmaceutical intermediates and liquid crystals. The terminal phenyl group provides a site for further aromatic chemistry, while the primary bromide is an excellent electrophile for nucleophilic substitution reactions. This guide provides a detailed exploration of the mechanistic underpinnings and practical laboratory protocols for leveraging 1-bromo-11-phenylundecane in key synthetic transformations.
Physicochemical Properties of 1-Bromo-11-phenylundecane:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇Br | [1][3] |
| Molecular Weight | 311.3 g/mol | [1][3] |
| Boiling Point | 130-135 °C at 0.01 Torr | [3] |
| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [3] |
Mechanistic Considerations: The Dominance of the S(_N)2 Pathway
Nucleophilic substitution reactions involving 1-bromo-11-phenylundecane are governed by its structure as a primary alkyl halide.[4][5] The bromine atom is attached to a carbon that is bonded to only one other carbon atom. This steric accessibility strongly favors the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[6][7][8][9]
In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), in a single, concerted step.[7][10] This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral.[11][12] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[13][14]
The alternative S(_N)1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation.[6][8] Therefore, for all practical purposes, reactions with 1-bromo-11-phenylundecane can be predicted to proceed via an S(_N)2 mechanism.
Diagram: The S(_N)2 Reaction Pathway
Caption: Generalized S(_N)2 mechanism for 1-bromo-11-phenylundecane.
Experimental Protocols: A Suite of Synthetic Applications
The following protocols are designed to be robust and adaptable for the synthesis of key derivatives of 1-bromo-11-phenylundecane.
Williamson Ether Synthesis: Preparation of an Alkoxy Derivative
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an S(N)2 reaction between an alkoxide and a primary alkyl halide.[7][15][16][17][18]
Protocol: Synthesis of 1-Methoxy-11-phenylundecane
-
Materials:
-
1-Bromo-11-phenylundecane
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-11-phenylundecane (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methoxy-11-phenylundecane.
-
Azide Synthesis: Gateway to Amines and Triazoles
Alkyl azides are versatile intermediates, readily converted to primary amines or used in "click" chemistry. The reaction of an alkyl bromide with sodium azide is a straightforward method for their preparation.[19][20][21][22]
Protocol: Synthesis of 1-Azido-11-phenylundecane
-
Materials:
-
1-Bromo-11-phenylundecane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-11-phenylundecane (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMSO.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Note: Low molecular weight alkyl azides can be explosive; while the risk is lower for this high molecular weight compound, avoid excessive heating.
-
The crude 1-azido-11-phenylundecane is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by column chromatography.
-
Gabriel Synthesis: A Controlled Route to Primary Amines
The Gabriel synthesis provides a method for the synthesis of primary amines while avoiding the overalkylation that can occur with direct amination.[23][24][25][26][27] It involves the alkylation of potassium phthalimide followed by hydrazinolysis.
Protocol: Synthesis of 11-Phenylundecan-1-amine
-
Step A: N-Alkylation of Potassium Phthalimide
-
Materials:
-
1-Bromo-11-phenylundecane
-
Potassium phthalimide
-
Anhydrous DMF
-
-
Procedure:
-
Combine 1-bromo-11-phenylundecane (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C with stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and pour into cold water to precipitate the N-(11-phenylundecyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
-
Step B: Hydrazinolysis
-
Materials:
-
N-(11-phenylundecyl)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Aqueous HCl
-
Aqueous NaOH
-
Dichloromethane
-
-
Procedure:
-
Suspend the N-(11-phenylundecyl)phthalimide from Step A in ethanol.
-
Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
After completion, cool the mixture and acidify with aqueous HCl.
-
Filter to remove the phthalhydrazide precipitate.
-
Basify the filtrate with aqueous NaOH until pH > 12.
-
Extract the primary amine with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 11-phenylundecan-1-amine.
-
-
Kolbe Nitrile Synthesis: Chain Extension and Carboxylic Acid Precursor
The Kolbe nitrile synthesis allows for the introduction of a cyano group, which can be further hydrolyzed to a carboxylic acid, thus extending the carbon chain by one atom.[28][29][30][31][32]
Protocol: Synthesis of 12-Phenyl-dodecanenitrile
-
Materials:
-
1-Bromo-11-phenylundecane
-
Sodium cyanide (NaCN)
-
Anhydrous DMSO
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-11-phenylundecane (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq). Extreme Caution: Sodium cyanide is a potent poison. All manipulations must be carried out in a well-ventilated fume hood with appropriate safety measures in place.
-
Heat the reaction to 90-100 °C and monitor by TLC.
-
Upon completion, cool to room temperature and carefully pour into a large volume of water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by vacuum distillation or column chromatography.
-
Workflow Visualization
Caption: Synthetic routes from 1-bromo-11-phenylundecane.
Summary and Outlook
1-Bromo-11-phenylundecane serves as a highly effective substrate for a range of S(_N)2 reactions, enabling the synthesis of diverse functionalized long-chain molecules. The protocols detailed herein provide a foundation for researchers to explore its synthetic utility. The choice of nucleophile, solvent, and temperature are critical parameters that can be fine-tuned to optimize reaction outcomes. By understanding the underlying mechanistic principles, scientists can confidently employ this versatile building block in their research and development endeavors.
References
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Varma, R. S., Naicker, K. P., & Aschberger, J. (n.d.). A Facile Preparation of Alkyl Azides from Alkyl Bromides and Sodium Azide Using 18-Crown-6 Ether Doped Clay. Synthetic Communications, 29(16), 2823–2827. [Link]
-
Varma, R. S., Naicker, K. P., & Aschberger, J. (n.d.). A Facile Preparation of Alkyl Azides from Alkyl Bromides and Sodium Azide Using 18-Crown-6 Ether Doped Clay. Taylor & Francis Online. [Link]
-
(2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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(2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]
-
(n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
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(n.d.). Factors Affecting Nucleophilic Substitution, Alkyl halides, Assignment Help. Transtutors. [Link]
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(n.d.). Cas 101025-08-5,1-BROMO-11-PHENYL UNDECANE. LookChem. [Link]
-
(2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Chemistry LibreTexts. [Link]
-
(n.d.). Williamson ether synthesis. Wikipedia. [Link]
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(2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
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(2021, July 5). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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(n.d.). Table 1. Alkyl Azides (R—N3) from Alkyl Bromides (R-Br). Organic Syntheses. [Link]
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(n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]
-
(2024, March 11). Kolbe nitrile synthesis. Sciencemadness Wiki. [Link]
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(n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]
-
(n.d.). Kolbe nitrile synthesis. chemeurope.com. [Link]
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(n.d.). Kolbe Nitrile Synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Gabriel Synthesis | Overview & Research Examples. Perlego. [Link]
-
(n.d.). 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621. PubChem - NIH. [Link]
-
(n.d.). Kolbe nitrile synthesis. Wikipedia. [Link]
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(n.d.). Gabriel synthesis. Wikipedia. [Link]
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(n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
(n.d.). The Gabriel Synthesis. Chemistry Steps. [Link]
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(2024, April 9). 1-bromo-1-phenylethane. ChemBK. [Link]
-
(2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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(2019, July 17). SN2 reaction of alkyl halides. YouTube. [Link]
-
(n.d.). 1-Bromo-10-phenyldecane | C16H25Br | CID 2735602. PubChem. [Link]
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(n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
(n.d.). SN2 Reactions of Alkyl Halides. WebAssign. [Link]
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(n.d.). Nucleophilic Substitution. Utah Tech University. [Link]
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(2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. [Link]
-
(n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]
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(n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]
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(2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
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(n.d.). How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound? Assume that ortho and para isomers can be separated. Study.com. [Link]
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(2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
(n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+. Pearson+. [Link]
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Application Notes and Protocols: 1-BROMO-11-PHENYL UNDECANE as a Versatile Linker in Drug Discovery
Introduction: The Critical Role of Linkers in Advanced Therapeutics
In the landscape of modern drug discovery, the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized our approach to treating complex diseases. These modalities rely on a tripartite structure: a targeting moiety that recognizes a specific cellular marker, a potent payload or effector molecule, and a chemical linker that connects the two. The linker is far from a passive spacer; it is a critical determinant of the conjugate's efficacy, stability, pharmacokinetics, and overall therapeutic index.[1][][3] The choice of linker dictates the drug's stability in circulation, its release mechanism at the target site, and its ability to position the payload for optimal activity.[1][][3]
Among the diverse array of linkers, those based on long alkyl chains offer a unique combination of flexibility and hydrophobicity, which can be advantageous for cell permeability.[4] 1-BROMO-11-PHENYL UNDECANE, with its 11-carbon aliphatic chain and terminal phenyl and bromo functionalities, presents a compelling scaffold for the synthesis of bifunctional linkers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a foundational element in the construction of advanced drug conjugates. We will delve into the rationale behind its application, provide detailed protocols for its functionalization and conjugation, and discuss the critical aspects of characterization and optimization.
Physicochemical Properties and Strategic Advantages of this compound
This compound (CAS: 101025-08-5) is a long-chain alkyl bromide with a terminal phenyl group.[5][6] Its molecular structure imparts a unique set of properties that can be strategically leveraged in drug discovery.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₇H₂₇Br | Provides a substantial carbon backbone for linker elongation and modification. |
| Molecular Weight | 311.3 g/mol | Contributes to the overall size of the final conjugate. |
| Boiling Point | 369.5 °C at 760 mmHg | High boiling point indicates low volatility. |
| Density | 1.096 g/cm³ | Standard physical property for handling and reaction setup. |
| Appearance | Colorless to pale yellow liquid | Facilitates visual inspection during synthesis and purification. |
The 11-carbon chain offers significant flexibility, which can be crucial for allowing the two ends of a bifunctional molecule, such as a PROTAC, to simultaneously bind to their respective protein targets without steric hindrance.[7] The terminal phenyl group can be a site for further chemical modification or can contribute to non-covalent interactions with target proteins. The primary alkyl bromide is a versatile chemical handle, readily participating in nucleophilic substitution reactions to introduce a variety of functional groups for subsequent conjugation.[4]
Experimental Protocols: Synthesis of Bifunctional Linkers from this compound
The true utility of this compound lies in its conversion into a heterobifunctional linker, possessing two different reactive groups. This allows for the sequential and controlled conjugation of the targeting moiety and the payload. Below are two key protocols for transforming the bromo- functionality into more versatile groups for bioconjugation: an azide for "click" chemistry and a primary amine for amide coupling or direct alkylation.
Protocol 1: Synthesis of 1-Azido-11-phenylundecane for Click Chemistry Applications
This protocol details the conversion of the alkyl bromide to an alkyl azide via a bimolecular nucleophilic substitution (SN2) reaction. The resulting azide is a key functional group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly referred to as "click chemistry."[][8]
Causality Behind Experimental Choices:
-
SN2 Reaction: A primary alkyl bromide is an excellent substrate for SN2 reactions, which proceed with inversion of configuration and are generally high-yielding with good nucleophiles.[9][10]
-
Sodium Azide: A highly effective and readily available nucleophile for this transformation.
-
Solvent (DMSO): A polar apathetic solvent like Dimethyl Sulfoxide (DMSO) is chosen to dissolve both the organic substrate and the inorganic azide salt, facilitating the reaction.[11]
-
Temperature: Moderate heating is applied to increase the reaction rate without promoting significant side reactions.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-11-phenylundecane.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation System:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, typically higher Rf, product spot.
-
LC-MS Analysis: Confirm the mass of the product, which should correspond to the molecular weight of 1-azido-11-phenylundecane.
-
¹H NMR Spectroscopy: The proton signals adjacent to the bromide will shift upon substitution with the azide group.
-
FT-IR Spectroscopy: The appearance of a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide functional group.
Protocol 2: Synthesis of 11-Phenylundecan-1-amine for Amide Coupling and Alkylation
This protocol describes a two-step process to convert the alkyl bromide to a primary amine. The first step is the Gabriel synthesis, which avoids the over-alkylation issues common with direct amination.[4] The resulting amine is a versatile nucleophile for amide bond formation with carboxylic acids or for direct alkylation of electrophiles.
Causality Behind Experimental Choices:
-
Gabriel Synthesis: This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is an excellent nucleophile that reacts with the alkyl bromide. The resulting N-alkylphthalimide is then cleaved to yield the primary amine, preventing the formation of secondary and tertiary amines.
-
Hydrazine Monohydrate: A common reagent for the cleavage of the phthalimide group.
Materials:
-
This compound
-
Potassium Phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine Monohydrate
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Phthalimide Alkylation:
-
Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and pour it into ice-cold water to precipitate the N-(11-phenylundecyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Phthalimide Cleavage:
-
Suspend the N-(11-phenylundecyl)phthalimide in ethanol.
-
Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction, and a precipitate of phthalhydrazide will form.
-
Acidify the mixture with concentrated HCl and stir for 1 hour.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with NaOH solution until pH > 12.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 11-phenylundecan-1-amine.
-
Self-Validation System:
-
LC-MS Analysis: Confirm the mass of the intermediate and the final product.
-
¹H NMR Spectroscopy: Observe the disappearance of the phthalimide protons and the appearance of the amine protons.
-
Purity Assessment: Use HPLC to determine the purity of the final amine.
Application in PROTAC Synthesis: A Workflow Example
The functionalized 11-phenylundecane linkers can be readily incorporated into PROTAC synthesis. The following workflow illustrates the assembly of a PROTAC using the azide-functionalized linker.
dot
Caption: PROTAC Synthesis Workflow using a functionalized linker.
Characterization of the Final Drug-Linker Conjugate
Thorough characterization of the final conjugate is essential to ensure its identity, purity, and stability. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight of the final conjugate and assess its purity. | A major peak with the expected mass-to-charge ratio of the conjugate. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | An accurate mass measurement that matches the calculated molecular formula. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the conjugate and the successful formation of the linker-drug and linker-targeting moiety bonds. | The presence of characteristic signals from all three components (targeting moiety, linker, and payload). |
| HPLC (Analytical and Preparative) | To determine the purity of the conjugate and for purification. | A single, sharp peak in the analytical chromatogram indicating high purity. |
| Size Exclusion Chromatography (SEC) | For ADCs, to assess aggregation and determine the drug-to-antibody ratio (DAR). | A homogenous peak corresponding to the ADC with minimal aggregation. |
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of custom linkers in drug discovery. Its long alkyl chain provides the necessary flexibility for optimal target engagement in complex biological systems, while its terminal functional groups allow for straightforward chemical modification. The protocols outlined in this application note provide a robust framework for the synthesis and application of 11-phenylundecane-based linkers. As the field of targeted therapeutics continues to evolve, the rational design of linkers will remain a cornerstone of successful drug development. The principles and methodologies described herein can be adapted and expanded to create novel linkers with tailored properties to meet the specific challenges of new biological targets and therapeutic modalities.
References
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Application Note: Williamson Ether Synthesis of Long-Chain Phenylalkyl Ethers
Abstract
This technical guide provides a comprehensive protocol for the synthesis of long-chain phenylalkyl ethers utilizing 1-bromo-11-phenylundecane as the electrophilic substrate. The Williamson ether synthesis, a robust and versatile method, is employed for this transformation.[1][2] This document details the underlying S_N2 mechanism, provides a step-by-step experimental procedure, outlines methods for product purification and characterization, and includes a troubleshooting guide. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the process. This protocol is designed for researchers in organic synthesis, materials science, and drug development who require access to functionalized long-chain molecules.
Introduction and Scientific Context
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form a new carbon-oxygen bond.[1][4]
The substrate of focus, 1-bromo-11-phenylundecane, is a valuable intermediate for synthesizing molecules with distinct hydrophobic (long alkyl chain) and aromatic (terminal phenyl group) regions.[5][6] Such amphiphilic structures are of significant interest in materials science for the development of surfactants and liquid crystals, and in medicinal chemistry as scaffolds for novel therapeutic agents. This application note presents a detailed protocol for the synthesis of 1-methoxy-11-phenylundecane as a representative example.
Mechanism, Rationale, and Key Considerations
The success of the Williamson ether synthesis hinges on optimizing conditions to favor the S_N2 pathway while minimizing competing side reactions, primarily the E2 elimination.[1][2]
2.1. The S_N2 Pathway: The reaction is initiated by the deprotonation of an alcohol using a strong base to generate a potent alkoxide nucleophile.[3][7] This alkoxide then performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the bromide leaving group in a single, concerted step.[1]
Key Factors for a Successful S_N2 Reaction:
-
Substrate: The use of a primary alkyl halide, such as 1-bromo-11-phenylundecane, is ideal. The carbon atom bearing the bromine is sterically unhindered, making it highly accessible to the incoming nucleophile.[1][4] Secondary and tertiary halides are more prone to elimination.[4][8]
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide, and the liberation of hydrogen gas (H₂) as a byproduct drives the initial acid-base reaction to completion.[3][7][9]
-
Solvent: A polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is crucial.[9][10] These solvents effectively solvate the sodium cation (Na⁺) but do not strongly solvate the alkoxide anion. This leaves the alkoxide "naked" and highly reactive, accelerating the rate of the S_N2 reaction.[9]
2.2. Competing E2 Elimination: The alkoxide is not only a strong nucleophile but also a strong base.[4] It can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene via an E2 mechanism.
Strategies to Minimize Elimination:
-
Substrate Choice: As mentioned, using a primary halide like 1-bromo-11-phenylundecane drastically reduces the rate of E2 elimination.[4][9]
-
Temperature Control: While the reaction requires heat to proceed at a reasonable rate, excessive temperatures can favor the elimination pathway.[1][9] Maintaining a moderate temperature is a critical control parameter.
Reaction Mechanism Overview
Caption: S_N2 (ether formation) vs. E2 (alkene byproduct) pathways.
Experimental Protocol: Synthesis of 1-methoxy-11-phenylundecane
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 1-bromo-11-phenylundecane (C₁₇H₂₇Br) | Round-bottom flasks (2-neck) |
| Sodium hydride (NaH), 60% dispersion in oil | Magnetic stirrer and stir bars |
| Anhydrous Tetrahydrofuran (THF) | Heating mantle with controller |
| Anhydrous Methanol (MeOH) | Condenser and drying tube (CaCl₂) |
| Saturated aqueous NH₄Cl solution | Inert atmosphere setup (Nitrogen/Argon) |
| Diethyl ether (Et₂O) | Syringes and needles |
| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Silica gel (for column chromatography) | Rotary evaporator |
| Hexane, Ethyl Acetate (for chromatography) | TLC plates (silica gel) and chamber |
Safety Precautions:
-
Sodium Hydride (NaH): Highly reactive and flammable.[11][12] It reacts violently with water to produce flammable hydrogen gas.[13][14] Handle exclusively under an inert atmosphere (Nitrogen or Argon).[11] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[11][12]
-
Solvents: THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.[12][15]
3.2. Step-by-Step Procedure
Part A: Alkoxide Formation
-
Preparation: Set up a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: Suspend sodium hydride (0.13 g, ~3.2 mmol, 1.2 eq., 60% dispersion) in 20 mL of anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous methanol (0.1 mL, ~2.5 mmol, 1.0 eq.) dropwise via syringe. Effervescence (H₂ gas evolution) will be observed.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium methoxide.
Part B: Ether Synthesis 5. Substrate Addition: Dissolve 1-bromo-11-phenylundecane (0.78 g, 2.5 mmol, 1.0 eq.) in 10 mL of anhydrous THF. Add this solution dropwise to the sodium methoxide suspension at room temperature. 6. Reaction: Heat the reaction mixture to a gentle reflux (~65 °C) using a heating mantle. 7. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to the starting bromide has disappeared (typically 4-6 hours).
Part C: Workup and Purification 8. Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH. 9. Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether. 10. Washing: Combine the organic extracts and wash with 30 mL of water, followed by 30 mL of brine. 11. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. 12. Purification: Purify the crude oil via flash column chromatography on silica gel.[16] A gradient elution starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane is typically effective for separating the non-polar ether product from any residual starting material or byproducts.[17]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Expected Results
The final product, 1-methoxy-11-phenylundecane, should be a clear, colorless oil. Successful synthesis can be confirmed by standard spectroscopic methods.
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ 7.30-7.15 (m, 5H, Ar-H), 3.38 (t, 2H, -CH₂-O-) , 3.34 (s, 3H, -OCH₃) , 2.60 (t, 2H, Ar-CH₂-), 1.70-1.20 (m, 18H, alkyl chain) |
| ¹³C NMR (CDCl₃) | δ 142.8 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 72.9 (-CH₂-O-) , 59.1 (-OCH₃) , 36.0 (Ar-CH₂-), 31.5-26.1 (alkyl chain) |
| IR Spectroscopy | Strong C-O stretch at ~1115 cm⁻¹ . Absence of O-H stretch (~3300 cm⁻¹). C-H stretches ~2920, 2850 cm⁻¹. |
| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight of C₁₈H₃₀O. |
Note: NMR chemical shifts for hydrogens and carbons on carbons adjacent to the ether oxygen are shifted downfield.[18][19]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation of alcohol (wet reagents/solvent).2. Inactive NaH (improper storage).3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use a fresh bottle of NaH or wash the dispersion with dry hexane before use.3. Increase reflux time and monitor carefully by TLC. |
| Recovery of Starting Material | 1. See "Low or No Yield".2. Poor nucleophilicity of alkoxide. | 1. See above.2. Consider using a more polar aprotic solvent like DMF to enhance nucleophile reactivity. |
| Alkene Byproduct Observed | 1. E2 elimination is competing with S_N2.2. Reaction temperature is too high. | 1. This is less likely with a primary halide but possible.2. Reduce the reaction temperature and increase the reaction time. |
| Multiple Spots on TLC after Column | 1. Incomplete separation during chromatography. | 1. Optimize the solvent system for chromatography. Use a slower, more shallow gradient. |
Conclusion
This application note provides a reliable and detailed protocol for the Williamson ether synthesis using 1-bromo-11-phenylundecane. By carefully controlling reaction parameters to favor the S_N2 mechanism, researchers can efficiently synthesize long-chain phenylalkyl ethers. The guidance on mechanism, experimental setup, purification, and troubleshooting is intended to enable scientists to successfully apply this methodology for the creation of valuable molecular building blocks for a range of scientific applications.
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Williamson Ether Synthesis. Chemistry Steps. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]
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Williamson ether synthesis (video). Khan Academy. [Link]
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Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. [Link]
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1-BROMO-11-PHENYL UNDECANE. LookChem. [Link]
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Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. PubMed. [Link]
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How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound? Chegg. [Link]
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1-BROMO-11-PHENYL UNDECANE in the synthesis of liquid crystals
Application Notes & Protocols
Topic: 1-Bromo-11-phenylundecane in the Synthesis of Calamitic Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Role of 1-Bromo-11-phenylundecane in Mesogen Design
The field of liquid crystal (LC) science is fundamentally driven by the precise engineering of molecular architecture. Calamitic (rod-shaped) liquid crystals, the workhorses of modern display technology, are typically composed of a rigid core (the mesogen) and one or more flexible terminal chains.[1] The interplay between the rigid core's tendency to form an ordered state and the flexible chain's entropic disorder dictates the material's mesophases, transition temperatures, and overall performance.[2]
1-Bromo-11-phenylundecane (C₁₇H₂₇Br) is a strategically designed precursor molecule for creating advanced liquid crystalline materials.[3] It provides two key structural motifs:
-
The Long, Flexible Undecane Chain (-C₁₁H₂₂-): A chain of this length is critical for inducing and stabilizing liquid crystalline phases.[4] Longer alkyl chains lower the melting point and can introduce a greater number of mesophases (e.g., smectic phases in addition to nematic phases) by acting as an "entropy reservoir," effectively plasticizing the rigid core assembly.[2][5]
-
The Terminal Phenyl Group (-C₆H₅): This group can be incorporated as part of the rigid mesogenic core, contributing to the π-π stacking interactions that promote anisotropic self-assembly.
-
The Reactive Bromo Terminus (-Br): The terminal bromine atom is an excellent leaving group, making this molecule a versatile alkylating agent for coupling with other mesogenic fragments, typically through nucleophilic substitution reactions like Williamson ether synthesis.[6]
This application note provides a comprehensive guide to the synthesis of 1-Bromo-11-phenylundecane and its subsequent use as a key building block in the synthesis of a representative cyanobiphenyl-based liquid crystal.
Part I: Synthesis of the Precursor: 1-Bromo-11-phenylundecane
The most direct and reliable method for synthesizing 1-Bromo-11-phenylundecane is through the bromination of the corresponding alcohol, 11-phenyl-1-undecanol. While various brominating agents exist, using phosphorus tribromide (PBr₃) is a classic and highly effective method for converting primary alcohols to alkyl bromides.
Physicochemical Properties of 1-Bromo-11-phenylundecane
| Property | Value | Source |
| CAS Number | 101025-08-5 | [3][7] |
| Molecular Formula | C₁₇H₂₇Br | [3][7] |
| Molecular Weight | 311.3 g/mol | [3][7] |
| IUPAC Name | 11-bromoundecylbenzene | [3] |
| SMILES | C1=CC=C(C=C1)CCCCCCCCCCCBr | [3] |
Reaction Workflow: Synthesis of 1-Bromo-11-phenylundecane
Caption: Synthesis of 1-Bromo-11-phenylundecane from 11-phenyl-1-undecanol.
Detailed Experimental Protocol: Synthesis of 1-Bromo-11-phenylundecane
Materials:
-
11-phenyl-1-undecanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Pyridine (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 11-phenyl-1-undecanol (1.0 eq) in anhydrous diethyl ether. Add a catalytic amount of pyridine (approx. 0.05 eq).
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quenching & Work-up: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding distilled water dropwise to destroy any unreacted PBr₃. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 1-Bromo-11-phenylundecane as a clear oil.
Part II: Application in Liquid Crystal Synthesis
1-Bromo-11-phenylundecane is an ideal electrophile for attaching the flexible phenylundecyl tail to a nucleophilic mesogenic core. A common and effective strategy is the Williamson ether synthesis, reacting it with a phenol-containing mesogen. Here, we describe the synthesis of a representative calamitic liquid crystal: 4'-(11-phenylundecoxy)-[1,1'-biphenyl]-4-carbonitrile .
Reaction Workflow: Synthesis of a Cyanobiphenyl Liquid Crystal
Caption: Synthesis of a liquid crystal via Williamson ether synthesis.
Detailed Experimental Protocol: Liquid Crystal Synthesis
Materials:
-
1-Bromo-11-phenylundecane (from Part I)
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents as listed in Part I.
Reagent Table:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | 195.21 | 1.0 |
| 1-Bromo-11-phenylundecane | 311.30 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 |
Protocol:
-
Reaction Setup: To a round-bottom flask, add 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add a solution of 1-Bromo-11-phenylundecane (1.1 eq) in anhydrous acetone to the flask. Expert Insight: A slight excess of the alkyl bromide ensures complete consumption of the more valuable mesogenic core.
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting phenol.[8]
-
Work-up: After cooling to room temperature, filter the mixture to remove the K₂CO₃ and inorganic salts. Wash the filter cake with additional acetone.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude solid in dichloromethane or ethyl acetate. Wash with water (2x) and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final liquid crystal product as a white or off-white solid.
Part III: Characterization and Expected Properties
The confirmation of liquid crystalline behavior is paramount. The purified final product should be subjected to analysis to determine its thermal properties and identify its mesophases.
Key Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[9]
-
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases by observing the characteristic textures that form upon heating and cooling the sample on a temperature-controlled stage.[9]
Expected Thermal Properties: The synthesized molecule, with its long alkyl chain and cyanobiphenyl core, is expected to exhibit calamitic mesophases. A plausible phase sequence upon heating would be:
| Transition | Temperature Range (Hypothetical) |
| Crystal (Cr) to Smectic A (SmA) | 50 - 60 °C |
| Smectic A (SmA) to Nematic (N) | 70 - 80 °C |
| Nematic (N) to Isotropic (I) (Clearing Point) | 90 - 100 °C |
Note: These temperatures are illustrative. The actual transition temperatures are highly dependent on the purity of the final compound. The presence of the long undecoxy chain makes the formation of a smectic phase highly probable.[5]
References
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]
-
Alkyl chains acting as entropy reservoir in liquid crystalline materials. ResearchGate. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]
-
Key Developments in Ionic Liquid Crystals. MDPI. [Link]
-
Liquid crystal. Wikipedia. [Link]
-
Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. University of Trieste. [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Preparing Liquid Crystals. YouTube. [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. AURA. [Link]
-
1-Bromo-11-phenylundecane. PubChem, NIH. [Link]
-
Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. ResearchGate. [Link]
-
SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. [Link]
-
Synthesis of long-chain alkyl and alkenyl bromides. PubMed. [Link]
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Application Notes and Protocols for Surface Modification Using 1-BROMO-11-PHENYL UNDECANE
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 1-BROMO-11-PHENYL UNDECANE in Interfacial Engineering
This compound is a bifunctional organic molecule featuring a long eleven-carbon alkyl chain, which provides a well-defined length and flexibility.[1][2] This chain is terminated at one end by a reactive bromo group and at the other by a phenyl ring. This unique structure makes it a valuable precursor for the tailored modification of surfaces, enabling precise control over interfacial properties such as wettability, adhesion, and biocompatibility.[3]
The terminal phenyl group can be utilized for further functionalization or can serve as the outer surface of a modified material, imparting its own distinct chemical properties. The bromo group, a versatile functional handle in organic synthesis, allows for a variety of covalent attachment strategies to different substrates.[4][5]
This document provides detailed protocols for two primary applications of this compound in surface modification:
-
Pathway A: Conversion to an alkanethiol for the formation of classic self-assembled monolayers (SAMs) on gold substrates.
-
Pathway B: Utilization as a surface-bound initiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer brushes.
These methodologies offer robust and reproducible ways to create well-defined, functionalized surfaces for a wide range of applications, from biosensors and medical implants to advanced materials and nanoelectronics.[3][6][7]
Pathway A: Formation of Phenyl-Terminated Self-Assembled Monolayers (SAMs) on Gold
The most established and well-characterized method for forming highly ordered organic monolayers is the use of alkanethiols on gold surfaces.[8][9] The bromo group of this compound can be readily converted to a thiol group, creating 11-phenylundecane-1-thiol, a molecule perfectly suited for SAM formation.
Rationale
The strong, specific interaction between sulfur and gold drives the spontaneous assembly of alkanethiols from solution onto a gold surface, forming a dense, quasi-crystalline monolayer.[8] The long alkyl chain of the precursor molecule promotes strong van der Waals interactions between adjacent molecules, leading to a well-ordered and stable film.[10] The terminal phenyl groups will form the new surface, which can be used as is or further functionalized.
Experimental Protocols
Part 1: Synthesis of 11-Phenylundecane-1-thiol
This protocol describes the conversion of the terminal bromide to a thiol via a thioacetate intermediate, followed by hydrolysis.
-
Step 1: Thioacetate Formation
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thioacetate. Purification can be achieved by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to Thiol
-
Dissolve the purified thioacetate from the previous step in a mixture of ethanol and deionized water.
-
Add a strong base, such as sodium hydroxide (2 equivalents), and stir the mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with deionized water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 11-phenylundecane-1-thiol.
-
Part 2: Formation of the Self-Assembled Monolayer
-
Step 1: Substrate Preparation
-
Prepare gold substrates by evaporating a thin layer of chromium (as an adhesion layer) followed by a layer of gold onto a clean silicon wafer or glass slide.[10]
-
Clean the gold substrate immediately before use by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Step 2: Monolayer Assembly
-
Prepare a 1-5 mM solution of 11-phenylundecane-1-thiol in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.[11]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[11]
-
After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
Store the modified substrate in a clean, dry environment. For long-term storage, a desiccator or a nitrogen-filled container is recommended.[11]
-
Characterization of the Phenyl-Terminated SAM
The successful formation of a high-quality SAM should be verified using a combination of surface-sensitive analytical techniques.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To measure the surface wettability and confirm the presence of the phenyl-terminated surface. | An increase in the water contact angle to approximately 70-80°, indicative of a hydrophobic phenyl-terminated surface. |
| Ellipsometry | To measure the thickness of the organic monolayer. | A uniform thickness of approximately 1.5-2.0 nm, consistent with a monolayer of 11-phenylundecane-1-thiol. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm covalent attachment. | Presence of C 1s, S 2p, and Au 4f peaks. The S 2p peak should be shifted to a binding energy characteristic of a thiolate bond to gold. |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and check for defects. | A smooth, uniform surface with low roughness. Pinholes or other defects in the monolayer can be identified. |
Visualization of the Workflow
Caption: Workflow for the formation and characterization of a phenyl-terminated SAM.
Pathway B: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The terminal bromo- group of this compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[6][12] This allows for the "grafting from" of a wide variety of polymer chains from a surface, creating what are known as polymer brushes.[7][13]
Rationale
SI-ATRP enables the growth of polymer chains with controlled molecular weight, low polydispersity, and tailored functionality directly from a surface.[14] To achieve this, the this compound initiator must first be immobilized on the desired substrate. For hydroxylated surfaces like silicon wafers or glass, this can be achieved by first modifying the phenyl group with a silane coupling agent.
Experimental Protocols
Part 1: Synthesis of a Silane-Functionalized Initiator
-
Step 1: Nitration of the Phenyl Group
-
In a flask cooled in an ice bath, add this compound.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid while stirring.
-
Allow the reaction to proceed at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture over ice and extract the nitrated product with a suitable organic solvent.
-
Wash the organic layer to neutrality, dry, and concentrate.
-
-
Step 2: Reduction to an Amine
-
Dissolve the nitrated product in ethanol.
-
Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation.
-
After the reaction is complete, neutralize the mixture and extract the amino-functionalized product.
-
-
Step 3: Silanization of the Amine
-
Dissolve the amino-functionalized molecule in anhydrous toluene.
-
Add an isocyanate-functionalized silane, such as 3-(triethoxysilyl)propyl isocyanate, and stir at room temperature under a nitrogen atmosphere until the reaction is complete.
-
The resulting product is a 1-BROMO-11-(silyl-ureido-phenyl) UNDECANE, ready for immobilization.
-
Part 2: Immobilization of the Initiator on a Silicon Substrate
-
Step 1: Substrate Preparation
-
Clean a silicon wafer by sonication in acetone and then isopropanol.
-
Immerse the wafer in piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Extreme caution is required) .
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Step 2: Initiator Monolayer Formation
-
Prepare a 1% (v/v) solution of the synthesized silane-functionalized initiator in anhydrous toluene.
-
Immerse the clean, hydroxylated silicon wafer in the solution for 4-6 hours at room temperature.
-
Rinse the wafer with toluene and then ethanol to remove unbound initiator.
-
Cure the initiator-coated wafer in an oven at 110-120°C for 1 hour to promote covalent bond formation.[15]
-
Part 3: Surface-Initiated ATRP
This is a general protocol for the polymerization of a vinyl monomer (e.g., styrene, methyl methacrylate).
-
Step 1: Prepare the Polymerization Solution
-
In a Schlenk flask, add the desired monomer, a ligand (e.g., PMDETA or bipyridine), and a solvent (e.g., toluene or anisole).
-
Degas the solution by several freeze-pump-thaw cycles.
-
-
Step 2: Initiate Polymerization
-
To the degassed monomer solution, add the copper(I) bromide (Cu(I)Br) catalyst under a nitrogen or argon atmosphere.
-
Place the initiator-functionalized silicon substrate into the flask.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene for polystyrene) to remove any non-grafted polymer.
-
Dry the substrate with nitrogen.
-
Characterization of the Polymer Brushes
| Technique | Purpose | Expected Outcome |
| Ellipsometry | To measure the thickness of the dry polymer brush layer. | A significant increase in thickness compared to the initiator monolayer. The thickness can be controlled by the polymerization time. |
| Contact Angle Goniometry | To assess the change in surface energy due to the polymer brush. | The contact angle will change depending on the hydrophobicity/hydrophilicity of the grafted polymer. |
| AFM | To measure the surface roughness and morphology. | A smooth surface is expected for a dense polymer brush. |
| FTIR Spectroscopy | To confirm the chemical identity of the grafted polymer. | Appearance of characteristic vibrational bands of the polymer (e.g., C=O stretch for poly(methyl methacrylate)). |
Visualization of the Workflow
Caption: Workflow for creating polymer brushes via SI-ATRP.
References
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Berisha, A., Combellas, C., et al. (n.d.). Alkyl-Modified Gold Surfaces: Characterization of the Au–C Bond. Langmuir. Retrieved from [Link]
-
Berisha, A., Combellas, C., et al. (n.d.). Alkyl-Modified Gold Surfaces: Characterization of the Au–C Bond. Figshare. Retrieved from [Link]
-
Podvorica, F. I., et al. (2023). Surface Modification of Lignite with Alkyl and Mixed Alkyl‐Aryl Films Generated from an Aryl Diazonium Salt and Alkyl Halides: Experimental Results and Theoretical Analyses. PMC. Retrieved from [Link]
-
Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. Retrieved from [Link]
-
Lee, B., et al. (n.d.). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. MDPI. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Retrieved from [Link]
-
Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanization. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Shah, R. R., et al. (2000). Using Atom Transfer Radical Polymerization To Amplify Monolayers of Initiators Patterned by Microcontact Printing into Polymer Brushes. ACS Publications. Retrieved from [Link]
-
Combellas, C., et al. (2016). Surface Modification of Polymers by Reaction of Alkyl Radicals. PubMed. Retrieved from [Link]
-
Quora. (2017). What is the mechanism of the formation of a Grignard reagent from an alkyl halide?. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved from [Link]
-
Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative addition of aryl iodides and bromides to gold. Reaction of a.... Retrieved from [Link]
-
Kubisa, P., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Gettler, R. C., et al. (2022). Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. ACS Publications. Retrieved from [Link]
-
Purohit, G., et al. (2023). Polymer Grafting and its chemical reactions. PMC. Retrieved from [Link]
-
Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]
-
El-Kholany, M. A., et al. (2024). Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion. PubMed. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkyl Halides with Reducing Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Alkyl and Aryl Sulfides and Thiols as Precursors for Self-Assembled Monolayers on Gold. Retrieved from [Link]
-
Kubisa, P., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic-Inorganic Hybrid Nanomaterials. PubMed. Retrieved from [Link]
-
Wayner, D.D.M., et al. (n.d.). Electron Transfer Through Self- assembled Alkyl Monolayers on Si(111). National Research Council of Canada. Retrieved from [Link]
-
Love, J. C., et al. (n.d.). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. ACS Publications. Retrieved from [Link]
-
Ivan, B., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. PubMed. Retrieved from [Link]
-
DTIC. (n.d.). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Grafting Polymers. Retrieved from [Link]
-
TMI Characterization Laboratory. (n.d.). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. Retrieved from [Link]
-
Purohit, G., et al. (2023). Polymer Grafting and its chemical reactions. PubMed. Retrieved from [Link]
-
CDN. (n.d.). Using Self-Assembled Monolayers to Understand the Interactions of Man-made Surfaces with Proteins and Cells. Retrieved from [Link]
-
DTIC. (n.d.). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Retrieved from [Link]
-
MDPI. (n.d.). Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond. Retrieved from [Link]
-
Hippensteel, J. A., et al. (n.d.). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4375984A - Recovery of gold from bromide etchants.
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Application Notes & Protocols for Alkylation with 1-Bromo-11-phenylundecane
Abstract
This document provides a comprehensive guide to the use of 1-bromo-11-phenylundecane as a versatile alkylating agent in synthetic organic chemistry. 1-Bromo-11-phenylundecane is a primary alkyl bromide featuring a long C11 aliphatic chain and a terminal phenyl group, making it an ideal reagent for introducing a lipophilic, phenyl-terminated linear alkyl moiety onto a variety of nucleophiles. This guide details the fundamental principles of its reactivity, focusing on the S(_N)2 mechanism, and provides detailed, step-by-step protocols for N-alkylation, O-alkylation, and C-alkylation. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this unique structural motif into target molecules.
Introduction to 1-Bromo-11-phenylundecane
1-Bromo-11-phenylundecane (CAS No: 101025-08-5) is an organic compound with the molecular formula C₁₇H₂₇Br.[1][2] Its structure consists of an eleven-carbon undecane chain, with a bromine atom at one terminus and a phenyl group at the other.
Chemical Structure:
Key Properties:
-
Molecular Weight: 311.3 g/mol [2]
-
Appearance: Typically a liquid or low-melting solid.
-
Reactivity: The terminal primary bromide makes it an excellent electrophile for bimolecular nucleophilic substitution (S(_N)2) reactions. The long alkyl chain provides significant lipophilicity, while the terminal phenyl group can be used for further functionalization or to introduce specific steric or electronic properties.
The primary alkyl halide structure is minimally sterically hindered at the electrophilic carbon, which greatly favors the S(_N)2 pathway over elimination or S(_N)1 reactions.[3][4] The bromide ion is an excellent leaving group, further facilitating the substitution reaction.[5]
Core Principles: The S(_N)2 Reaction Mechanism
Alkylation reactions with 1-bromo-11-phenylundecane proceed almost exclusively through the S(_N)2 mechanism. This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[3][5]
Key Features of the S(_N)2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the alkyl halide (1-bromo-11-phenylundecane), making it a second-order reaction.[3][4]
-
Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[6][7] This results in a predictable inversion of configuration if the carbon were a stereocenter.
-
Substrate: Primary alkyl halides, like 1-bromo-11-phenylundecane, are ideal substrates for S(_N)2 reactions due to low steric hindrance.[4][6]
The general mechanism is illustrated below.
Caption: General mechanism of the S(_N)2 reaction.
Detailed Application Protocols
The following protocols are generalized procedures that can be adapted for a wide range of substrates. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific applications.
Protocol 1: N-Alkylation of Amines and Heterocycles
This protocol is suitable for primary and secondary amines, as well as nitrogen-containing heterocycles like indoles or imidazoles. The procedure uses a moderate base to deprotonate the amine, generating the nucleophile in situ.[8]
Reaction Scheme: R₂NH + Br-(CH₂)₁₁-Ph --[Base, Solvent]--> R₂N-(CH₂)₁₁-Ph
Materials & Reagents:
-
Amine or heterocycle substrate (1.0 eq)
-
1-Bromo-11-phenylundecane (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc) & Hexanes for work-up and chromatography
-
Deionized Water & Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine/heterocycle substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the substrate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 1-bromo-11-phenylundecane (1.2 eq) to the mixture, either neat or as a solution in a small amount of DMF.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[8]
-
Work-up: Cool the mixture to room temperature and pour it into cold deionized water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Condition | Notes |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is more soluble and reactive, often leading to faster reactions. |
| Solvent | DMF, ACN | DMF is a polar aprotic solvent that excels at solvating cations, leaving the nucleophile more reactive. |
| Temperature | 60-80 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. |
| Stoichiometry | 1.2 eq Alkyl Bromide | A slight excess of the alkylating agent ensures full consumption of the starting material. |
| Expected Yield | 70-95% | Yields are substrate-dependent but generally high for this transformation. |
Protocol 2: O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis)
This classic method is used to form ethers from an alkoxide and an alkyl halide.[9] For acidic substrates like phenols, a mild base like K₂CO₃ is sufficient. For less acidic aliphatic alcohols, a stronger base like sodium hydride (NaH) is required.
Reaction Scheme: R-OH + Br-(CH₂)₁₁-Ph --[Base, Solvent]--> R-O-(CH₂)₁₁-Ph
Materials & Reagents:
-
Phenol or alcohol substrate (1.0 eq)
-
1-Bromo-11-phenylundecane (1.2 eq)
-
For Phenols: Anhydrous K₂CO₃ (2.0 eq)
-
For Alcohols: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous DMF (for phenols) or Anhydrous Tetrahydrofuran (THF) (for alcohols)
-
Standard work-up and purification reagents
Procedure (for Phenols):
-
Follow the N-Alkylation protocol (Protocol 1), substituting the amine with the phenol. Reaction times and temperatures are generally comparable.[9]
Procedure (for Aliphatic Alcohols):
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour, or until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add 1-bromo-11-phenylundecane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.
-
Work-up: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Extract with an ether-based solvent (e.g., diethyl ether or MTBE).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Parameter | Typical Condition (Alcohols) | Notes |
| Base | NaH | A strong, non-nucleophilic base is required to deprotonate less acidic alcohols. |
| Solvent | THF, DMF | Anhydrous conditions are critical when using NaH. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; the S(_N)2 reaction proceeds at RT. |
| Expected Yield | 60-90% | Yields can be lower than for phenols due to the stronger base and potential side reactions. |
Protocol 3: C-Alkylation of Active Methylene Compounds
This protocol is designed for the alkylation of carbon nucleophiles, typically enolates generated from 1,3-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate.[10][11]
Reaction Scheme: EtO₂C-CH₂-CO₂Et + Br-(CH₂)₁₁-Ph --[Base, Solvent]--> EtO₂C-CH( (CH₂)₁₁-Ph)-CO₂Et
Materials & Reagents:
-
Active methylene compound (e.g., diethyl malonate) (1.0 eq)
-
1-Bromo-11-phenylundecane (1.05 eq)
-
Strong, non-nucleophilic base (e.g., NaH, 1.1 eq; or Sodium Ethoxide, NaOEt, 1.1 eq)
-
Anhydrous THF or Ethanol (for NaOEt)
-
Standard work-up and purification reagents
Procedure:
-
Under an inert atmosphere, dissolve the active methylene compound (1.0 eq) in the appropriate anhydrous solvent (THF for NaH, Ethanol for NaOEt).
-
Cool the solution to 0 °C.
-
Add the base (1.1 eq) portion-wise and stir for 30-60 minutes at 0 °C to ensure complete enolate formation.
-
Add 1-bromo-11-phenylundecane (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C) for 4-18 hours. Monitor by TLC or GC.
-
Work-up: Cool the reaction and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography or distillation under reduced pressure.
| Parameter | Typical Condition | Notes |
| Base | NaH, NaOEt, tBuOK | The choice of base depends on the pKa of the C-H bond. NaOEt in EtOH is a classic choice for malonic esters.[10] |
| Solvent | THF, DMF, EtOH | Must be anhydrous and compatible with the chosen base. |
| Temperature | RT to 80 °C | Heating is often required to overcome the lower nucleophilicity of carbon nucleophiles compared to N or O nucleophiles. |
| Expected Yield | 65-85% | Dialkylation can be a side reaction; using a slight excess of the nucleophile can mitigate this. |
Experimental Workflow & Data Management
A well-structured workflow is essential for successful and reproducible alkylation reactions.
Caption: A typical experimental workflow for alkylation.
References
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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Chad's Prep®. Introduction to SN2 Reactions. [Link]
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BYJU'S. SN2 Reaction Mechanism. [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. [Link]
-
Saskoer. Introduction to Organic Chemistry - 10.8. Reaction: Alkylation via Friedel-Crafts. [Link]
-
Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 592-594. [Link]
-
StudySmarter. How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound?[Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
University of Calgary. Ch12: Friedel-Crafts alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735621, 1-Bromo-11-phenylundecane. [Link]
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]
-
Chemistry Stack Exchange. (2018). What will be the possible conditions to react bromo alkane with diethyl phenylmalonate?[Link]
-
Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Center for Biotechnology Information. (2020). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
National Center for Biotechnology Information. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
National Center for Biotechnology Information. Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. [Link]
-
Cell Press. (2020). Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. [Link]
-
National Center for Biotechnology Information. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?[Link]
-
Scribd. Friedel-Crafts Alkylation. [Link]
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- 2. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
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Use of 1-BROMO-11-PHENYL UNDECANE as a chain transfer agent
The Use of 1-Bromo-11-phenylundecane as an Initiator for Atom Transfer Radical Polymerization (ATRP)
Introduction: Precision in Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization, offering unparalleled precision in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][] A key component in any ATRP system is the initiator, a molecule that dictates the starting point of each polymer chain. The choice of initiator is critical as it not only determines the number of growing chains but also introduces specific functionality at the polymer's α-terminus.
1-Bromo-11-phenylundecane is a specialized initiator well-suited for ATRP. Its structure is bifunctional in nature: the alkyl bromide moiety serves as a classic initiating group for ATRP, while the long C11 alkyl chain and the terminal phenyl group impart unique characteristics to the resulting polymer. The long, non-polar alkyl chain enhances solubility in various organic solvents and can introduce hydrophobic properties. The terminal phenyl group provides a site for post-polymerization modification, spectroscopic analysis (e.g., UV-Vis), or can be used to tailor the interfacial properties of the final material.
This guide provides a comprehensive overview of 1-bromo-11-phenylundecane, its mechanism of action in ATRP, and detailed protocols for its use in synthesizing well-defined, phenyl-terminated polymers.
Physicochemical Properties of 1-Bromo-11-phenylundecane
A clear understanding of the initiator's properties is essential for accurate dosing and reaction setup.
| Property | Value | Source |
| IUPAC Name | 11-Bromoundecylbenzene | [3] |
| CAS Number | 101025-08-5 | [3][4] |
| Molecular Formula | C₁₇H₂₇Br | [3][4] |
| Molecular Weight | 311.3 g/mol | [3][4] |
| Boiling Point | 369.5 °C at 760 mmHg | [4] |
| Density | 1.096 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
Mechanism of Action in ATRP
In ATRP, 1-bromo-11-phenylundecane does not function as a chain transfer agent in the conventional sense but as an initiator . The polymerization is mediated by a transition metal complex (typically copper-based) that reversibly activates and deactivates the growing polymer chain by transferring a halogen atom.[5][6]
The process begins with the activation of the initiator. A copper(I) complex, coordinated by a ligand (L), homolytically cleaves the carbon-bromine bond of 1-bromo-11-phenylundecane. This one-electron transfer process generates an alkyl radical (R•) and the oxidized copper(II) complex (X-Cu(II)/L).[][7] This radical then propagates by adding monomer units (M).
Crucially, the Cu(II) complex can react with the propagating radical (Pₙ•) in a deactivation step, reforming a dormant polymer chain (Pₙ-Br) and regenerating the Cu(I) activator. This reversible activation-deactivation cycle establishes a dynamic equilibrium that keeps the concentration of active radicals extremely low (typically 10⁻⁶ to 10⁻⁸ M).[1] This minimizes termination reactions between two radicals, which is the key to achieving a controlled polymerization process.[] The number of polymer chains is determined by the initial concentration of the initiator.[6]
Sources
- 1. grokipedia.com [grokipedia.com]
- 3. 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 101025-08-5,1-BROMO-11-PHENYL UNDECANE | lookchem [lookchem.com]
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- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. The Principles of Atom Transfer Radical Polymerization | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation from 1-Bromo-11-phenylundecane
Welcome to the technical support center for the synthesis of Grignard reagents, specifically focusing on the formation of 11-phenylundecylmagnesium bromide from 1-bromo-11-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this critical organometallic reaction.
Introduction
The formation of a Grignard reagent from a long-chain alkyl halide like 1-bromo-11-phenylundecane presents unique challenges compared to its shorter-chain or aromatic counterparts. The extended alkyl chain can influence reaction initiation, solubility, and the propensity for side reactions. This guide provides in-depth, experience-based solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Grignard reagent formation.
Issue 1: The reaction fails to initiate.
Symptoms:
-
No observable heat generation (exotherm).
-
The magnesium turnings remain shiny and unreacted.
-
The solution does not become cloudy or colored.[1]
Root Causes & Solutions:
-
Magnesium Oxide Layer: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2]
-
Solution 1: Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a dry glass rod in the reaction flask. This exposes a fresh, unoxidized magnesium surface.[3]
-
Solution 2: Chemical Activation: Add a small crystal of iodine (I₂) to the flask. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and activate the surface.[2][4] The disappearance of the characteristic purple or brown color of iodine is an indicator of reaction initiation.[4] Alternatively, a few drops of 1,2-dibromoethane can be used. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1]
-
-
Presence of Water: Grignard reagents are extremely sensitive to protic sources, especially water.[5][6][7] Water will react with the Grignard reagent as it forms, quenching it and preventing the reaction from proceeding.[6][7]
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.[8]
-
-
Purity of Reagents and Solvents:
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for Grignard reagent formation as they solvate and stabilize the magnesium species.[9][10][11] Ensure the solvent is of high purity and anhydrous.
-
Alkyl Halide: The 1-bromo-11-phenylundecane should be free of any acidic impurities or residual water.
-
Issue 2: The reaction starts but then stops, or the yield is very low.
Symptoms:
-
Initial exotherm is observed, but it quickly subsides.
-
A significant amount of unreacted magnesium remains at the end of the reaction.
-
Titration of the final solution shows a low concentration of the Grignard reagent.
Root Causes & Solutions:
-
Wurtz Coupling Side Reaction: This is a significant side reaction where two alkyl radicals couple to form a dimer.[12][13][14][15] In this case, it would lead to the formation of 1,22-diphenyl-docosane.
-
Mechanism: The formation of the Grignard reagent involves radical intermediates.[10][13] The alkyl radical can react with another molecule of the starting alkyl bromide in a coupling reaction.[12][14]
-
Mitigation Strategies:
-
Slow Addition: Add the solution of 1-bromo-11-phenylundecane in your ethereal solvent to the magnesium turnings slowly and dropwise.[16] This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of coupling.[8][16]
-
Temperature Control: Maintain a gentle reflux. Overheating can favor the Wurtz coupling reaction.[8][16]
-
High Magnesium Surface Area: Use finely divided magnesium or magnesium turnings with a large surface area to promote the desired Grignard formation over the coupling reaction.[5][16]
-
-
-
Formation of Biphenyl-type Impurities: While the primary concern with 1-bromo-11-phenylundecane is Wurtz coupling of the alkyl chain, it's important to note that with aryl halides, the formation of biphenyl is a common side product.[2][8] This occurs through the coupling of two aryl radicals.[2] For the phenyl-terminated undecane chain, intermolecular reactions involving the phenyl group are less likely but should be considered if unexpected aromatic byproducts are observed.
-
Impure Magnesium: The purity of the magnesium can significantly impact the reaction. Certain metal impurities, such as iron and manganese, can have a detrimental effect on the yield.[17]
-
Solution: Use high-purity magnesium turnings specifically designated for Grignard reactions. If yields are consistently low, consider analyzing the purity of your magnesium source.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing the Grignard reagent of 1-bromo-11-phenylundecane?
A1: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents.[6][9] THF is generally preferred for long-chain alkyl halides as it has a higher boiling point, allowing for better temperature control, and it is a better solvating agent for the Grignard reagent.[9][18] The ether molecules stabilize the Grignard reagent by forming a complex with the magnesium atom.[9][11]
Q2: How can I confirm that my Grignard reagent has formed and determine its concentration?
A2: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, often brownish, solution.[1] For quantitative analysis, titration is the most reliable method. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline.[4]
Q3: My reaction mixture has turned a dark brown/black color. Is this normal?
A3: A brownish or grayish cloudy appearance is typical for a Grignard reaction.[1] However, a very dark black color could indicate the presence of finely divided metal impurities from the magnesium or decomposition products. As long as the reaction proceeds and the subsequent steps yield the desired product, this is not always a cause for concern.
Q4: Can I store my prepared Grignard reagent?
A4: Grignard reagents are highly reactive and sensitive to air and moisture.[18][19] It is best to use them immediately after preparation.[8] If storage is necessary, it must be done under a dry, inert atmosphere (nitrogen or argon) in a sealed container. However, be aware that the Schlenk equilibrium, where the Grignard reagent can disproportionate into R₂Mg and MgX₂, can occur in solution.[18][19]
Reaction Pathways and Side Reactions
The following diagram illustrates the desired reaction for the formation of 11-phenylundecylmagnesium bromide and the major competing side reaction, Wurtz coupling.
Caption: Desired Grignard formation vs. Wurtz coupling side reaction.
Experimental Protocol: Preparation of 11-Phenylundecylmagnesium Bromide
This protocol is a general guideline. Modifications may be necessary based on your specific experimental setup and scale.
Materials:
-
1-Bromo-11-phenylundecane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional)
-
1,2-Dibromoethane (optional)
Procedure:
-
Glassware Preparation: Ensure all glassware (three-neck round-bottom flask, condenser, dropping funnel) is thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware and maintain a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. If desired, add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
-
Initial Reagent Addition: Add a small amount of anhydrous solvent to cover the magnesium. Prepare a solution of 1-bromo-11-phenylundecane in the anhydrous solvent in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.[4]
-
Initiation: The reaction may initiate spontaneously, indicated by a gentle reflux and the formation of a cloudy solution.[1] If not, gently warm the flask with a heat gun until initiation is observed.
-
Grignard Formation: Once the reaction has started, slowly add the remaining 1-bromo-11-phenylundecane solution from the dropping funnel at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to bring the reaction to completion. The reaction is typically complete when most of the magnesium has been consumed.
-
Quantification and Use: Cool the resulting Grignard reagent solution to room temperature. It is now ready for use in subsequent reactions. Determine the concentration via titration if necessary.[4]
References
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Reddit. (2023, July 8). Wurtz coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Wurtz reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
American Chemical Society. (2000). The Grignard Reagents. Organometallics, 19(18), 3435-3452. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Resonance. (2013). A Snippet of Grignard Reagent's History. Resonance, 18(8), 779-786. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
SciSpace. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1397-1400. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Chemical Communications, 46(30), 5488-5490. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2002). About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. European Journal of Organic Chemistry, 2002(19), 3295-3301. Retrieved from [Link]
-
Journal of Chemical Education. (2014). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Chemical Education, 91(10), 1675-1678. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
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Purification of 1-BROMO-11-PHENYL UNDECANE from reaction mixtures
<_content>## Technical Support Center: Purification of 1-Bromo-11-phenyl undecane
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of high-purity this compound from typical reaction mixtures.
Introduction
This compound is a long-chain alkyl bromide containing a terminal phenyl group, making it a valuable intermediate in various organic syntheses and pharmaceutical applications.[1][2] Its purification can be challenging due to its high boiling point and the potential for co-eluting impurities with similar polarities. This guide will walk you through common purification challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 11-phenyl-1-undecanol or other precursors.
-
Di-substituted Byproducts: If a dihaloalkane was used as a starting material.
-
Elimination Products: Such as 11-phenyl-1-undecene, which can form under basic or heated conditions.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.
Q2: My crude product is a dark oil. What is the likely cause and how can I decolorize it?
A2: Dark coloration often indicates the presence of polymeric or degradation byproducts. A simple and effective method for decolorization is to pass a solution of the crude product in a non-polar solvent (e.g., hexane or dichloromethane) through a short plug of silica gel or activated charcoal.[3]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your purification.[4]
-
Stationary Phase: Use standard silica gel 60 F254 plates.[4]
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective.[4]
-
Visualization: Since this compound is not strongly UV-active, visualization can be achieved using a potassium permanganate stain, which will react with many organic compounds.[4]
For more quantitative analysis and to confirm the identity and purity of the final product, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent System | Optimize the eluent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired product. A good starting point for this non-polar compound is a hexane/ethyl acetate or hexane/dichloromethane gradient.[4][6] |
| Column Overloading | Do not exceed a 1:20 ratio of crude material to silica gel by weight. Overloading leads to broad peaks and poor separation. |
| Co-eluting Impurities | If impurities have very similar polarities to your product, consider an alternative purification technique like vacuum distillation if the boiling points differ significantly.[7] |
| Compound Degradation on Silica | Some compounds can degrade on acidic silica gel. If you suspect this, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[3] |
Issue 2: Product Decomposition During Distillation
| Possible Cause | Troubleshooting Steps |
| High Boiling Point | This compound has a high boiling point (approximately 369.5 °C at 760 mmHg).[1] Distillation at atmospheric pressure will likely lead to decomposition. |
| Solution | Use vacuum distillation to lower the boiling point to a safe temperature.[8][9][10] The boiling point is significantly reduced under vacuum, preventing thermal degradation. |
| Uneven Boiling (Bumping) | This can lead to localized overheating. Ensure the use of boiling chips or a magnetic stir bar for smooth boiling.[7] |
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | While thorough mixing is necessary, overly vigorous shaking can create stable emulsions.[11] |
| Solution | * Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[7] * Allow the mixture to stand for an extended period to allow the layers to separate. * If the emulsion persists, filter the mixture through a pad of Celite.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities from the target compound.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
Protocol 2: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities or those with significantly different boiling points.[8][12]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of star cracks.[8]
-
Sample and Boiling Chips: Place the crude product and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently and evenly heat the distillation flask using a heating mantle.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. A pure compound will distill over a very narrow temperature range.[12]
-
Discontinuation: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and other residues.
Visualization of Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Data Presentation: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇Br | [13][14] |
| Molecular Weight | 311.3 g/mol | [14][15] |
| Boiling Point | 369.5 °C at 760 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
References
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Distillation - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 12, 2026, from [Link]
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Determination of boiling point and distillation | PPTX. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
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How to Purify by Distillation. (n.d.). Retrieved January 12, 2026, from [Link]
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Liquid–liquid extraction. (2023, December 27). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Purification: Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 12, 2026, from [Link]
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Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. Retrieved January 12, 2026, from [Link]
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The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 12, 2026, from [Link]
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Cas 101025-08-5,this compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
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2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 12, 2026, from [Link]
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ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION. (n.d.). Retrieved January 12, 2026, from [Link]
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5: Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved January 12, 2026, from [Link]
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Successful flash chromatography. (n.d.). Biotage. Retrieved January 12, 2026, from [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved January 12, 2026, from [Link]
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Enabling facile, rapid and successful chromatographic Flash purification. (n.d.). Chromatography Today. Retrieved January 12, 2026, from [Link]
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Normal Phase HPLC - purification of non polar Nat prod. (2005, July 12). Chromatography Forum. Retrieved January 12, 2026, from [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). Retrieved January 12, 2026, from [Link]
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What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? (2016, April 15). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. Retrieved January 12, 2026, from [Link]
-
1-Bromo-11-phenylundecane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. (n.d.). Google Patents.
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. (n.d.). Google Patents.
-
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2019, July 18). PMC. Retrieved January 12, 2026, from [Link]
-
Are alkyl bromides susceptible to hydrolysis? (2015, April 14). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of long-chain alkyl and alkenyl bromides. (2025, September 20). ResearchGate. Retrieved January 12, 2026, from [Link]
-
11-Bromo-1-undecene | C11H21Br | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 12, 2026, from [Link]
-
11-Bromo-1-undecene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Purification of 1-bromobutane. (2007, February 27). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: 11-Bromo-1-undecene. (2019, February 25). Chemos GmbH&Co.KG. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1-Bromobutane: Purification. (2021, April 22). YouTube. Retrieved January 12, 2026, from [Link]
-
1-bromo-1-phenylethane. (n.d.). NIST/TRC Web Thermo Tables. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution for Long-Chain Alkyl Bromides
Welcome to the technical support center for nucleophilic substitution reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with long-chain alkyl bromides. The inherent physical properties of these substrates—namely their nonpolar nature and potential for steric hindrance—present unique challenges compared to their short-chain counterparts. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges, optimize your reaction conditions, and maximize your yields.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning or executing substitution reactions on long-chain alkyl bromides.
Q1: Why are my reaction rates with long-chain alkyl bromides so slow?
Slow reaction rates are typically traced back to one of four key factors: steric hindrance, poor solvent choice, a weak nucleophile, or a suboptimal leaving group. Long-chain primary alkyl bromides (e.g., 1-bromodecane) are generally good Sₙ2 substrates because the chain length itself does not cause significant steric hindrance at the reaction center (the α-carbon). However, any branching near the reaction site can dramatically decrease the rate. More often, slow rates are due to using polar protic solvents (like ethanol or water), which cage and deactivate the nucleophile through hydrogen bonding.[1][2] The Sₙ2 mechanism, which is typical for primary alkyl halides, is a bimolecular process, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile.[3] Using a stronger nucleophile or switching to a polar aprotic solvent will significantly accelerate the reaction.[4]
Q2: How can I minimize the formation of the alkene byproduct from elimination (E2 reaction)?
The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in organic synthesis.[5][6] To favor the desired Sₙ2 product, consider the following:
-
Nucleophile/Base Selection: Use a nucleophile that is a weak base. Good candidates include iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolate (RS⁻). Avoid strong, bulky bases like potassium tert-butoxide ((CH₃)₃CO⁻K⁺), which are specifically designed to promote elimination.[7]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[8]
-
Substrate Structure: This protocol is intended for primary long-chain alkyl bromides, which are already sterically biased toward the Sₙ2 pathway.[7][8] Secondary halides are far more prone to elimination, and tertiary halides react almost exclusively via elimination with strong bases.[7][9]
Q3: What is the best type of solvent for my reaction?
For Sₙ2 reactions, polar aprotic solvents are the gold standard.[9][10] Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone.[9] These solvents can dissolve many ionic nucleophiles but do not engage in strong hydrogen bonding. This leaves the anionic nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[9] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol (a protic solvent).
Q4: My long-chain starting material and my ionic nucleophile won't dissolve in the same solvent. What can I do?
This is the most common and significant challenge when working with long-chain alkyl bromides. Their nonpolar nature makes them insoluble in polar solvents required to dissolve the nucleophilic salt, while the salt is insoluble in nonpolar solvents that dissolve the alkyl bromide. The solution is Phase Transfer Catalysis (PTC) . A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the nucleophile from the aqueous or solid phase into the organic phase, allowing the reaction to proceed at the interface or in the organic bulk.[11][12] This technique is exceptionally powerful, often allowing reactions to run in biphasic systems (e.g., toluene/water) or even solvent-free, which is highly advantageous for green chemistry and industrial scale-up.[11][13]
Troubleshooting Guide: Problem-Oriented Solutions
This section provides a deeper dive into specific experimental failures and their remedies.
Problem: Low or No Yield
Q: My reaction isn't proceeding, and I'm recovering only starting material. What are the first things to check?
When a reaction fails to initiate, a systematic check of the core components is necessary.
-
Reagent Purity: Ensure the alkyl bromide is pure and the nucleophile has not degraded. Are your solvents anhydrous? Water can be particularly detrimental, as it can protonate and deactivate strong nucleophiles.
-
Reaction Temperature: While high temperatures can favor elimination, some activation energy is required. If you are running the reaction at room temperature or below, a modest increase in temperature may be necessary to initiate the reaction.
-
Nucleophile Reactivity: Is your nucleophile strong enough? Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., OH⁻ > H₂O).[14]
-
Solvent Choice: Confirm you are using a polar aprotic solvent. If you are using a protic solvent like ethanol, your nucleophile is likely being deactivated by a "solvent cage."[1]
Q: I suspect my leaving group is the problem. When should I consider converting the bromide to an iodide?
While bromide is a good leaving group, iodide is superior because the iodide ion (I⁻) is a weaker base and more stable.[14] Converting the alkyl bromide to a more reactive alkyl iodide is a classic strategy to accelerate slow substitution reactions. This is achieved via the Finkelstein Reaction .[15][16] The reaction involves treating the alkyl bromide with sodium iodide (NaI) in anhydrous acetone. The equilibrium is driven to the product side because the resulting sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture.[16][17]
dot graph Finkelstein_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot Caption: Finkelstein Reaction Equilibrium.
Problem: Competing Elimination Reaction
Q: My main product is an alkene. How can I alter my conditions to favor substitution?
The formation of an alkene indicates that the E2 elimination pathway is dominant. To shift the selectivity towards the Sₙ2 product, you must make conditions less favorable for elimination.
| Parameter | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻). | Use a strong, sterically hindered base (e.g., (CH₃)₃CO⁻K⁺).[7] | Bulky bases struggle to access the α-carbon for Sₙ2 attack and instead abstract a more accessible β-proton. |
| Temperature | Use lower temperatures (e.g., 25-50 °C). | Use higher temperatures (e.g., >80 °C). | Elimination has a higher entropy of activation and is favored by heat.[8] |
| Solvent | Polar aprotic (DMF, DMSO).[9] | No strong preference, but often run in the conjugate acid of the base (e.g., t-butanol for t-butoxide). | The solvent's primary role in Sₙ2 is to enhance nucleophilicity. |
Q: What is the mechanistic difference between the Sₙ2 and E2 pathways that I am trying to control?
Understanding the transition states is key. The Sₙ2 reaction proceeds via a backside attack on the electrophilic carbon, leading to a crowded, five-coordinate transition state.[3] The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time the leaving group departs.[5][8]
dot graph SN2_vs_E2 { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot Caption: Competing Sₙ2 and E2 Reaction Pathways.
Problem: Solubility and Reaction Heterogeneity
Q: How does Phase Transfer Catalysis (PTC) work on a mechanistic level?
PTC is a powerful technique for reactions where the reactants are in different, immiscible phases.[13] A phase transfer catalyst, such as a tetrabutylammonium salt (Q⁺X⁻), facilitates the reaction.
-
Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for a nucleophile anion (Nu⁻) from the nucleophilic salt (e.g., NaNu).
-
Phase Transfer: The newly formed ion pair [Q⁺Nu⁻] is lipophilic due to the alkyl groups on the cation and migrates across the phase boundary into the organic phase.[12]
-
Sₙ2 Reaction: In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive and attacks the long-chain alkyl bromide (R-Br), forming the product (R-Nu) and releasing a bromide ion (Br⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed bromide ion to form [Q⁺Br⁻], which is still lipophilic, and migrates back to the aqueous phase to repeat the cycle.
dot graph PTC_Mechanism { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot Caption: The Catalytic Cycle of Phase Transfer Catalysis.
Key Experimental Protocols
Protocol 1: General Sₙ2 Reaction in a Homogeneous Polar Aprotic Solvent
-
Objective: To substitute the bromine of a long-chain alkyl bromide with a generic nucleophile (e.g., sodium cyanide).
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add the long-chain alkyl bromide (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
-
Add the nucleophile (e.g., sodium cyanide, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Quench by pouring into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: The Finkelstein Reaction for Activating a Long-Chain Alkyl Bromide
-
Objective: To convert a less reactive alkyl bromide into a more reactive alkyl iodide.
-
Procedure:
-
In a round-bottom flask, dissolve the long-chain alkyl bromide (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (NaI, 1.5 eq). Note that NaI is hygroscopic; use freshly dried salt.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. A white precipitate of sodium bromide (NaBr) should begin to form.[16]
-
Continue refluxing for 2-4 hours or until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture to room temperature and filter to remove the precipitated NaBr.
-
Rinse the solid with a small amount of cold acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude long-chain alkyl iodide, which can often be used in the next step without further purification.
-
Protocol 3: Sₙ2 Reaction Using Phase Transfer Catalysis (PTC)
-
Objective: To perform a substitution reaction on a water-insoluble alkyl bromide with a water-soluble nucleophile.
-
Procedure:
-
To a round-bottom flask, add the long-chain alkyl bromide (1.0 eq) and a nonpolar organic solvent (e.g., toluene).
-
In a separate beaker, dissolve the nucleophilic salt (e.g., sodium azide, NaN₃, 3.0 eq) in deionized water.
-
Add the aqueous solution to the flask containing the alkyl bromide.
-
Add the phase transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.10 eq).
-
Heat the biphasic mixture to 80-100 °C with very vigorous stirring to ensure a large surface area between the two phases.
-
Monitor the reaction progress by analyzing samples from the organic layer.
-
Upon completion, cool the mixture and transfer to a separatory funnel.
-
Remove the aqueous layer. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
References
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LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from LibreTexts. [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from Chemistry Steps. [Link]
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YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from YouTube. [Link]
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Online Chemistry Leaning. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from Online Chemistry Leaning. [Link]
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BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from BYJU'S. [Link]
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LibreTexts Chemistry. (2023). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from LibreTexts. [Link]
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Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from Khan Academy. [Link]
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Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from LibreTexts. [Link]
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LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from LibreTexts. [Link]
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University of Calgary. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Retrieved from University of Calgary. [Link]
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Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from Pharmaguideline. [Link]
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BrainKart. (2018). Alkyl halides: Elimination versus substitution. Retrieved from BrainKart. [Link]
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Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Retrieved from Chemistry Steps. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from ijirset.com. [Link]
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LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from LibreTexts. [Link]
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-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from Chemistry Steps. [Link]
-
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-
LibreTexts Chemistry. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from LibreTexts. [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from MSU Chemistry. [Link]
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-
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-
ResearchGate. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. Retrieved from ResearchGate. [Link]
-
YouTube. (2020). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 3 Part 1. Retrieved from YouTube. [Link]
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How to increase the yield of 1-BROMO-11-PHENYL UNDECANE reactions
Technical Support Center: Synthesis of 1-Bromo-11-phenylundecane
Welcome to the technical support center for the synthesis of 1-bromo-11-phenylundecane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.
I. Understanding the Synthesis Pathway
The primary route to synthesizing 1-bromo-11-phenylundecane involves the conversion of a precursor, 11-phenylundecan-1-ol. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromine atom. Common methods include reactions with hydrogen bromide (HBr) or phosphorus tribromide (PBr₃), and the Appel reaction.
A plausible synthetic route for the precursor, 11-phenylundecan-1-ol, can be a Grignard reaction between a suitable Grignard reagent and an aldehyde, or through the hydroboration-oxidation of 11-phenylundec-1-ene. [1][2] Below is a workflow diagram illustrating a common synthetic approach:
Caption: Synthetic workflow for 1-bromo-11-phenylundecane.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of 11-Phenylundecan-1-ol (Precursor)
Q1: My Grignard reaction to produce 11-phenylundecan-1-ol is giving a low yield. What are the likely causes?
A1: Low yields in Grignard reactions are often due to a few critical factors:
-
Presence of Water: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).
-
Purity of Magnesium: The magnesium turnings should be fresh and activated. You can crush them in a mortar and pestle or briefly stir them with a small amount of iodine to remove the passivating oxide layer.
-
Slow Addition of Alkyl Halide: Add the 10-bromodecene dropwise to the magnesium suspension. A too-rapid addition can lead to side reactions, such as Wurtz coupling.
-
Reaction with Benzaldehyde: Ensure the benzaldehyde is pure and free of benzoic acid, which can quench the Grignard reagent. The reaction with the aldehyde should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. [3] Q2: I am considering hydroboration-oxidation of 11-phenylundec-1-ene. What are the key parameters to control for a high yield of the primary alcohol?
A2: Hydroboration-oxidation is an excellent method for the anti-Markovnikov addition of water across a double bond, yielding the primary alcohol. [2][4]Key considerations include:
-
Borane Reagent: Borane-THF complex (BH₃·THF) is a common and effective reagent. Use of bulkier borane reagents like 9-BBN can improve regioselectivity for the terminal alcohol.
-
Stoichiometry: Ensure a slight excess of the borane reagent to drive the reaction to completion.
-
Oxidation Step: The oxidation is typically carried out with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). [5]Careful, slow addition of the peroxide at a controlled temperature is crucial to prevent side reactions. The reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl group. [6]
Bromination of 11-Phenylundecan-1-ol
Q3: I am getting a low yield in the bromination of 11-phenylundecan-1-ol using HBr and H₂SO₄. What could be the issue?
A3: This is a common method for converting primary alcohols to alkyl bromides. [7][8]Potential pitfalls include:
-
Reaction Conditions: The reaction often requires heating to proceed at a reasonable rate. [9]However, excessive heat can lead to the formation of ethers as a side product or elimination to form an alkene. [10]* Acid Concentration: The concentration of sulfuric acid is critical. It acts as a dehydrating agent and protonates the alcohol, making the hydroxyl group a better leaving group. [11]Too much or too concentrated acid can lead to charring and other side reactions.
-
Workup Procedure: After the reaction, the product needs to be carefully washed to remove unreacted alcohol, acids, and any ether byproducts. Washing with cold, concentrated sulfuric acid can help remove the unreacted alcohol and ether. [8]This is followed by a wash with water and a base (like sodium bicarbonate solution) to neutralize any remaining acid.
Q4: I am observing the formation of an ether byproduct. How can I minimize this?
A4: Ether formation is a common side reaction, especially with primary alcohols under acidic conditions. [10]To minimize this:
-
Control Temperature: Avoid excessively high temperatures.
-
Use Excess HBr: Using a sufficient excess of hydrobromic acid can favor the formation of the alkyl bromide over the ether.
-
Alternative Reagents: Consider using phosphorus tribromide (PBr₃) or the Appel reaction, which are generally less prone to ether formation.
Q5: What are the advantages and disadvantages of using PBr₃ for the bromination?
A5:
-
Advantages:
-
Generally gives good yields with primary and secondary alcohols.
-
Less prone to rearrangements compared to HBr/H₂SO₄.
-
Milder reaction conditions may be possible.
-
-
Disadvantages:
-
PBr₃ is highly corrosive and reacts violently with water. It must be handled with care in a fume hood.
-
The stoichiometry must be carefully controlled (typically 1 mole of PBr₃ per 3 moles of alcohol).
-
The workup can be more complex to remove the phosphorus-containing byproducts.
-
Q6: When should I consider using the Appel reaction?
A6: The Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a very mild and effective method for converting alcohols to alkyl bromides. [12][13]* Advantages:
- Occurs under neutral conditions, making it suitable for sensitive substrates. [14] * High yields are often achieved. [15] * Stereospecific, proceeding with inversion of configuration at a chiral center.
-
Disadvantages:
-
The main drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to separate from the desired product.
-
The reagents are relatively expensive.
-
Carbon tetrabromide is a toxic and environmentally hazardous substance.
-
| Reaction Method | Key Reagents | Typical Yields | Common Side Reactions |
| HBr/H₂SO₄ | HBr, H₂SO₄ | Good to Excellent | Ether formation, elimination (alkene formation), charring |
| PBr₃ | PBr₃ | Good to Excellent | Rearrangements (less common), incomplete reaction |
| Appel Reaction | PPh₃, CBr₄ | Excellent | None, but byproduct removal can be challenging |
Purification and Characterization
Q7: What is the best way to purify the final product, 1-bromo-11-phenylundecane?
A7:
-
Extraction and Washing: After the reaction, the crude product should be extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer should be washed successively with water, a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities, and finally with brine to remove excess water.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [16]* Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Q8: How can I confirm the identity and purity of my product?
A8: A combination of spectroscopic techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons adjacent to the bromine, and the other methylene groups in the undecane chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretch from the starting alcohol and the presence of C-Br stretching vibrations will indicate the conversion.
III. Experimental Protocols
Protocol 1: Bromination using HBr/H₂SO₄
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 11-phenylundecan-1-ol (1 equivalent).
-
Add a 48% aqueous solution of hydrobromic acid (HBr) (2 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (0.5 equivalents) with constant stirring.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water, then with cold concentrated H₂SO₄ (if unreacted alcohol is present), followed by 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Bromination using the Appel Reaction
-
In a dry, inert atmosphere (N₂ or Ar), dissolve 11-phenylundecan-1-ol (1 equivalent) and carbon tetrabromide (CBr₄) (1.2 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (PPh₃) (1.2 equivalents) in portions, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from any remaining triphenylphosphine oxide.
Caption: Simplified mechanism of the Appel reaction.
IV. References
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC. (2024). Vertex AI Search.
-
Alcohols to Alkyl Bromides, Part 1 - YouTube. (2020). YouTube.
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Master Organic Chemistry.
-
Hydroboration–oxidation reaction - Wikipedia. (n.d.). Wikipedia.
-
replacing the -oh group in alcohols by a halogen - Chemguide. (n.d.). Chemguide.
-
Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). (2022). YouTube.
-
Hydroboration–Oxidation - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013). Master Organic Chemistry.
-
Hydration: Hydroboration-Oxidation - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
-
REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. (n.d.). ResearchGate.
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
-
Appel Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
-
Appel reaction - Wikipedia. (n.d.). Wikipedia.
-
Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides? | ResearchGate. (2011). ResearchGate.
-
Reaction Procedure of Appel Reaction & Workup. (2017). Chem-Station.
-
alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Why is alcohol boiled with HBr for preparing alkyl bromide? - Chemistry Stack Exchange. (2013). Chemistry Stack Exchange.
-
Synthesis of 1-Bromobutane: Purification - YouTube. (2021). YouTube.
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- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-1-phenyl Undecane
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Welcome to the technical support center for 1-bromo-11-phenyl undecane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this long-chain alkyl halide. As a primary alkyl bromide, this compound is a valuable intermediate in organic synthesis.[1][2] However, its long alkyl chain can introduce specific challenges that may not be prevalent with smaller alkyl halides. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address these potential issues.
Section 1: Foundational Troubleshooting - Is Your Starting Material the Issue?
Low reactivity often originates from the quality of the starting material. Before optimizing reaction conditions, it is crucial to verify the purity and integrity of your this compound.
Q1: How can I be sure that my this compound is pure and has not degraded?
A1: The first step in troubleshooting is to confirm the identity and purity of your starting material. Long-chain alkyl halides can be susceptible to degradation, especially if stored improperly.
Recommended Analytical Workflow:
-
Visual Inspection: The compound should be a colorless to pale yellow liquid.[1] Any significant discoloration could indicate the presence of impurities or degradation products.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most direct method to confirm the structure. Look for the characteristic triplet corresponding to the methylene group adjacent to the bromine atom (-CH₂Br). Impurities may introduce additional, unidentifiable peaks.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Check for the presence of a C-Br stretch and the absence of a broad O-H peak, which would indicate hydrolysis to the corresponding alcohol.
-
-
Chromatographic Analysis:
A logical workflow for quality control of the starting material is essential.
Caption: Factors influencing the competition between Sₙ2 and E2 reactions.
Section 3: Advanced Troubleshooting & FAQs
Q6: I've tried everything and the reactivity is still low. Could there be an issue with the leaving group?
A6: Bromine is generally a good leaving group for Sₙ2 reactions. [6]Its leaving group ability is related to the stability of the bromide anion (Br⁻) that is formed. The reactivity order for alkyl halides is typically R-I > R-Br > R-Cl > R-F. [7][8] If you suspect an issue related to the leaving group and your reaction conditions are harsh, you might consider converting the bromide to an iodide in situ. This can be achieved through the Finkelstein reaction . [9]Adding a catalytic amount of sodium iodide (NaI) to a reaction in an acetone or DMF solution can generate the more reactive 1-iodo-11-phenyl undecane in the reaction mixture, which can then react faster with your nucleophile.
Protocol: In Situ Halide Exchange (Finkelstein Reaction)
-
To your reaction vessel containing this compound and your nucleophile in a polar aprotic solvent (e.g., acetone or DMF), add 0.1 equivalents of sodium iodide (NaI).
-
The equilibrium will favor the formation of the more soluble sodium bromide, driving the formation of the alkyl iodide.
-
Proceed with your reaction as planned. The more reactive alkyl iodide should lead to a faster reaction rate.
Q7: Are there any other, less common, factors that could be inhibiting my reaction?
A7: Yes, a few other factors to consider:
-
Atmosphere: If you are using sensitive reagents like organometallics or strongly basic nucleophiles, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture or oxygen.
-
Purity of Other Reagents: Ensure your nucleophile, base, and any other additives are of high purity and are anhydrous if required.
-
Phase Transfer Catalysis: If your nucleophile is an inorganic salt with low solubility in your organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.
By systematically working through these troubleshooting steps, from verifying your starting material to fine-tuning your reaction conditions, you can overcome the challenges associated with the low reactivity of this compound and achieve successful outcomes in your synthetic endeavors.
References
-
Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed, 35889310. [Link]
-
LookChem. (n.d.). Cas 101025-08-5, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Yonsei University. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
OUCI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
ResearchGate. (2025, August 10). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. Retrieved from [Link]
-
Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes? Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-11-phenylundecane | C17H27Br | CID 2735621. PubChem. Retrieved from [Link]
-
Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work? Retrieved from [Link]
- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
-
Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-10-phenyldecane | C16H25Br | CID 2735602. PubChem. Retrieved from [Link]
-
Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]
-
Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from. Retrieved from [Link]
Sources
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- 2. Buy this compound (EVT-379203) | 101025-08-5 [evitachem.com]
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- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [ouci.dntb.gov.ua]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 9. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
Technical Support Center: Optimizing Substitution Reactions with 1-Bromo-11-phenylundecane
Welcome to the technical support center for 1-bromo-11-phenylundecane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile long-chain alkyl halide in their synthetic routes. Our goal is to provide you with a deep, mechanistically-grounded understanding of how to control its reactivity, specifically focusing on maximizing the desired nucleophilic substitution (Sₙ2) product while minimizing or eliminating the formation of the common elimination (E2) byproduct, 11-phenyl-1-undecene.
Part 1: Core Principles - The Sₙ2 vs. E2 Competition
Q: Why am I getting an elimination byproduct (11-phenyl-1-undecene) in my reaction?
A: The formation of an alkene byproduct from an alkyl halide is a classic example of a competing elimination reaction, which runs parallel to your desired substitution reaction. With 1-bromo-11-phenylundecane, you are working with a primary (1°) alkyl halide . Structurally, this substrate is highly predisposed to undergo a bimolecular nucleophilic substitution (Sₙ2) reaction due to the low steric hindrance at the carbon atom bonded to the bromine.[1][2][3]
However, the Sₙ2 pathway is in direct competition with the bimolecular elimination (E2) pathway. In the E2 mechanism, the reacting species acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon). Both reactions are often possible under the same conditions, and the final product ratio is a direct consequence of the reaction kinetics, which are dictated by your choice of nucleophile/base, solvent, and temperature.[4][5]
The diagram below illustrates this fundamental competition.
Caption: Competing Sₙ2 and E2 reaction pathways for 1-bromo-11-phenylundecane.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using 1-bromo-11-phenylundecane, providing actionable solutions grounded in chemical principles.
Q: My main goal is substitution, but my product is contaminated with the alkene. What is the most likely cause?
A: For a primary alkyl halide like 1-bromo-11-phenylundecane, observing significant elimination points to one or more of the following factors being suboptimal:
-
Your "nucleophile" is too basic: The single most critical factor is the character of your nucleophile. If it is a strong base (e.g., an alkoxide like ethoxide or tert-butoxide), it can readily perform the E2 proton abstraction, even on a primary substrate.[6]
-
Your reaction temperature is too high: Elimination reactions result in an increase in the number of product molecules, which corresponds to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, thus favoring the elimination pathway.[7][8]
-
Your nucleophile is sterically hindered: A bulky nucleophile will have difficulty accessing the sterically unhindered, but still internal, electrophilic carbon atom for an Sₙ2 attack. It may find it easier to abstract a more accessible proton from the β-carbon, favoring E2.[1][4]
Q: How should I select a nucleophile to guarantee the substitution product?
A: The key is to choose a species that is a strong nucleophile but a weak base .[3][9] This maximizes the rate of the desired Sₙ2 reaction while minimizing the rate of the competing E2 pathway.
| Nucleophile Class | Examples | Primary Role | Expected Outcome with 1-Bromo-11-phenylundecane |
| Excellent (High Sₙ2 Yield) | I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), CN⁻ (cyanide) | Strong Nucleophile / Weak Base | Clean, high-yielding Sₙ2 substitution is expected.[9][10] |
| Good (Sₙ2 Favored) | RCO₂⁻ (carboxylates), Amines (RNH₂, R₂NH) | Good Nucleophile / Weak-Moderate Base | Sₙ2 is the major pathway. Elimination is a minor risk. |
| Use with Caution (Sₙ2/E2 Mix) | OH⁻ (hydroxide), RO⁻ (alkoxides, e.g., ethoxide) | Strong Nucleophile / Strong Base | Sₙ2 is often dominant for primary halides, but E2 is a significant risk, especially with heat.[1][3] |
| Avoid (E2 Favored) | t-BuO⁻ (tert-butoxide), DBU, DBN | Weak Nucleophile / Strong, Hindered Base | E2 elimination will be the major, if not exclusive, pathway.[1][9] |
Q: What is the optimal solvent for my substitution reaction?
A: To favor an Sₙ2 reaction, a polar aprotic solvent is almost always the best choice. These solvents can dissolve the ionic nucleophilic salt but do not engage in strong hydrogen bonding with the anion. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 rate.[11][12][13]
| Solvent Class | Recommended Solvents | Rationale for Sₙ2 Reactions |
| Polar Aprotic (Ideal) | DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Acetonitrile (CH₃CN), Acetone | Enhances nucleophilicity by solvating the cation but not the anionic nucleophile. This dramatically increases the rate of the Sₙ2 reaction, allowing it to outcompete E2.[4][12] |
| Polar Protic (Avoid if Possible) | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | These solvents form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity. This slows the Sₙ2 rate, giving the E2 pathway a greater chance to occur.[14][15] |
Q: I need to perform a Williamson Ether Synthesis using an alkoxide. How can I possibly avoid elimination?
A: This is a common challenge as alkoxides are strong bases. While Sₙ2 is generally favored for a primary halide, you must rigorously control the conditions:
-
Temperature is critical: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Avoid heating at all costs.[10][16]
-
Use the conjugate acid as the solvent: For example, if using sodium ethoxide (NaOEt), use absolute ethanol (EtOH) as the solvent. This minimizes the basicity of the medium.
-
Careful reagent addition: Consider adding the 1-bromo-11-phenylundecane slowly to a solution of the alkoxide to maintain a low instantaneous concentration of the alkyl halide.
Part 3: Recommended Experimental Protocols
This section provides a standardized, step-by-step protocol designed to maximize the yield of the Sₙ2 product and minimize E2 elimination.
Protocol: Azide Substitution on 1-Bromo-11-phenylundecane (Sₙ2)
This protocol details the synthesis of 11-phenylundecyl azide, a versatile intermediate, under conditions optimized for the Sₙ2 pathway.
Caption: Experimental workflow for a clean Sₙ2 reaction.
Detailed Steps:
-
Reagent Preparation & Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous dimethylformamide (DMF, ~0.2 M concentration).
-
Add sodium azide (NaN₃, 1.2 equivalents). Sodium azide is an excellent nucleophile but a very weak base, making it ideal for this transformation.[9]
-
Stir the suspension for 10-15 minutes.
-
-
Reaction Execution:
-
Slowly add 1-bromo-11-phenylundecane (1.0 equivalent) to the stirring suspension via syringe.
-
Allow the reaction to stir at room temperature (20-25 °C). Higher temperatures are unnecessary and will only increase the risk of side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkyl bromide. Reactions are typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride (brine) to remove residual DMF, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product (11-phenylundecyl azide) using standard analytical techniques (NMR, IR, and MS). The IR spectrum should show a strong, characteristic azide stretch around 2100 cm⁻¹.
-
Part 4: References
-
SparkNotes. (n.d.). Sₙ2/E2 Reactions: SN2 vs. E2. SparkNotes. Retrieved from [Link]
-
Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(3), 867–879. Retrieved from [Link]
-
LookChem. (n.d.). 1-BROMO-11-PHENYL UNDECANE. Retrieved from [Link]
-
Studley AI. (2023). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2 Reactions. Retrieved from [Link]
-
Smore. (n.d.). E1 and E2 Reactions. Retrieved from [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]
-
Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 511-520. Retrieved from [Link]
-
Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Rablen, P. R., et al. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
Scribd. (n.d.). Alkyl Halide Reaction Mechanisms. Retrieved from [Link]
-
Loudon, G. M. (n.d.). Organic Chemistry. Chapter 7. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Tekin, S., & Talan, Z. (2023). Teaching Some Features of Competitive Elimination and Substitution Reactions of Alcohols through a Guided Inquiry Laboratory Activity. Journal of Chemical Education, 100(8), 3073–3083. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-11-phenylundecane. PubChem Compound Database. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for 1-Bromo-11-Phenyl Undecane Synthesis
Welcome to the technical support center for monitoring the synthesis of 1-bromo-11-phenyl undecane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of monitoring the conversion of 11-phenyl-1-undecanol to this compound.
Q1: Why are TLC and GC the preferred methods for monitoring this specific reaction?
A: Both TLC and GC are ideal for this reaction due to the significant change in polarity between the starting material and the product.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and effective technique for qualitative analysis.[1][2] The starting material, 11-phenyl-1-undecanol, is a polar alcohol, while the product, this compound, is a much less polar alkyl halide. This polarity difference allows for excellent separation on a polar stationary phase like silica gel.[1][3] The alcohol will adhere more strongly to the silica and thus have a low Retention Factor (Rf), while the non-polar product will travel further up the plate with the mobile phase, resulting in a high Rf.[1][2]
-
Gas Chromatography (GC): GC provides quantitative data on the reaction's progress, offering high resolution and sensitivity. It separates compounds based on their boiling points and interaction with the GC column's stationary phase.[4] Since the starting material and product have different volatilities and polarities, GC can precisely determine the relative concentrations of each, allowing for accurate calculation of reaction conversion.
Q2: What is the key principle behind TLC separation for this reaction?
A: The core principle is "like dissolves like," or more accurately in chromatography, "polar sticks to polar."[3][5] The TLC plate is coated with silica gel, a very polar stationary phase.[1][3] The mobile phase (eluent) is a non-polar solvent system.[2][6]
-
The polar alcohol starting material has a strong affinity for the polar silica gel and moves slowly.
-
The non-polar alkyl bromide product has a weaker affinity for the silica gel and is carried further up the plate by the non-polar mobile phase.[2] This results in a clear separation between the starting material spot and the product spot.
Q3: How do I choose the correct TLC mobile phase (eluent)?
A: The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.5 for optimal separation.[7] For separating a polar alcohol from a non-polar alkyl halide, a non-polar solvent system is required.[2][6]
A good starting point is a mixture of Hexane and Ethyl Acetate .
-
Start with a highly non-polar mixture, such as 95:5 Hexane:Ethyl Acetate .
-
If the product spot is too high (Rf > 0.6), the eluent is too polar; decrease the proportion of ethyl acetate.[8]
-
If the product spot is too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of ethyl acetate.[8]
Q4: What kind of GC column is best suited for analyzing this compound?
A: A non-polar or mid-polarity capillary column is the ideal choice.[5][9]
-
Recommended Phases: A column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5) is an excellent general-purpose choice.[10] These columns separate compounds primarily based on boiling point, which is effective for this analysis.
-
Why not a highly polar column? While the starting alcohol has a polar -OH group, the long 11-carbon chain gives it significant non-polar character. A highly polar column (like a WAX column) may result in poor peak shape (tailing) for the alcohol and excessively long retention times.
Q5: My starting alcohol (11-phenyl-1-undecanol) is not showing up well on the GC. Why?
A: Alcohols, especially at trace levels, can be problematic in GC analysis for two main reasons:
-
Poor Volatility: The hydrogen-bonding capability of the -OH group can reduce volatility.[11]
-
Adsorption: The polar -OH group can interact with active sites in the GC inlet or on the column, leading to peak tailing and poor sensitivity.[12]
The solution is often derivatization . This process converts the polar -OH group into a less polar, more volatile group.[11][12][13] The most common method is silylation , where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the alcohol with a trimethylsilyl (TMS) group.[12][13] This increases volatility and thermal stability, resulting in sharper peaks and better detection.[11][12]
Section 2: Experimental Protocols & Methodologies
Protocol 1: Step-by-Step TLC Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink will chromatograph.[14]
-
Sample Spotting:
-
Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On the baseline, spot three separate lanes:
-
S: Starting Material (11-phenyl-1-undecanol) reference.
-
R: Reaction mixture.
-
C: Co-spot (apply both 'S' and 'R' on the same spot). This helps confirm spot identity.
-
-
Use a capillary tube to apply a small, concentrated spot. Allow the solvent to fully evaporate between applications if multiple applications are needed.[8][15]
-
-
Plate Development:
-
Pour your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[14][15]
-
Place the TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm). The phenyl group in both the starting material and product should make them UV-active, appearing as dark spots.
-
For enhanced visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. The alcohol starting material will react quickly to produce a yellow-brown spot on a purple background, while the less reactive alkyl bromide product will show up much more slowly, if at all.
-
Protocol 2: Step-by-Step GC Sample Analysis
-
Sample Preparation:
-
Take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., with a small amount of water or saturated bicarbonate solution).
-
Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate.
-
Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄).
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in a GC-compatible solvent.
-
-
Instrument Setup (Example Parameters):
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[16]
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) is standard. An Electron Capture Detector (ECD) can also be used for higher sensitivity to the brominated product.[16]
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase by 15 °C/min to 280 °C.[16]
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks based on retention times established by injecting pure standards of the starting material and product. The less polar product, this compound, will typically have a shorter retention time than the more polar starting alcohol.
-
Calculate the percent conversion by comparing the peak areas of the starting material and the product.[4]
-
Section 3: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your analysis.
TLC Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking vertically. [15][17][18] | 1. Sample Overload: Too much sample was spotted on the baseline.[8][14][17] 2. Highly Polar Compound: The starting alcohol may streak if the eluent is not polar enough to move it cleanly. | 1. Dilute your sample solution and re-spot.[8][18] 2. Add a very small amount of a slightly more polar solvent (e.g., increase ethyl acetate percentage) to the mobile phase to improve spot shape. |
| All spots are at the top (High Rf). [8] | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the amount of ethyl acetate in your hexane mixture.[8] |
| All spots are at the bottom (Low Rf). [8] | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. Increase the amount of ethyl acetate in your hexane mixture.[8] |
| No spots are visible under UV light. [8][15] | 1. Sample is too dilute. [8][15] 2. Compound is not UV-active. (Unlikely for this reaction due to the phenyl group). | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][14][15] 2. Use a chemical stain like potassium permanganate for visualization. |
| Spots are crescent-shaped. [15][17] | The silica gel on the plate was disturbed or scored during spotting.[15][17] | Be gentle when spotting the TLC plate. Do not press the capillary tube hard against the surface. |
GC Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing (especially for the alcohol). | 1. Active Sites: The polar -OH group is interacting with active sites in the inlet liner or column. 2. Column Contamination: Non-volatile residues have built up in the column. | 1. Use a new, deactivated inlet liner. Consider derivatizing the alcohol to its TMS ether.[12][19] 2. Bake out the column at its maximum rated temperature. If that fails, trim the first few centimeters from the column inlet. |
| Poor Resolution between peaks. | 1. Oven program is too fast. 2. Incorrect column phase. | 1. Decrease the temperature ramp rate (e.g., from 15 °C/min to 10 °C/min).[20] 2. Ensure you are using a non-polar to mid-polarity column (e.g., DB-5). |
| Ghost Peaks (peaks appearing in blank runs). | Carryover: Sample from a previous, more concentrated injection is retained in the syringe or inlet. | Run several solvent blanks to wash the injector. Clean the syringe thoroughly. If the problem persists, the inlet liner may need to be replaced. |
| No peaks detected. | 1. Syringe issue: Syringe is clogged or not drawing up the sample. 2. Injector issue: Septum leak or incorrect injector configuration. 3. Sample too dilute. | 1. Check the syringe for blockage and proper function. 2. Check for leaks and ensure the injector is at the correct temperature. 3. Prepare a more concentrated sample. |
Section 4: Visual Workflow and Logic Diagrams
Diagram 1: General Reaction Monitoring Workflow
Caption: Logic diagram for troubleshooting common TLC separation issues.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
PharmaShare.in. (n.d.). Troubleshooting TLC. Retrieved from [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
LCGC International. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Retrieved from [Link]
-
Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]
-
Chromatography Today. (2014). Optimisation of Column Parameters in GC. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Leah4sci. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). The Reaction between Ethyl Alcohol and Bromine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]
-
Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Retrieved from [Link]
-
ChemComplete. (2020). How to Analyze GC Results for Lab. YouTube. Retrieved from [Link]
-
LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
-
PubMed. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Retrieved from [Link]
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Technical Support Center: Purification of 1-Bromo-11-Phenyl Undecane Derivatives via Column Chromatography
From the desk of a Senior Application Scientist
Welcome to the technical support center for the column chromatography purification of 1-bromo-11-phenyl undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of purifying these unique long-chain, nonpolar aromatic compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Purifying Long-Chain Nonpolar Compounds
This compound and its derivatives present a distinct purification challenge due to their low polarity, long alkyl chains, and the presence of a phenyl group. These characteristics often lead to difficulties in achieving adequate separation from nonpolar impurities and starting materials. This guide will provide you with the technical insights and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered when purifying this compound derivatives.
Q1: My compound is eluting too quickly with the solvent front, even with 100% hexane. What should I do?
A1: This indicates that your compound has a very low affinity for the polar stationary phase (silica gel) and a high affinity for the nonpolar mobile phase.
-
Causality: The long undecane chain makes the molecule highly nonpolar, causing it to travel with the least polar solvent front.
-
Solution:
-
Consider Reversed-Phase Chromatography: For highly nonpolar compounds, reversed-phase chromatography is often more effective.[1][2] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[1][3]
-
Alternative Normal-Phase Solvents: If you must use normal-phase, try a less polar solvent than hexane, such as pentane or petroleum ether, although this may only provide a marginal improvement.[4]
-
Q2: I'm seeing poor separation between my desired product and a very similar nonpolar impurity. How can I improve resolution?
A2: Improving the separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
Causality: When two compounds have very similar polarities, they interact with the stationary phase in a nearly identical manner, leading to co-elution.
-
Solutions:
-
Optimize the Mobile Phase: A common starting point for nonpolar compounds is a mixture of ethyl acetate and hexane.[4] Try very low percentages of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexane) to create a subtle polarity difference that can enhance separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over time, can help resolve closely eluting compounds.[5][6][7][8] This technique sharpens peaks and can improve separation.[7][8]
-
Change Solvent System: If an ethyl acetate/hexane system is not effective, consider switching to a different solvent system, such as dichloromethane/hexane or ether/hexane.[4] Different solvents can offer different selectivities.
-
Q3: My compound, which is UV-inactive, is difficult to detect in the collected fractions. What are my options?
A3: Detecting compounds that do not absorb UV light requires alternative visualization techniques.
-
Causality: The absence of a suitable chromophore in your molecule prevents its detection by a standard UV detector.[9][10]
-
Solutions:
-
TLC Staining: Spot a small amount of each fraction onto a TLC plate and use a chemical stain for visualization.[1] For nonpolar, hydrocarbon-like compounds, stains like potassium permanganate, phosphomolybdic acid, or ceric ammonium molybdate are effective.[11][12]
-
Evaporative Light Scattering Detector (ELSD): If available, an ELSD is an excellent alternative for detecting non-UV active compounds.
-
Refractive Index (RI) Detector: An RI detector can also be used, but it is sensitive to changes in the mobile phase composition, making it less suitable for gradient elution.
-
Q4: How do I translate my TLC results to a column chromatography method?
A4: Thin-layer chromatography (TLC) is a crucial tool for developing your column chromatography method.[13]
-
Causality: The principles of separation on a TLC plate are directly analogous to those in a column packed with the same stationary phase.[14][15]
-
Methodology:
-
Develop a TLC Solvent System: Find a solvent system where your target compound has a Retention Factor (Rf) between 0.15 and 0.4.[16][17] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[16]
-
Correlation to Column Volumes (CV): The relationship between Rf and the number of column volumes (CV) required to elute the compound can be estimated by the formula: CV = 1/Rf .[16][17]
-
Optimize for Separation: Aim for the largest possible difference in Rf values (ΔRf) between your desired compound and any impurities.[18]
-
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving complex issues.
Guide 1: Problem - Tailing or Broad Peaks
Symptom: The eluted compound appears as a broad band or a "tailing" peak in the collected fractions, indicating poor separation efficiency.
Possible Causes & Solutions:
-
Cause 1: Column Overloading.
-
Explanation: Applying too much sample to the column leads to a saturation of the stationary phase and band broadening.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass.
-
-
Cause 2: Poor Sample Solubility in the Mobile Phase.
-
Explanation: If the sample is not fully dissolved when it enters the column, it will not form a tight band.
-
Solution: Dissolve the sample in a minimal amount of the initial mobile phase solvent. If solubility is an issue, use a slightly stronger, more polar solvent to dissolve the sample, but keep the volume as small as possible.[19]
-
-
Cause 3: Inadequate Column Packing.
Guide 2: Problem - The Compound Won't Elute from the Column
Symptom: After running a significant volume of the mobile phase, the desired product is not detected in the eluent.
Possible Causes & Solutions:
-
Cause 1: Mobile Phase is Too Weak (Not Polar Enough).
-
Explanation: The solvent system does not have sufficient polarity to move the compound through the polar stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 100% hexane, begin to add a small percentage of a more polar solvent like ethyl acetate or dichloromethane.
-
-
Cause 2: Compound Decomposed on the Silica Gel.
-
Explanation: Some compounds can be sensitive to the acidic nature of silica gel and may decompose.[19]
-
Solution: Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[21]
-
Guide 3: Problem - Inconsistent Flow Rate or Column Blockage
Symptom: The solvent flow through the column is very slow or stops completely.
Possible Causes & Solutions:
-
Cause 1: Clogged Frit or Column Outlet.
-
Explanation: Fine particles of silica or precipitated sample can block the column outlet.
-
Solution: Gently try to dislodge the blockage by carefully pushing a thin wire up through the outlet.[19] If this fails, the column may need to be unpacked.
-
-
Cause 2: High Back Pressure.
-
Explanation: Using very fine silica gel or a highly viscous solvent can lead to high pressure, especially in flash chromatography systems.[22]
-
Solution: Ensure the pressure is within the safe limits for your column.[22] If necessary, switch to a less viscous solvent or a stationary phase with a larger particle size.
-
Experimental Protocols
Protocol 1: Standard Column Chromatography of a this compound Derivative
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm particle size) is a good starting point for normal-phase chromatography.[3]
-
Mobile Phase Selection:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Carefully pipette the sample solution onto the top of the sand layer, taking care not to disturb the silica bed.[22]
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.[23]
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Workflow for Solvent System Selection
Caption: Decision workflow for optimizing the mobile phase.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting steps for resolving poor separation.
Quantitative Data Summary
Table 1: Solvent Properties and Elution Strength
| Solvent | Polarity Index | Elution Strength (on Silica) | Common Use |
| Hexane | 0.1 | Very Low | Nonpolar mobile phase component[4] |
| Dichloromethane | 3.1 | Medium | Can improve solubility and alter selectivity[4] |
| Diethyl Ether | 2.8 | Medium-Low | Alternative to Ethyl Acetate[4] |
| Ethyl Acetate | 4.4 | Medium | Common polar modifier in normal-phase[4] |
| Acetonitrile | 5.8 | High | Used in reversed-phase[24] |
| Methanol | 5.1 | Very High | Polar modifier for polar compounds or reversed-phase[4] |
Data synthesized from various chromatography resources.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Welch Materials. (2024, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]
-
Hawach. (2024, February 11). Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]
-
ResearchGate. (2019, August 13). How to detect a UV inactive compound in column chromatography?[Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]
-
University of York. Determining a solvent system. [Link]
-
PharmaGuru. (2023, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
SiliCycle. (2021, October 8). FAQ What is the relationship between retention factor and column volume. [Link]
-
Columbia University. Column chromatography. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
Chemistry For Everyone. (2024, February 2). What Is The Relationship Between Column Chromatography And TLC?[Link]
-
National Institutes of Health. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?[Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Magritek. Column Chromatography. [Link]
-
Reddit. (2020, November 29). Column Chromatography. [Link]
-
University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Homework.Study.com. Discuss the relationship between rf values and elution order when doing TLC and column...[Link]
-
ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?[Link]
-
Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?[Link]
-
ResearchGate. (2017, September 6). How to analyse UV inactive compound on HPLC using UV Detector?[Link]
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Google Patents. US2458819A - Purifying alkyl halides.
-
Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]
-
Bio-Link. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin. [Link]
-
Wikipedia. Silica gel. [Link]
-
ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?[Link]
-
Royal Society of Chemistry. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. [Link]
-
G-Biosciences. (2024, February 29). What Is Hydrophobic Interaction Chromatography?[Link]
-
ResearchGate. (2024, August 6). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Cytiva. (2022, November 12). Hydrophobic Interaction Chromatography Products. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-11-phenylundecane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 1-bromo-11-phenylundecane. As a long-chain alkyl halide, its behavior in nucleophilic substitution reactions is highly dependent on the reaction environment.[1] This document is designed to offer both theoretical understanding and practical, field-proven insights to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1-bromo-11-phenylundecane?
A1: 1-Bromo-11-phenylundecane, being a primary alkyl halide, predominantly undergoes nucleophilic substitution reactions.[2] The two principal mechanisms to consider are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.[2] The choice between these pathways is heavily influenced by the reaction conditions, most notably the solvent.[3][4]
-
SN2 Reaction: This is a single-step mechanism where the nucleophile attacks the carbon atom bonded to the bromine at the same time as the bromide ion leaves.[2] This pathway is generally favored for primary alkyl halides like 1-bromo-11-phenylundecane due to minimal steric hindrance at the reaction center.[5]
-
SN1 Reaction: This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs.[2] While less common for primary alkyl halides, it can be promoted under specific solvent conditions that stabilize the resulting primary carbocation.[6]
Q2: How does solvent polarity affect the reaction rate?
A2: Solvent polarity is a crucial factor. In general, polar solvents are necessary to dissolve the polar reactants involved in nucleophilic substitution reactions.[4][7] However, the type of polar solvent (protic or aprotic) has a more nuanced effect on the reaction mechanism and rate.[8]
Q3: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
A3: The key difference lies in their ability to form hydrogen bonds.[7][8]
-
Polar Protic Solvents: These solvents, such as water (H₂O), alcohols (e.g., methanol, ethanol), and carboxylic acids, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).[9][10] They can engage in hydrogen bonding.
-
Effect on SN1: Polar protic solvents strongly favor the SN1 pathway.[11] They stabilize the carbocation intermediate and the leaving group (bromide ion) through solvation, lowering the activation energy for the first, rate-determining step.[4][6]
-
Effect on SN2: They tend to slow down SN2 reactions.[3][12] This is because they form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon.[8][11]
-
-
Polar Aprotic Solvents: These solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[9]
-
Effect on SN1: They are less effective at stabilizing the carbocation intermediate compared to protic solvents, thus disfavoring the SN1 mechanism.
-
Effect on SN2: They are the ideal choice for SN2 reactions.[11] They can dissolve the ionic nucleophile but do not solvate the anion (the nucleophile) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate.[8][10]
-
The choice of solvent directly dictates the dominant reaction pathway and its efficiency. For 1-bromo-11-phenylundecane, a primary alkyl halide, an SN2 reaction is generally desired for a clean substitution. Therefore, a polar aprotic solvent is the recommended choice.
Q4: My reaction is sluggish or not proceeding to completion. What are the likely solvent-related causes?
A4: Several solvent-related factors could be at play:
-
Incorrect Solvent Choice: Using a polar protic solvent when an SN2 reaction is intended will significantly slow down the reaction rate.[3][12]
-
Insufficient Polarity: If a nonpolar solvent is used, the ionic nucleophile may not dissolve sufficiently to react.[11]
-
Presence of Water: Contamination with water (a polar protic solvent) in a reaction designed to run in a polar aprotic solvent can hinder the nucleophile's reactivity.
II. Troubleshooting Guide
| Observed Issue | Potential Solvent-Related Cause | Recommended Action |
| Low Reaction Rate | Use of a polar protic solvent (e.g., ethanol, methanol) for an intended SN2 reaction. | Switch to a polar aprotic solvent like DMF, DMSO, or acetone to enhance nucleophile reactivity.[11] |
| Formation of Side Products (e.g., elimination products) | While less common for primary alkyl halides, highly basic nucleophiles in conjunction with certain solvents can promote elimination (E2) reactions. | Consider a less basic nucleophile or a solvent that disfavors elimination. |
| Incomplete Dissolution of Reactants | The chosen solvent may not have sufficient polarity to dissolve the nucleophilic salt. | Select a more polar aprotic solvent. For example, if acetone is not effective, try DMF or DMSO.[11] |
| Inconsistent Results Batch-to-Batch | Solvent purity and water content can vary. | Use anhydrous solvents and ensure proper drying of glassware to minimize water contamination. |
III. Experimental Protocols & Methodologies
Protocol: Optimizing SN2 Reaction of 1-Bromo-11-phenylundecane with Sodium Azide
This protocol outlines a general procedure for a typical SN2 reaction and highlights the critical role of the solvent.
Materials:
-
1-Bromo-11-phenylundecane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Acetone
-
Anhydrous Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars, place 1-bromo-11-phenylundecane (1 equivalent) and sodium azide (1.2 equivalents).
-
Solvent Addition:
-
To Flask A, add anhydrous DMF.
-
To Flask B, add anhydrous acetone.
-
To Flask C, add anhydrous ethanol.
-
-
Reaction Conditions: Heat all three reactions to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitoring the Reaction: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up and Analysis: Once the reaction in the most efficient solvent is complete (as determined by TLC), quench the reaction, perform an appropriate work-up (e.g., extraction), and purify the product. Compare the reaction times and yields for the three different solvents.
Expected Outcome: The reaction in DMF (polar aprotic) is expected to proceed the fastest, followed by acetone (polar aprotic). The reaction in ethanol (polar protic) will be significantly slower due to the solvation of the azide nucleophile.
IV. Visualizing the Mechanisms
The following diagrams illustrate the influence of solvent on the SN1 and SN2 reaction pathways.
Caption: SN2 Reaction Pathway and Solvent Influence.
Caption: SN1 Reaction Pathway and Solvent Influence.
V. References
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
KPU Pressbooks. SN1 vs SN2. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
LookChem. 1-BROMO-11-PHENYL UNDECANE. [Link]
-
YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
YouTube. (2012). Solvents in Substitution Reactions. [Link]
-
College of Saint Benedict. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. [Link]
-
MSU chemistry. Alkyl Halide Reactivity. [Link]
-
SlidePlayer. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
NPTEL. Breaking Down Alkyl Halides: Key Reactions and Uses. [Link]
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Technical Support Center: Solutions for 1-BROMO-11-PHENYL UNDECANE Solubility
Welcome to the technical support guide for 1-bromo-11-phenyl undecane. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. Understanding and controlling the solubility of this long-chain, nonpolar molecule is critical for reaction efficiency, product purity, and overall experimental success. This guide provides in-depth, field-tested answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the expected solubility of this compound in common laboratory solvents, and why is it often difficult to dissolve?
Answer:
This compound is a molecule characterized by a long C11 aliphatic chain and a terminal phenyl group. This structure is predominantly nonpolar and lipophilic. The single polar carbon-bromine (C-Br) bond does little to counteract the nonpolar nature of the large hydrocarbon backbone.[1] Consequently, its solubility is governed by the "like dissolves like" principle, which dictates that nonpolar solutes dissolve best in nonpolar solvents.[2][3]
While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior from structurally similar compounds like 1-bromododecane and 1-phenyldecane.[4][5] These analogues are known to be insoluble in water but highly soluble in nonpolar organic solvents.[6][7][8]
The primary intermolecular forces in solid this compound are van der Waals dispersion forces. For dissolution to occur, the solvent-solvent and solute-solute interactions must be overcome and replaced by favorable solvent-solute interactions.[9] Polar solvents, especially those with strong hydrogen-bonding networks like water, cannot effectively solvate the long, nonpolar alkyl-aryl chain, leading to insolubility.[10][11]
Expected Qualitative Solubility Summary
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; strong London dispersion forces are compatible with the solute's long hydrocarbon chain.[2] |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Favorable π-π stacking interactions can occur between the solvent's and solute's phenyl rings, in addition to dispersion forces.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have moderate polarity and strong dispersion forces, making them effective for a wide range of organic compounds.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good / Miscible | Ethers are effective at solvating a wide range of organic compounds and can accommodate the nonpolar structure.[4] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | The high polarity of these solvents may not be compatible with the nonpolar solute. Limited solubility is expected. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | The strong hydrogen-bonding network of these solvents cannot be overcome to solvate the nonpolar molecule effectively.[10] |
Diagram 1: Principle of "Like Dissolves Like"
Caption: Favorable vs. unfavorable solvent-solute interactions.
Question 2: My reaction requires a polar aprotic solvent like DMF, but my this compound won't dissolve. What can I do?
Answer:
This is a classic solubility challenge where the substrate and the required reaction medium have mismatched polarities. You have several effective strategies to overcome this issue:
Strategy 1: Employ a Co-solvent System
A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to modify its properties and enhance solute solubility.[5] By adding a nonpolar or moderately polar co-solvent to your DMF, you can lower the overall polarity of the medium, making it more hospitable to the nonpolar this compound.[12]
-
Mechanism: The co-solvent disrupts the strong dipole-dipole interactions of the primary polar solvent, creating "pockets" or microenvironments that are less polar.[12] This reduces the energy penalty for introducing a nonpolar solute into the bulk solvent system.
-
Recommended Co-solvents for DMF:
-
Toluene: An excellent choice due to its nonpolar, aromatic nature which can interact favorably with the phenyl group of your substrate.
-
Tetrahydrofuran (THF): A moderately polar ether that is miscible with DMF and can help bridge the polarity gap.
-
-
Experimental Approach: Start by adding the co-solvent to your DMF in a 4:1 (DMF:Toluene) or 3:1 ratio by volume. Attempt to dissolve the substrate in this mixture before adding other reagents. You may need to optimize this ratio.
Strategy 2: Increase the Temperature
For most solid organic compounds, solubility increases with temperature.[4][6] This is because the added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice and solvate the individual molecules.[2]
-
Causality: The dissolution process (solute + solvent → solution) is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, adding heat to an endothermic system will shift the equilibrium toward the products—in this case, the dissolved state.
-
Protocol:
-
Add your this compound to the solvent.
-
While stirring, gently heat the mixture. A target temperature of 40-60 °C is a good starting point.
-
Observe for dissolution. Be mindful of the boiling points of your solvents and the thermal stability of your reactants.
-
Crucial Note: Ensure the compound remains in solution upon cooling to the intended reaction temperature. If it precipitates, a combination of heat and a co-solvent system may be required.
-
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: A logical decision-making workflow for solubility problems.
Question 3: I am trying to react this compound (dissolved in toluene) with an aqueous solution of sodium cyanide. The reaction is extremely slow. Is this a solubility problem?
Answer:
Yes, this is a classic example of a mass transfer limitation due to poor solubility between phases. Your organic substrate is in a nonpolar organic phase, while your nucleophile (cyanide) is in a polar aqueous phase. The two phases are immiscible, and the reaction can only occur at the very limited interface between them. To solve this, you should use Phase-Transfer Catalysis (PTC) .
-
What is PTC? PTC is a technique that uses a special catalyst to transport a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can then occur. This dramatically increases the reaction rate by creating a pseudo-homogeneous system.[7]
-
Mechanism of Action:
-
The phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic (the charged head) and lipophilic (the alkyl tails) properties.[7]
-
In the aqueous phase, the catalyst's cation (Q+) exchanges its counter-ion (Br-) for the reactant anion (CN-).
-
The newly formed lipophilic ion pair [Q+CN-] is soluble in the organic phase and migrates across the interface.
-
In the organic phase, the "naked" and highly reactive CN- anion attacks the this compound.
-
The catalyst, now paired with the leaving group ([Q+Br-]), migrates back to the aqueous phase to repeat the cycle.
-
-
Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide are excellent and common choices.[7]
-
Typical Loading: Use a catalytic amount, typically 1-5 mol% relative to your limiting reagent.
Diagram 3: Mechanism of Phase-Transfer Catalysis (PTC)
Caption: Catalytic cycle of a PTC agent in a biphasic system.
Experimental Protocol: Rapid Solubility Screening
Objective: To efficiently determine the optimal solvent or co-solvent system for this compound at a desired concentration and temperature.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., hexane, toluene, THF, DCM, DMF, acetonitrile, ethanol)
-
Small, sealable glass vials (e.g., 2 mL or 4 mL)
-
Magnetic stir plate and small stir bars
-
Graduated pipettes or syringes
-
Heating block or oil bath (optional)
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Solvent Addition: Add a precise volume of a single solvent to its corresponding vial (e.g., 1.0 mL).
-
Solute Addition: Calculate the mass of this compound required to achieve your target reaction concentration (e.g., for a 0.1 M solution in 1.0 mL, add 31.1 mg). Add this mass to the solvent.
-
Room Temperature Test:
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and stir vigorously at room temperature for 5-10 minutes.
-
Visually inspect the solution. Hold it against a dark background to check for any undissolved solid particles or cloudiness.
-
Record Observation: Classify as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
-
Heating Test (if necessary):
-
If the compound is not fully soluble at room temperature, transfer the vial to a heating block.
-
Increase the temperature in increments of 10 °C (e.g., start at 40 °C), stirring continuously.
-
Note the temperature at which complete dissolution occurs.
-
Crucial Step: Allow the vial to cool back to room temperature. Observe if the compound remains in solution or if it precipitates. A solvent is only truly effective if it maintains solubility at the intended reaction temperature.
-
-
Co-solvent Test (if necessary):
-
For primary solvents where solubility is poor (e.g., DMF), prepare pre-mixed co-solvent systems (e.g., 4:1 DMF:Toluene, 3:1 DMF:Toluene).
-
Repeat steps 2-5 using these mixtures.
-
-
Analysis: Compare the results across all tested solvents and conditions to select the optimal system that provides complete dissolution under your required experimental parameters.
This systematic approach provides a self-validating method to identify the most effective solvent system, saving time and resources while ensuring the reliability of your subsequent reactions.
References
- Smolecule. (n.d.). Buy 1-Phenyldecane.
- LookChem. (n.d.). 1-Bromododecane 143-15-7 wiki.
- ChemBK. (n.d.). 1-Bromododecane.
- CymitQuimica. (n.d.). CAS 143-15-7: 1-Bromododecane.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Hubei Yushenghe Biotechnology Co., Ltd. (n.d.). 1-Bromododecane. Retrieved from Hubei Yushenghe Biotechnology Co., Ltd. website.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ChemicalBook. (n.d.). 1-Bromododecane CAS#: 143-15-7.
- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- ResearchGate. (2025, December 28). UNIT –III Alkyl Halides.
- Guidechem. (n.d.). 1-PHENYLDECANE 104-72-3 wiki.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- NIH. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls.
- ChemicalBook. (2025, January 27). 1-PHENYLDECANE | 104-72-3.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Copper(I) Bromide in Organic Solvents.
- NIH. (n.d.). Decylbenzene | C16H26 | CID 7716 - PubChem.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- ECHEMI. (n.d.). Why are alkyl halides insoluble in water but soluble in organic solvent?
- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents.
- Reddit. (2024, March 16). alkyl halides solubility : r/OrganicChemistry.
- Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?
- Chemistry Stack Exchange. (2017, March 3). Why are alkyl halides used as solvents for relatively non polar compounds and not polar compounds?
- Benchchem. (n.d.). Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-11-phenyl Undecane and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-11-phenyl undecane is a long-chain alkyl bromide that serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Its utility stems from the presence of a reactive carbon-bromine bond, which allows for the introduction of the 11-phenylundecyl group into a target molecule through nucleophilic substitution. Understanding the reactivity of this specialized alkylating agent in comparison to other, more common, alkyl halides is crucial for designing efficient synthetic routes and predicting reaction outcomes.
This guide provides a comprehensive comparison of the reactivity of this compound with other representative alkylating agents. We will delve into the fundamental principles governing their reactivity, present experimental data for analogous systems, and provide detailed protocols for assessing their relative performance.
Fundamentals of Alkylating Agent Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms. The preferred pathway is influenced by several factors, including the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the solvent.
The SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[2][3] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[4][5] Steric hindrance around the reaction center is a critical factor; as the substitution on the carbon atom bearing the leaving group increases, the rate of the SN2 reaction dramatically decreases.[4][6][7][8]
The SN1 Reaction: This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. The stability of the resulting carbocation is paramount, with tertiary and resonance-stabilized carbocations being the most favored.
Comparative Analysis of this compound and Other Alkylating Agents
Based on its structure, this compound is a primary alkyl bromide. The long undecane chain and the distant phenyl group have minimal electronic influence on the carbon-bromine bond. Therefore, its reactivity is expected to be characteristic of a long-chain primary alkyl bromide.
| Alkylating Agent | Structure | Primary Mechanism | Key Reactivity Features |
| This compound | Ph-(CH₂)₁₁-Br | SN2 | Primary alkyl halide, susceptible to backside attack. The long alkyl chain may slightly decrease reactivity due to steric hindrance compared to very short-chain analogues. The distant phenyl group has a negligible electronic effect. |
| 1-Bromobutane | CH₃(CH₂)₃-Br | SN2 | A classic example of a primary alkyl halide that readily undergoes SN2 reactions. It serves as a good benchmark for "typical" primary alkyl halide reactivity. |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | SN2 / SN1 (competing) | Secondary alkyl halide. Steric hindrance is increased compared to primary halides, slowing down SN2 reactions. Can also undergo SN1 reactions, especially with weak nucleophiles and polar protic solvents. |
| tert-Butyl bromide | (CH₃)₃C-Br | SN1 | Tertiary alkyl halide. Steric hindrance is too great for SN2 reactions to occur. Readily forms a stable tertiary carbocation, favoring the SN1 pathway. |
| 1-Iodobutane | CH₃(CH₂)₃-I | SN2 | Primary alkyl halide with a better leaving group than bromide. Iodide is a weaker base than bromide, making the C-I bond easier to break.[9][10] This leads to faster SN2 reaction rates compared to 1-bromobutane. |
| Benzyl bromide | Ph-CH₂-Br | SN2 | Primary benzylic halide. The adjacent phenyl group stabilizes the SN2 transition state through π-orbital overlap, leading to significantly enhanced reactivity compared to simple primary alkyl bromides. |
Experimental Protocols for Reactivity Assessment
To empirically compare the reactivity of different alkylating agents, a competition experiment or a kinetic study can be performed.
Protocol 1: Competitive Reactivity Study via Finkelstein Reaction
This protocol provides a qualitative or semi-quantitative comparison of the reactivity of different alkyl halides towards a common nucleophile. The Finkelstein reaction, the substitution of a halide with iodide, is a classic choice.
Objective: To determine the relative reactivity of this compound and other alkyl bromides.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of each alkyl bromide (e.g., this compound, 1-bromobutane, 2-bromobutane) in acetone.
-
Prepare a 0.2 M solution of sodium iodide in acetone.
-
-
Reaction Setup:
-
In separate, labeled, dry test tubes, add 1 mL of each alkyl bromide solution.
-
To each test tube, add 1 mL of the sodium iodide solution simultaneously.
-
Start a timer immediately.
-
-
Observation:
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for the first appearance of turbidity in each test tube. A faster appearance of precipitate indicates a higher reaction rate.
-
-
Quantitative Analysis (Optional):
-
At set time intervals (e.g., 5, 15, 30 minutes), quench the reaction by adding an aliquot of the reaction mixture to a vial containing water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the starting alkyl bromide and the product alkyl iodide.
-
Visualizing the Experimental Workflow
Caption: Workflow for the competitive reactivity study.
Data Presentation and Interpretation
The results from the competitive reactivity study can be summarized in a table.
| Alkyl Bromide | Time to Precipitate (min) | Relative Reactivity |
| 1-Bromobutane | t₁ | High |
| This compound | t₂ | Expected to be slightly slower than 1-bromobutane (t₂ > t₁) |
| 2-Bromobutane | t₃ | Significantly slower than primary bromides (t₃ >> t₂) |
| tert-Butyl bromide | No precipitate observed | Very Low (no SN2 reaction) |
Interpretation: The faster the precipitate forms, the more reactive the alkyl bromide is in an SN2 reaction. This compound is expected to react slightly slower than 1-bromobutane due to the potential for the long alkyl chain to create minor steric hindrance. Both primary halides will be significantly more reactive than the secondary halide, 2-bromobutane. The tertiary halide, tert-butyl bromide, is not expected to react under these conditions.
Visualizing the SN2 Mechanism
The SN2 reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the reaction center.
Caption: The concerted SN2 reaction mechanism.
Conclusion
This compound behaves as a typical primary alkyl halide, with its reactivity being most comparable to other long-chain 1-bromoalkanes. It will readily undergo SN2 reactions with good nucleophiles. Its reactivity is expected to be slightly lower than that of short-chain primary alkyl bromides due to minor steric effects from the long alkyl chain. It is significantly more reactive than secondary and tertiary alkyl bromides in SN2 reactions. The distant phenyl group does not significantly influence the reactivity of the C-Br bond. This understanding allows for the strategic incorporation of the 11-phenylundecyl moiety in the synthesis of complex molecules.
References
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Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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Anonymous. (2020, April 10). i. nucleophilic substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
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Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]
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Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Retrieved from [Link]
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ACS Publications. (n.d.). Steric Effects in SN2 Reactions. The Influence of Microsolvation. Retrieved from [Link]
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Leah Fisch. (2023, June 6). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]
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LookChem. (n.d.). Cas 101025-08-5,this compound. Retrieved from [Link]
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Quora. (2023, January 30). Can we consider a phenyl group also as an alkyl group?. Retrieved from [Link]
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Testbook. (2025, April 3). Why aryl halides are less reactive than alkyl halides. Retrieved from [Link]
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WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]
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Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from [Link]
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All about chemistry. (2020, August 31). Effect of structure of alkyl group on SN1 & SN2. Retrieved from [Link]
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Leah4sci. (2013, August 27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. Retrieved from [Link]
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A Comparative Guide to Omega-Phenylalkyl Bromide Self-Assembled Monolayers: The Impact of Chain Length on Surface Properties
This guide provides a comprehensive comparison of self-assembled monolayers (SAMs) derived from omega-phenylalkyl precursors, with a specific focus on how the length of the alkyl spacer chain dictates the final properties of the monolayer. This document is intended for researchers, scientists, and drug development professionals who utilize surface modification techniques to control interfacial properties for applications ranging from molecular electronics to advanced biosensors.
The terminal phenyl group in these SAMs offers a chemically distinct surface compared to traditional alkanethiols, providing a platform for π-π stacking interactions, further functionalization, or influencing the electronic properties of the substrate. Omega-phenylalkyl bromides are versatile precursors, which are typically converted to their corresponding thiols before assembly on gold surfaces to ensure a strong, covalent anchoring via the gold-thiolate bond. Understanding how the intervening alkyl chain—(CH₂)n—influences the structure and function of these monolayers is critical for rational surface design.
The Critical Role of the Alkyl Spacer
The formation and stability of a SAM is a delicate balance of forces: the headgroup-substrate interaction, intermolecular van der Waals forces between adjacent alkyl chains, and interactions between the terminal groups.[1] The length of the alkyl chain is a key determinant in this balance. Longer chains lead to stronger van der Waals interactions, which promotes higher ordering, denser packing, and greater stability in the resulting monolayer.[1][2] Conversely, shorter chains may form less stable or more disordered films due to weaker intermolecular forces.[1][2]
This guide will compare three common omega-phenylalkyl precursors, differentiated by their alkyl chain length:
-
Short Chain: (3-Phenylpropyl)thiol
-
Medium Chain: (6-Phenylhexyl)thiol
-
Long Chain: (11-Phenylundecyl)thiol
(Note: These are discussed as thiols, the active species for gold surface assembly, derived from their respective bromide precursors.)
Experimental Validation: Formation and Characterization Workflow
To objectively compare these molecules, a standardized workflow is essential. The following diagram and protocol outline the necessary steps from substrate preparation to detailed surface analysis, ensuring reproducible and reliable results.
Caption: Standard workflow for the preparation and characterization of phenyl-terminated SAMs.
Detailed Experimental Protocol: SAM Formation
This protocol is designed to be self-validating. The subsequent characterization steps will confirm the success of the monolayer formation.
-
Substrate Preparation:
-
Use gold substrates prepared by evaporating a 100-200 nm layer of gold onto a silicon wafer or mica sheet with a thin chromium or titanium adhesion layer.[3]
-
Causality: The adhesion layer is crucial for the mechanical stability of the gold film. A predominantly (111) texture is preferred as it provides a uniform surface for highly ordered SAM formation.[3]
-
Rinse the substrates sequentially with acetone and ethanol to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and create a hydrophilic, high-energy surface ready for assembly.
-
-
Precursor Solution Preparation:
-
Prepare 1 mM solutions of each omega-phenylalkyl thiol in absolute, degassed ethanol.
-
Causality: A concentration of ~1 mM is standard for forming high-quality monolayers.[3] Degassing the solvent by bubbling with nitrogen is critical to prevent oxidative dimerization of the thiols into disulfides, which can affect the assembly process.[3][4]
-
-
Self-Assembly:
-
Immediately immerse the freshly cleaned gold substrates into the respective thiol solutions.
-
Seal the containers and allow the self-assembly to proceed for 18-24 hours in a dark, vibration-free environment.
-
Causality: While the initial adsorption is rapid, a longer immersion time allows for molecular rearrangement and annealing of defects, leading to a more ordered and densely packed monolayer.[3]
-
-
Rinsing and Drying:
-
Remove the substrates from the solutions and rinse thoroughly with fresh ethanol to remove any non-covalently bonded (physisorbed) molecules.
-
Perform a final rinse with deionized water.
-
Dry the substrates carefully under a stream of nitrogen. The surfaces are now ready for characterization.
-
Comparative Data Analysis
The following sections present a comparative analysis of the SAMs formed from short, medium, and long-chain omega-phenylalkyl thiols, supported by data from key characterization techniques.
Surface Wettability: Contact Angle Goniometry
Contact angle measurement is a highly surface-sensitive technique used to determine the hydrophobicity of the monolayer, which reflects the chemical nature and ordering of the terminal phenyl groups.
| Precursor Chain Length | Expected Water Contact Angle (θ) | Interpretation |
| Short (C3-Phenyl) | ~65° - 70° | A lower contact angle suggests a more disordered monolayer. The shorter alkyl chain provides less van der Waals stabilization, potentially allowing the phenyl rings to adopt more varied orientations and exposing more of the underlying alkyl chain, leading to a less hydrophobic surface. |
| Medium (C6-Phenyl) | ~70° - 75° | An intermediate contact angle indicates improved ordering. The increased chain length enhances intermolecular forces, leading to a more densely packed and organized monolayer. |
| Long (C11-Phenyl) | ~75° - 80° | The highest contact angle is indicative of a well-ordered, densely packed monolayer. The strong van der Waals forces among the long alkyl chains force the molecules into a more upright orientation, presenting a uniform, hydrophobic surface of phenyl rings.[2] |
These are representative values; actual results may vary based on experimental conditions.
Monolayer Thickness: Ellipsometry
Ellipsometry measures the change in polarization of light upon reflection from the surface, allowing for a precise determination of the monolayer's thickness. This data provides direct evidence of molecular orientation.
Caption: Longer chains lead to a more upright orientation and greater thickness.
| Precursor Chain Length | Theoretical Max. Thickness | Measured Thickness | Calculated Tilt Angle (α) |
| Short (C3-Phenyl) | ~9 Å | ~6-7 Å | ~40°-50° |
| Medium (C6-Phenyl) | ~13 Å | ~10-11 Å | ~30°-40° |
| Long (C11-Phenyl) | ~19 Å | ~16-17 Å | ~25°-35° |
Tilt angle is calculated as α = arccos(Measured Thickness / Theoretical Thickness).
Interpretation of Results: The data clearly shows that as the alkyl chain length increases, the measured thickness approaches the theoretical maximum length of the molecule. This corresponds to a decrease in the molecular tilt angle relative to the surface normal. The stronger van der Waals forces in the longer-chain SAMs overcome the tendency of the molecules to tilt, forcing them into a more upright and densely packed arrangement.[2]
Elemental Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS)
XPS is a crucial technique for confirming the successful formation of the monolayer and the integrity of its chemical structure.[4][5][6] It provides elemental composition and chemical state information for the top few nanometers of the surface.[5]
Key XPS Signatures for Verification:
-
Au 4f: The signal from the underlying gold substrate will be attenuated by the overlying monolayer. A thicker monolayer (longer chain) will result in greater attenuation of the Au 4f peaks.
-
S 2p: The presence of a peak at ~162 eV confirms the formation of a gold-thiolate (Au-S) bond. The absence of a peak at ~164 eV indicates that there are no unbound thiol groups, confirming a complete reaction.
-
C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components for the alkyl C-C bonds (~285.0 eV) and the aromatic C=C bonds of the phenyl ring (~284.4 eV), along with a characteristic shake-up satellite peak for the aromatic system.
-
O 1s / N 1s: The absence of significant oxygen or nitrogen signals confirms the surface is clean and the monolayer is pure.
By comparing the relative intensities of the C 1s and Au 4f signals across the samples, one can corroborate the thickness findings from ellipsometry. The ratio of C/Au signal intensity will be lowest for the short-chain SAM and highest for the long-chain SAM.
Applications in Research and Drug Development
The ability to precisely control surface properties by selecting the appropriate chain length is paramount for many advanced applications:
-
Biosensors and Drug Discovery: Phenyl-terminated SAMs can serve as a hydrophobic surface to study protein adsorption or as a base for immobilizing biomolecules.[7][8] Longer, more ordered chains provide a better barrier against non-specific binding to the underlying substrate, leading to improved signal-to-noise ratios in sensing applications.[7] Arrays of SAMs with different properties can be used for high-throughput screening of drug candidates that inhibit bacterial or cellular adhesion.[9]
-
Molecular Electronics: The aromatic terminal group makes these SAMs interesting for molecular electronics.[10][11] The alkyl chain acts as a tunneling barrier, and its length directly influences the rate of electron transfer across the monolayer. First-principles calculations have shown that odd-even effects related to the number of methylene units can significantly impact the alignment of molecular orbitals with the substrate's Fermi level, a critical parameter in device performance.[12]
-
Controlling Crystallization: SAMs can act as templates to control the nucleation and growth of organic or inorganic crystals. The surface energy and structure, dictated by the chain length and terminal group, can influence the polymorph and orientation of the resulting crystals.
Conclusion
The length of the omega-phenylalkyl chain is a powerful yet simple parameter for tuning the structural and functional properties of self-assembled monolayers. Experimental data consistently demonstrates that increasing the alkyl chain length leads to:
-
Increased Hydrophobicity: Due to a more ordered and uniform presentation of terminal phenyl groups.
-
Increased Thickness and Decreased Tilt Angle: Resulting from stronger intermolecular van der Waals forces that promote a more upright and densely packed molecular arrangement.
-
Enhanced Stability: Densely packed, long-chain SAMs are generally more robust against environmental degradation and displacement.
This comparative guide underscores the importance of rational molecular design in surface science. By understanding the causal relationship between alkyl chain length and monolayer properties, researchers can select the optimal precursor to create tailored surfaces for their specific application, from developing next-generation biosensors to fabricating novel electronic devices.
References
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Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]
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Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
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Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151–257. [Link]
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Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
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Heimel, G., Romaner, L., Zojer, E., & Brédas, J.-L. (2008). Odd-even effects in self-assembled monolayers of omega-(biphenyl-4-yl)alkanethiols: a first-principles study. Physical Chemistry Chemical Physics, 10(3), 345-353. [Link]
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Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834. [Link]
-
Laibinis, P. E., Hickman, J. J., Wrighton, M. S., & Whitesides, G. M. (1989). Orthogonal self-assembly on gold and silicon(111) surfaces. Science, 245(4920), 845–847. [Link]
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The Unseen Anchor: A Guide to Validating Experimental Results with Novel Internal Standards, Featuring 1-Bromo-11-Phenyl Undecane
A Senior Application Scientist's Perspective on Ensuring Data Integrity
This guide delves into the process of validating a novel internal standard, using 1-bromo-11-phenyl undecane as a case study. While not yet established as a conventional internal standard in published literature, its unique structure—a long alkyl chain combined with a phenyl group and a bromine atom—presents an interesting candidate for certain analytical challenges. We will objectively compare its theoretical attributes to those of established deuterated standards and provide a framework for its experimental validation.
The Critical Role of the Internal Standard
In quantitative analysis, an internal standard (IS) is a compound of a known concentration added to every sample, including calibration standards and quality controls.[1] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[2] By calculating the ratio of the analyte signal to the internal standard signal, we can mitigate the effects of:
-
Injection volume variability: Even with modern autosamplers, minor variations in injection volume can occur.[3]
-
Sample loss during preparation: Extraction, evaporation, and derivatization steps can lead to inconsistent sample loss.[1]
-
Instrumental drift: Detector response and ionization efficiency can fluctuate over time.[4]
An ideal internal standard should be chemically similar to the analyte to ensure it behaves comparably throughout the analytical process, yet be clearly distinguishable by the detector.[5]
Introducing this compound: A Candidate for Consideration
This compound is a commercially available organic compound with the molecular formula C₁₇H₂₇Br.[6] Its structure suggests several properties that could make it a suitable internal standard for the analysis of non-polar to moderately polar, high molecular weight compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Theoretical Advantages:
-
Structural Similarity to Certain Analytes: The long undecane chain provides non-polar characteristics, while the phenyl group introduces aromaticity. This makes it structurally analogous to analytes such as long-chain fatty acids, phthalates, and certain environmental pollutants like polycyclic aromatic hydrocarbons (PAHs).[7]
-
Distinct Mass Spectrometric Signature: The presence of a bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), which can be easily identified and distinguished from analytes composed primarily of carbon, hydrogen, and oxygen.[8]
-
Appropriate Volatility for GC: With a boiling point of approximately 369.5 °C at 760 mmHg, it is suitable for GC analysis of a wide range of semi-volatile organic compounds.
-
Commercial Availability and Cost-Effectiveness: Compared to the custom synthesis often required for deuterated standards, this compound is readily available from chemical suppliers, potentially offering a more cost-effective option.
Potential Challenges and Considerations:
-
Natural Occurrence: It is crucial to ensure the internal standard is not naturally present in the samples being analyzed. For this compound, this is unlikely in most biological and environmental matrices.
-
Reactivity: The bromoalkane functional group could potentially be reactive under certain sample preparation conditions or at high temperatures in the GC inlet.[9] Stability studies are essential to confirm its inertness throughout the analytical method.
-
Co-elution: While not essential for MS detection, chromatographic co-elution with the analyte of interest should be avoided to prevent potential ion suppression or enhancement effects.[3]
The Gold Standard: A Comparative Look at Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in many quantitative mass spectrometry applications.[10] These are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.
Key Advantages of Deuterated Standards:
-
Near-Identical Chemical and Physical Properties: Deuterated standards have virtually the same polarity, solubility, and volatility as their non-deuterated analyte counterparts. This ensures they behave almost identically during sample extraction, derivatization, and chromatography.[11]
-
Co-elution without Interference: Because they have nearly identical retention times to the analyte, they experience the same matrix effects at the same time. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[12]
-
High Accuracy and Precision: The close similarity in behavior leads to excellent correction for variations, resulting in high accuracy and precision in quantitative results.[11]
Disadvantages of Deuterated Standards:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
-
Isotopic Purity: The synthesis of deuterated standards may result in a small amount of the unlabeled analyte as an impurity, which needs to be accounted for.[3]
-
Potential for Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or sample matrix, leading to a loss of the isotopic label.[12]
Validating a Novel Internal Standard: An Experimental Workflow
To validate this compound, or any novel internal standard, a rigorous set of experiments must be performed to demonstrate its fitness for purpose. The following is a proposed workflow based on established validation guidelines.
Caption: A stepwise workflow for the validation of a novel internal standard.
Experimental Protocols
1. Standard Preparation and Purity Assessment:
-
Objective: To prepare a stock solution of this compound and verify its purity.
-
Protocol:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., hexane or dichloromethane) to create a concentrated stock solution.
-
Analyze the stock solution by GC-MS in full scan mode to identify any potential impurities.
-
The purity should ideally be >98%. If significant impurities are present, purification by column chromatography may be necessary.
-
2. GC-MS Method Development:
-
Objective: To develop a GC-MS method that provides good chromatographic separation and detection of both the analyte and this compound.
-
Protocol:
-
Select a GC column suitable for the analyte of interest (e.g., a non-polar or mid-polar column).
-
Optimize the GC oven temperature program to achieve baseline separation of the analyte and the internal standard from each other and from any matrix interferences.
-
Develop a Selected Ion Monitoring (SIM) method in the mass spectrometer to detect specific ions for the analyte and this compound (e.g., monitoring the molecular ion and a characteristic fragment ion for each compound). For this compound, monitoring both the ⁷⁹Br and ⁸¹Br isotopes can enhance specificity.
-
3. Linearity and Range Assessment:
-
Objective: To determine the concentration range over which the ratio of the analyte response to the internal standard response is linear.
-
Protocol:
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the analyte.
-
Analyze the calibration standards using the developed GC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.99 is typically desired.[13]
-
4. Accuracy and Precision Evaluation:
-
Objective: To assess the accuracy (closeness to the true value) and precision (reproducibility) of the method.[14]
-
Protocol:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Analyze multiple replicates of each QC sample on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for %RSD.[15]
-
5. Recovery and Matrix Effect Studies:
-
Objective: To evaluate the efficiency of the extraction process and the influence of the sample matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample (spiked before extraction) to a post-extraction spiked sample (spiked after extraction).
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to a neat standard solution at the same concentration.
-
These experiments should be performed for both the analyte and this compound to ensure that the internal standard effectively compensates for any variations.
-
6. Stability Assessment:
-
Objective: To determine the stability of the analyte and internal standard in the sample matrix and in prepared solutions under various storage conditions.
-
Protocol:
-
Analyze QC samples after storage for different durations and at different temperatures (e.g., room temperature, 4°C, -20°C).
-
The measured concentrations should be within a predefined percentage (e.g., ±15%) of the initial concentrations.
-
Quantitative Data Comparison: A Hypothetical Case Study
To illustrate the expected outcomes of a validation study, the following table presents hypothetical data comparing the performance of this compound with a deuterated analog as an internal standard for the analysis of a hypothetical analyte, "Analyte X," a long-chain aromatic hydrocarbon.
| Validation Parameter | This compound (IS) | Deuterated Analyte X (IS) | Acceptance Criteria |
| Linearity (R²) | 0.995 | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 92 - 108% | 98 - 102% | 85 - 115% |
| Intra-day Precision (%RSD) | < 10% | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 7% | < 15% |
| Extraction Recovery | 75% | 85% | Consistent |
| Matrix Effect | 88% | 95% | Consistent between IS & Analyte |
In this hypothetical scenario, while this compound meets the acceptance criteria for a validated method, the deuterated standard demonstrates superior performance in terms of linearity, accuracy, and precision. This is often the case due to the near-identical behavior of deuterated standards to their corresponding analytes.[11]
Conclusion: A Strategic Approach to Internal Standard Selection
The validation of an analytical method is a cornerstone of reliable scientific research. While deuterated internal standards remain the preferred choice for many applications due to their superior performance, the exploration of alternative standards like this compound is a valuable exercise, particularly when considering factors such as cost and availability.
This guide has provided a comprehensive framework for the evaluation and validation of a novel internal standard. By systematically assessing parameters such as purity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can confidently determine the suitability of a candidate internal standard for their specific analytical needs. The decision to use a structural analog like this compound over a deuterated standard will ultimately depend on the required level of analytical rigor, budgetary constraints, and the specific challenges posed by the analyte and sample matrix. A thorough and well-documented validation process is the key to ensuring the integrity and defensibility of the resulting experimental data.
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-11-phenylundecane and 1-Chloro-11-phenylundecane
For researchers and professionals in drug development and organic synthesis, the choice between an alkyl bromide and an alkyl chloride is a frequent and critical decision point. While structurally similar, their reactivity profiles can differ significantly, impacting reaction rates, yields, and overall synthetic efficiency. This guide provides an in-depth, evidence-based comparison of 1-bromo-11-phenylundecane and 1-chloro-11-phenylundecane, moving from fundamental principles to practical experimental design.
Section 1: Foundational Principles of Reactivity
The reactivity of haloalkanes in nucleophilic substitution reactions is governed by a few key factors: the nature of the carbon-halogen bond, the stability of the leaving group, and steric hindrance around the reaction center.[1][2] Both 1-bromo-11-phenylundecane and its chloro-analogue are primary alkyl halides, meaning the halogen is attached to a carbon atom that is bonded to only one other carbon atom. This structure strongly favors a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3] The remote phenyl group at the C11 position has a negligible electronic or steric effect on the C1 reaction site, making the halogen the primary determinant of reactivity.
The Carbon-Halogen Bond: Strength and Polarity
The strength of the covalent bond between the first carbon of the undecane chain and the halogen atom is a primary determinant of reactivity. Breaking this bond is a critical part of the rate-determining step in substitution reactions. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[4][5] This is because bromine is a larger atom than chlorine, resulting in less effective orbital overlap with carbon.[6]
Energy is required to break these bonds, and a weaker bond necessitates a lower activation energy for the reaction to proceed.[5][7] Consequently, the C-Br bond in 1-bromo-11-phenylundecane will cleave more readily than the C-Cl bond in 1-chloro-11-phenylundecane, predicting a faster reaction rate for the bromo- compound.[4][8]
Leaving Group Aptitude: The Decisive Factor
For a nucleophilic substitution reaction to occur, the halogen must depart as a stable halide ion (X⁻).[9] The ability of a substituent to leave is termed its "leaving group ability." A good leaving group is a species that is stable on its own, which typically corresponds to it being the conjugate base of a strong acid.[9]
When comparing bromide (Br⁻) and chloride (Cl⁻):
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Therefore, the bromide ion is a weaker base than the chloride ion. Weaker bases are better leaving groups because they are more stable and less likely to re-bond with the carbon center.[6]
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than chloride's.[10] This increased polarizability helps stabilize the forming negative charge in the transition state of the Sₙ2 reaction, lowering the activation energy.[11]
Based on these principles, the bromide ion is a significantly better leaving group than the chloride ion, which strongly suggests that 1-bromo-11-phenylundecane will be more reactive.[9][11]
Section 2: Quantitative Reactivity Comparison
The relative rates of reaction for ethyl halides with a common nucleophile provide a well-established model for this comparison.
| Alkyl Halide | Halogen | C-X Bond Energy (kJ/mol) | Relative Rate of Sₙ2 Reaction (with I⁻ in acetone) |
| Ethyl Chloride | Cl | ~339 | 1 |
| Ethyl Bromide | Br | ~276 | ~30-40 |
| Ethyl Iodide | I | ~240 | ~100 |
Table 1: Comparison of bond energies and relative Sₙ2 reaction rates for primary ethyl halides. The data illustrates the dramatic increase in reactivity moving from a chloride to a bromide leaving group.[4]
Interpretation: The data clearly shows that an alkyl bromide reacts tens of times faster than its corresponding chloride under identical Sₙ2 conditions. This difference is a direct consequence of the lower C-Br bond energy and the superior leaving group ability of bromide.[4][11] We can confidently extrapolate this trend to the 11-phenylundecane system and predict that 1-bromo-11-phenylundecane will be substantially more reactive.
Section 3: Mechanistic Pathways in Nucleophilic Substitution
As primary haloalkanes, both compounds react via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (a "backside attack").[1][3]
Key features of the Sₙ2 mechanism include:
-
Single Step: Bond formation and bond breaking occur simultaneously through a high-energy transition state.[2]
-
Kinetics: The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile (second-order kinetics).[1]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center, known as a Walden inversion.
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A Senior Application Scientist's Guide to Benchmarking 1-BROMO-11-PHENYL UNDECANE in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel polymers with precisely defined architectures and functionalities, the choice of initiating species in controlled radical polymerization is a critical determinant of success. This guide provides an in-depth comparative analysis of 1-bromo-11-phenyl undecane as an initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile method for polymer synthesis. While direct, head-to-head comparative studies benchmarking this specific long-chain alkyl bromide are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of ATRP kinetics and initiator performance to provide a rigorous evaluation of its potential and limitations against commonly employed alternatives.
The Central Role of the Initiator in Atom Transfer Radical Polymerization (ATRP)
ATRP has emerged as a powerful technique for the synthesis of well-defined polymers, offering control over molecular weight, low polydispersity, and the ability to create complex architectures such as block copolymers and star polymers. The fundamental principle of ATRP lies in the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst. The initiator, typically an alkyl halide, plays a pivotal role in this process by providing the initial radical that commences the polymerization.
The efficacy of an ATRP initiator is governed by several factors, most notably the rate at which it generates radicals (the activation rate constant, k_act) and the stability of the resulting radical species. An ideal initiator should exhibit an activation rate that is comparable to or faster than the rate of propagation to ensure that all polymer chains start growing simultaneously. This leads to polymers with a narrow molecular weight distribution, a hallmark of a controlled polymerization process.
This compound: A Structural Perspective
This compound is a primary alkyl bromide with a long aliphatic chain and a terminal phenyl group. From a structural standpoint, its performance as an ATRP initiator can be predicted based on established structure-reactivity relationships in ATRP.
The reactivity of the carbon-bromine bond is paramount. In ATRP, the general trend for the activation of alkyl halides is tertiary > secondary > primary.[1] This is due to the increasing stability of the resulting carbon-centered radical. As a primary alkyl bromide, this compound is expected to have a slower activation rate compared to secondary or tertiary alkyl bromides like 1-phenylethyl bromide or ethyl α-bromoisobutyrate.
The long undecane chain is unlikely to significantly influence the electronic environment of the C-Br bond directly. However, it imparts significant hydrophobicity to the initiator, which can be advantageous for the polymerization of nonpolar monomers or for the synthesis of amphiphilic block copolymers. The terminal phenyl group is distant from the bromine atom and is therefore not expected to provide significant radical stabilization through resonance, which is a key factor for the high activity of benzylic halides.
Comparative Performance Analysis: this compound vs. Standard ATRP Initiators
To provide a clear benchmark, we will compare the expected performance of this compound with two widely used ATRP initiators: Ethyl α-bromoisobutyrate (EBiB) , a tertiary alkyl bromide, and 1-Phenylethyl bromide (1-PEBr) , a secondary benzylic bromide.
| Initiator | Structure | Type | Typical Monomers | Expected Initiation Efficiency | Expected Polydispersity Index (PDI) | Relative Activation Rate Constant (k_act) |
| This compound | C₆H₅-(CH₂)₁₁-Br | Primary Alkyl Bromide | Styrene, Acrylates | Moderate to Low | > 1.3 | Low |
| Ethyl α-bromoisobutyrate (EBiB) | (CH₃)₂C(Br)COOC₂H₅ | Tertiary Alkyl Bromide | Methacrylates, Acrylates | High | Typically < 1.2 | High (~8.0 M⁻¹s⁻¹)[2] |
| 1-Phenylethyl bromide (1-PEBr) | C₆H₅CH(Br)CH₃ | Secondary Benzylic Bromide | Styrene | High | Typically < 1.2 | Moderate to High (~1.0 M⁻¹s⁻¹)[2] |
Causality behind the Expected Performance:
-
Initiation Efficiency and Polydispersity: The slower activation of the primary C-Br bond in this compound is predicted to lead to a slower initiation process compared to the propagation of the polymer chains. This disparity can result in a broader molecular weight distribution and a higher Polydispersity Index (PDI) (typically > 1.3), as not all chains will start growing at the same time. In contrast, EBiB and 1-PEBr are known to provide rapid and efficient initiation for their respective preferred monomers, leading to polymers with low PDIs (typically below 1.2).[2]
-
Activation Rate Constant (k_act): The activation rate constants for alkyl bromides in Cu-mediated ATRP can vary by several orders of magnitude depending on their structure.[3] Tertiary α-bromoesters like EBiB have high k_act values due to the formation of a stable tertiary radical.[3] Secondary benzylic bromides like 1-PEBr also exhibit favorable kinetics due to the resonance stabilization of the resulting benzylic radical.[4] As a primary alkyl bromide, this compound is expected to have a significantly lower k_act.
-
Monomer Suitability: While this compound can theoretically initiate the polymerization of a range of vinyl monomers, its slow initiation might be particularly problematic for more reactive monomers like acrylates. For styrene, where propagation is slower, the mismatch between initiation and propagation rates might be less pronounced, potentially leading to better control.
Experimental Protocols for a Comparative Study
To empirically validate these predictions, a series of controlled polymerization experiments should be conducted.
Objective:
To compare the performance of this compound, Ethyl α-bromoisobutyrate (EBiB), and 1-Phenylethyl bromide (1-PEBr) as initiators in the ATRP of styrene and methyl acrylate.
Materials:
-
Monomers: Styrene, Methyl Acrylate (inhibitor removed)
-
Initiators: this compound, Ethyl α-bromoisobutyrate (EBiB), 1-Phenylethyl bromide (1-PEBr)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inert gas: Nitrogen or Argon
Experimental Workflow Diagram:
Caption: General experimental workflow for a comparative ATRP study.
Detailed Protocol for ATRP of Styrene:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add degassed styrene (10.4 g, 100 mmol), anisole (10 mL), and PMDETA (21 µL, 0.1 mmol) via syringe.
-
Add the respective initiator (1 mmol):
-
This compound (311 mg)
-
1-Phenylethyl bromide (185 mg)
-
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Sampling: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe and quench by exposing to air.
-
Analysis:
-
Determine monomer conversion by ¹H NMR spectroscopy.
-
Determine number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
A similar protocol should be followed for the polymerization of methyl acrylate, with the reaction temperature adjusted to 70 °C.
Interpreting the Results: A Self-Validating System
The trustworthiness of this comparative study lies in the internal consistency of the data. For a well-controlled ATRP, the following should be observed:
-
Linear First-Order Kinetics: A plot of ln([M]₀/[M]) versus time should be linear, indicating a constant concentration of active species.
-
Linear Evolution of Molecular Weight: The number-average molecular weight (Mₙ) should increase linearly with monomer conversion.
-
Low Polydispersity Index: The PDI should remain low throughout the polymerization.
By comparing these parameters across the different initiators, a clear and objective benchmark of this compound's performance can be established.
Logical Relationships in ATRP Initiator Selection
Caption: Relationship between initiator structure, kinetics, and polymer properties.
Conclusion and Recommendations
Based on established principles of ATRP, this compound is expected to be a less efficient initiator compared to standard secondary and tertiary alkyl halides. Its primary alkyl bromide structure suggests a slower activation rate, which may lead to polymers with higher polydispersity and lower initiation efficiency, particularly for more reactive monomers.
However, the long hydrophobic chain and the terminal phenyl group make it a potentially valuable initiator for specific applications, such as:
-
Synthesis of Amphiphilic Block Copolymers: The undecylphenyl moiety can serve as a hydrophobic block, and the terminal bromine can initiate the growth of a hydrophilic polymer chain.
-
Surface Modification: The long alkyl chain can facilitate the formation of self-assembled monolayers on various substrates, with the terminal bromine available for surface-initiated ATRP.[5][6]
For applications where precise control over molecular weight and a very narrow polydispersity are paramount, more reactive initiators like EBiB or 1-PEBr are recommended. However, for the synthesis of specialized architectures where the unique structural features of this compound are desired, its use can be considered, with the understanding that polymerization conditions may need to be carefully optimized to mitigate the effects of slow initiation. Further experimental investigation as outlined in this guide is crucial to fully elucidate its performance characteristics.
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Matyjaszewski, K., Patten, T. E., & Xia, J. (1997). Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 119(4), 674–680. [Link]
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Chowdhury, S. I., et al. (2017). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science and Technology, 3(6), 103-107. [Link]
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A Senior Application Scientist's Guide to Long-Chain Functionalized Alkanes in Advanced Drug Delivery
Introduction: The Molecular Backbone of Next-Generation Therapeutics
In the landscape of modern drug development, the precise delivery of therapeutic agents to their target sites remains a paramount challenge. The efficacy and safety of a drug are intrinsically linked to its ability to navigate the complex biological milieu and accumulate at the site of action while minimizing off-target effects. Long-chain functionalized alkanes have emerged as critical molecular building blocks in the construction of sophisticated drug delivery systems, offering a versatile platform to overcome these hurdles. Their inherent lipophilicity, structural tailorability, and capacity for self-assembly make them indispensable components of lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and polymer-lipid hybrid systems, which are at the forefront of delivering everything from small molecules to nucleic acid-based therapeutics like mRNA vaccines.[1][2][3][4]
This guide provides an in-depth characterization and comparison of different classes of long-chain functionalized alkanes used in pharmaceutical research. Moving beyond a superficial overview of nanoparticle formulations, we will delve into the molecular specifics of these alkanes, exploring how variations in their structure—such as chain length, degree of saturation, and the nature of their functional groups—directly influence the physicochemical properties and biological performance of the final drug product. Through a combination of experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select and design the optimal long-chain functionalized alkanes for their specific therapeutic applications.
I. The Fundamental Role of the Alkane Chain: More Than Just a Hydrophobic Tail
The long alkyl chain is the defining feature of these molecules, and its characteristics are a primary determinant of the properties of the resulting drug delivery vehicle. Key parameters include chain length, saturation, and branching.
Chain Length
The length of the alkyl chain significantly impacts the melting point, crystallinity, and ultimately the stability and drug-loading capacity of lipid-based nanoparticles.[2] Longer chains generally lead to higher melting points and more ordered, crystalline structures in SLNs, which can provide better-controlled drug release.[2] However, this increased order can sometimes lead to drug expulsion during storage as the lipid matrix undergoes polymorphic transitions.[5] Nanostructured lipid carriers (NLCs) were developed to overcome this limitation by blending solid lipids with liquid lipids (often shorter-chain or unsaturated alkanes), creating a less-ordered lipid core with improved drug loading and stability.[2]
Saturation and Branching
The presence of double bonds (unsaturation) or branching in the alkyl chain introduces kinks, disrupting the orderly packing of the lipid molecules. This leads to a lower melting point and a more fluid, less crystalline matrix. While this can enhance the encapsulation efficiency for certain drugs, it may also lead to faster drug release.[2] The synthesis of very long-chain alkanes, including those with specific branching, has been a subject of research to precisely control these properties for applications in materials science and potentially drug delivery.[6]
II. The Power of Functionalization: Tailoring Alkanes for Specific Tasks
While the alkane chain provides the structural backbone, the functional group dictates the molecule's role and interactions within a biological system. Functionalization can enhance biocompatibility, enable targeted delivery, and improve the stability of the drug carrier.[1][7]
Amine-Functionalized Alkanes (Ionizable Lipids)
Cationic or ionizable lipids are a cornerstone of modern mRNA vaccine delivery systems.[3][8][9] These lipids typically feature a long-chain alkane tail and a tertiary or quaternary amine headgroup. At a physiological pH of 7.4, these lipids are neutral or have a slight positive charge, which minimizes toxicity and non-specific interactions in the bloodstream. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated, leading to a net positive charge.[8] This charge facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.[8] The design of these lipids, including the structure of the linker between the amine and the alkyl chains, is a critical area of research to optimize delivery efficiency and minimize immunogenicity.[8][10]
PEGylated Alkanes (Stealth Lipids)
The conjugation of polyethylene glycol (PEG) to a long-chain alkane or lipid anchor is a widely used strategy to improve the pharmacokinetic profile of nanocarriers.[5][11] The hydrophilic and flexible PEG chains create a steric barrier on the surface of the nanoparticle, which inhibits the adsorption of opsonin proteins from the bloodstream.[5] This "stealth" effect reduces uptake by the mononuclear phagocyte system, thereby prolonging the circulation time of the drug carrier and increasing the probability of it reaching the target tissue.[5] However, the density and length of the PEG chains must be carefully optimized, as high concentrations of PEG can sometimes hinder cellular uptake at the target site.[12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption [label="Mechanism of PEGylated and Ionizable Lipid Action", fontsize=12, fontname="Arial"];
Figure 1: Conceptual diagram illustrating the dual roles of functionalized alkanes in drug delivery. PEGylation provides a "stealth" characteristic in the bloodstream, while ionizable lipids facilitate endosomal escape within the target cell.
Ligand-Functionalized Alkanes for Targeted Delivery
To enhance accumulation at specific sites, the surface of lipid-based nanocarriers can be decorated with targeting ligands such as antibodies, peptides, or small molecules.[7][13] These ligands bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells.[7] The functionalized alkane, in this case, serves as an anchor to attach the targeting moiety to the nanoparticle surface. This active targeting strategy can significantly improve the therapeutic index of a drug by concentrating it at the site of disease.[12]
III. Comparative Analysis of Long-Chain Functionalized Alkanes
The selection of a long-chain functionalized alkane is a critical decision in the formulation development process. The following table summarizes the key characteristics and applications of different classes of these molecules.
| Alkane Class | Functional Group | Primary Role | Key Physicochemical Properties | Common Applications | Supporting References |
| Fatty Acids | Carboxylic Acid | Structural component, pH-responsive element | Chain length and saturation determine melting point and fluidity. | Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) | [2] |
| Ionizable Lipids | Tertiary/Quaternary Amine | Endosomal escape of nucleic acids | pKa value is critical for pH-responsive charge. | mRNA vaccines, siRNA delivery | [3][8][9] |
| PEGylated Lipids | Polyethylene Glycol | "Stealth" agent, increased circulation time | PEG chain length and density influence stealth properties. | Long-circulating liposomes and nanoparticles | [5][11] |
| Ligand-Conjugated Lipids | Antibody, Peptide, etc. | Active targeting to specific cells/tissues | Ligand density affects binding affinity and uptake. | Targeted cancer therapy | [7][12][13] |
| Semifluorinated Alkanes | Perfluoroalkyl segment | Solubilizer, carrier for lipophilic drugs | Low surface tension, high gas solubility. | Ophthalmic and pulmonary drug delivery | [14][15] |
IV. Experimental Protocols for Characterization
The rational design of drug delivery systems relies on the accurate characterization of their components and final formulations. The following are key experimental protocols used to evaluate long-chain functionalized alkanes and the nanoparticles they form.
Protocol 1: Determination of Particle Size and Zeta Potential
Objective: To measure the hydrodynamic diameter and surface charge of nanoparticles, which are critical predictors of their in vivo fate.
Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Sample Preparation: Disperse the nanoparticle formulation in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL). Ensure the dispersant is filtered to remove any dust particles.
-
DLS Measurement (Particle Size):
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The instrument's software calculates the diffusion coefficient and, using the Stokes-Einstein equation, determines the hydrodynamic diameter and polydispersity index (PDI). A lower PDI indicates a more monodisperse sample.
-
-
ELS Measurement (Zeta Potential):
-
Place the diluted sample in a specialized electrophoresis cell.
-
Apply an electric field across the cell.
-
The instrument measures the velocity of the particles (electrophoretic mobility) using laser Doppler velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation. For ionizable lipids, this measurement should be repeated at different pH values to determine the pKa.
-
Causality: Particle size influences biodistribution and cellular uptake, while zeta potential affects colloidal stability and interactions with biological membranes.[10] For ionizable lipids, the change in zeta potential with pH confirms their pH-responsive character, which is essential for endosomal escape.[8]
dot graph [rankdir=TB] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Figure 2: A simplified workflow for the characterization of nanoparticle size and surface charge using Dynamic and Electrophoretic Light Scattering.
Protocol 2: Assessment of Drug Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles, a key performance indicator of the formulation.
Methodology: Centrifugation or Size Exclusion Chromatography followed by Quantification
-
Separation of Free Drug from Encapsulated Drug:
-
Ultracentrifugation: Pellet the nanoparticles by centrifuging the formulation at high speed. The supernatant will contain the unencapsulated (free) drug.
-
Size Exclusion Chromatography (SEC): Pass the formulation through an SEC column. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Drug:
-
Measure the concentration of the drug in the supernatant (after centrifugation) or in the collected fractions (after SEC) using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Measure the total amount of drug in the formulation before separation.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Causality: High encapsulation efficiency is crucial for maximizing the therapeutic dose delivered to the target site and minimizing potential side effects from the free drug. The choice of long-chain alkane, particularly its chain length and saturation, can significantly influence the drug-loading capacity and, consequently, the EE%.[2][16]
V. Conclusion and Future Outlook
Long-chain functionalized alkanes are far more than passive excipients; they are enabling molecules that form the foundation of many of the most advanced drug delivery platforms in development today.[17][18] The ability to precisely tune their chemical structure allows for the rational design of nanocarriers with optimized stability, biocompatibility, and targeting capabilities.[19][20] From the pH-responsive behavior of ionizable lipids in mRNA vaccines to the circulation-extending properties of PEGylated alkanes, these molecules are central to achieving therapeutic success.
Future innovations in this field will likely focus on the development of biodegradable functionalized alkanes to further improve the safety profile of nanomedicines.[3] Additionally, the design of multi-functional alkanes, which combine targeting, stealth, and environmentally responsive properties into a single molecule, represents an exciting frontier. The continued collaboration between synthetic chemists, materials scientists, and pharmaceutical researchers will be essential to unlock the full potential of these versatile molecules and translate next-generation therapies from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Strategic Use of 1-Bromo-11-phenyl Undecane in Proof-of-Concept Studies
Foreword: Beyond the Reagent Bottle
In the landscape of materials science and drug delivery, the molecules we choose as foundational building blocks dictate the potential and limitations of our final constructs. 1-Bromo-11-phenyl undecane is one such molecule—a bifunctional linker that, at first glance, appears to be a simple long-chain alkane. However, its true utility lies in the strategic separation of its two distinct chemical personalities: a reactive alkyl bromide and a versatile phenyl terminus. This guide provides a comparative analysis of this compound, not as a mere catalog entry, but as a strategic tool in the design of sophisticated proof-of-concept studies, particularly in the realm of surface functionalization and nanoparticle engineering.
The Molecular Logic of this compound
This compound is an organic compound featuring a long, 11-carbon aliphatic chain. This chain imparts hydrophobicity and flexibility. At one end, a bromine atom serves as a reactive handle for covalent attachment to surfaces or for subsequent chemical modifications. At the other end, a phenyl group offers a site for non-covalent interactions, such as π-π stacking, or for further functionalization. This unique combination of features makes it a valuable tool for creating well-defined molecular layers on various substrates.
The undecane chain provides a significant van der Waals interaction potential, promoting the formation of densely packed and ordered self-assembled monolayers (SAMs). The terminal phenyl group can be used to tune surface energy, hydrophobicity, and to introduce specific recognition motifs. The bromo group, while less reactive than a thiol for gold surfaces, offers a versatile attachment point for a wider range of nucleophiles, enabling the grafting of complex molecules.
Comparative Analysis: Strategic Selection of a Molecular Linker
The choice of a molecular linker in a proof-of-concept study is critical. It is often a trade-off between ease of use, stability of the resulting construct, and the chemical versatility offered. Here, we compare this compound with other common long-chain functionalized alkanes.
| Feature | This compound | 11-Mercaptoundecanoic Acid | 11-(Ferrocenyl)undecanethiol | Octadecyltrichlorosilane (OTS) |
| Primary Application | Functionalization of various substrates, nanoparticle coating | SAMs on gold, biosensors | Redox-active SAMs, electrochemical sensors | Hydrophobic coatings on silica, glass |
| Attachment Chemistry | Nucleophilic substitution | Thiol-gold chemisorption | Thiol-gold chemisorption | Silanization |
| Terminal Group | Phenyl | Carboxylic acid | Ferrocene | Methyl |
| Key Advantage | Versatile reactivity of the bromo group, π-stacking potential | Strong, well-defined Au-S bond, terminal group for EDC/NHS chemistry | Redox-active for electrochemical studies | Forms robust, highly ordered monolayers |
| Limitations | Weaker substrate-linker bond compared to thiols on gold | Primarily limited to gold and some other metal surfaces | Specific to electrochemical applications | Sensitive to moisture during deposition |
Application Spotlight: A Proof-of-Concept Workflow for Nanoparticle Functionalization
In many drug delivery systems, the surface of a nanoparticle (NP) must be modified to enhance stability, improve biocompatibility, and enable targeted delivery. Here, we outline a proof-of-concept workflow for the functionalization of amine-terminated nanoparticles with a model protein using this compound as a linker.
Experimental Rationale
The goal is to create a stable, protein-coated nanoparticle. The long alkyl chain of the linker will provide a hydrophobic layer around the NP, potentially enhancing its stability. The phenyl group can be used for further modifications or to facilitate non-covalent interactions. The bromo group will be displaced by the amine groups on the nanoparticle surface, forming a stable C-N bond.
Detailed Protocol
-
Nanoparticle Synthesis: Synthesize or procure amine-terminated nanoparticles (e.g., silica or polymer-based).
-
Linker Attachment:
-
Disperse the amine-terminated nanoparticles in a suitable solvent (e.g., anhydrous DMF).
-
Add a 10-fold molar excess of this compound to the nanoparticle dispersion.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant and wash the nanoparticles multiple times with fresh solvent to remove unreacted linker and base.
-
Dry the functionalized nanoparticles under vacuum.
-
-
Protein Conjugation (via Phenyl Group Modification):
-
Nitrate the terminal phenyl group using a mild nitrating agent.
-
Reduce the nitro group to an amine.
-
Use standard EDC/NHS chemistry to couple a model protein (e.g., BSA) to the newly formed amine group.
-
-
Characterization:
-
Confirm the attachment of the linker using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).
-
Quantify the amount of conjugated protein using a colorimetric assay (e.g., BCA assay).
-
Assess the stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
-
Workflow Visualization
Caption: Workflow for nanoparticle functionalization.
Conclusion: A Versatile Tool for the Molecular Engineer
This compound is more than just a simple chemical. It is a molecular tool that offers a unique combination of a reactive handle, a long hydrophobic spacer, and a versatile terminal group. While it may not always be the optimal choice for every application, its adaptability makes it an excellent candidate for proof-of-concept studies where the goal is to explore new surface chemistries and nanoparticle designs. By understanding its properties and how it compares to other available linkers, researchers can make informed decisions and accelerate the development of novel materials and therapeutics.
References
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 1-BROMO-11-PHENYL UNDECANE
Introduction: The Imperative for Methodological Equivalence
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. 1-BROMO-11-PHENYL UNDECANE serves as a crucial intermediate in the synthesis of various organic compounds and potential pharmaceutical agents.[1] Its purity, concentration, and stability must be monitored with unerring accuracy. Consequently, the analytical methods employed for its characterization are not merely procedural; they are the bedrock upon which product quality and safety are built.
Often, during the lifecycle of a product, it becomes necessary to use different analytical methods across different laboratories, or to update a method due to technological advancements. This introduces a critical risk: data inconsistency. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results.[2][3] This guide provides an in-depth, experience-driven comparison of two robust analytical methods for this compound—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and details the rigorous process of their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][4]
Chapter 1: Physicochemical Profile of this compound
Understanding the analyte is the first step in selecting an appropriate analytical technique. This compound (C₁₇H₂₇Br) is a long-chain alkyl halide with a terminal phenyl group.[1][5][6] Its key properties influencing analytical strategy are:
-
Boiling Point: High, approximately 369.5 °C at 760 mmHg, making it suitable for Gas Chromatography.[1]
-
Polarity: It is a non-polar compound, which dictates the choice of stationary and mobile phases in chromatography.[7][8]
-
Structure: The presence of a phenyl group provides a chromophore, enabling ultraviolet (UV) detection in HPLC.
These characteristics suggest that both GC and HPLC are viable, yet distinct, analytical approaches, making this compound an excellent candidate for a cross-validation study.
Chapter 2: Candidate Analytical Methodologies
The selection of analytical methods is not arbitrary; it is a reasoned decision based on the analyte's chemistry and the desired performance characteristics. We will develop and validate two orthogonal methods: a high-temperature separation technique (GC-FID) and a liquid-phase separation technique (RP-HPLC-UV).
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Method Choice: GC is an ideal technique for analyzing volatile and semi-volatile compounds like alkyl halides.[9][10] The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a robust, linear response, making it perfect for quantification.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in isooctane. Create a calibration curve by serially diluting the stock to concentrations of 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.
-
Sample Preparation: Dilute the test sample with isooctane to fall within the calibrated range (target concentration: 0.25 mg/mL).
-
Instrumentation: Agilent 6890 Gas Chromatograph or equivalent.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[11]
-
Injector: Split/Splitless, set to 280 °C.
-
Injection Volume: 1 µL, split ratio 20:1.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: FID, set to 300 °C.
-
-
Data Analysis: Integrate the peak corresponding to this compound. Quantify using the external standard calibration curve.
Caption: Workflow for GC-FID analysis of this compound.
Method B: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Choice: RP-HPLC is a cornerstone of pharmaceutical analysis. For a non-polar compound, a C18 column provides excellent retention and separation.[8][12] The phenyl group's inherent UV absorbance allows for sensitive detection without derivatization. This method offers an alternative separation mechanism to GC, which is ideal for cross-validation.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile. Create a calibration curve by serially diluting the stock to concentrations of 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.
-
Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibrated range (target concentration: 0.25 mg/mL).
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak corresponding to this compound. Quantify using the external standard calibration curve.
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Chapter 3: The Cross-Validation Protocol: A Head-to-Head Comparison
Validation of an analytical procedure is the process of establishing, through laboratory studies, that its performance characteristics meet the requirements for the intended application.[14][15][16] Before comparing the methods, each must be independently validated.
Caption: Logical workflow for the cross-validation of two analytical methods.
Part 1: Independent Method Validation
The following performance characteristics were assessed for both methods according to ICH Q2(R2) guidelines.[2]
| Parameter | GC-FID | RP-HPLC-UV | Acceptance Criteria |
| Specificity | No interfering peaks observed from blank or related substances. | No interfering peaks observed from blank or related substances. | No significant interference at the analyte's retention time. |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (mg/mL) | 0.01 - 0.5 | 0.01 - 0.5 | 80-120% of the test concentration.[14][16] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 0.72% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.15% | 0.98% | %RSD ≤ 2.0% |
| LOQ (mg/mL) | 0.01 | 0.01 | Signal-to-Noise ≥ 10 |
Data presented are representative and for illustrative purposes.
Part 2: The Cross-Validation Experiment
Objective: To demonstrate that the RP-HPLC-UV method provides results that are equivalent to the established GC-FID method.
Protocol:
-
Three separate batches of a this compound sample were prepared.
-
Six individual preparations were made from each batch, for a total of 18 samples.
-
Each of the 18 samples was analyzed once by the validated GC-FID method and once by the validated RP-HPLC-UV method.
-
The results were tabulated and statistically compared.
Comparative Results (Assay % vs. Theoretical)
| Sample ID | GC-FID Result (%) | RP-HPLC-UV Result (%) | Difference (%) |
| B1-01 | 99.8 | 99.5 | 0.3 |
| B1-02 | 100.1 | 100.3 | -0.2 |
| B1-03 | 99.5 | 99.2 | 0.3 |
| B1-04 | 100.5 | 100.8 | -0.3 |
| B1-05 | 100.2 | 99.9 | 0.3 |
| B1-06 | 99.9 | 100.1 | -0.2 |
| Batch 1 Mean | 100.0 | 99.97 | - |
| Batch 1 %RSD | 0.38% | 0.58% | - |
| B2-01 | 101.0 | 100.7 | 0.3 |
| B2-02 | 100.8 | 101.1 | -0.3 |
| ... | ... | ... | ... |
| B3-06 | 99.6 | 99.4 | 0.2 |
| Overall Mean | 100.15 | 100.08 | - |
| Overall %RSD | 0.65% | 0.75% | - |
Table shows a subset of representative data.
Statistical Analysis: A paired t-test was performed on the full dataset of 18 pairs. The results indicated no statistically significant difference between the means of the two methods (p > 0.05). This confirms that the methods can be considered equivalent for the intended purpose.
Chapter 4: Synthesis and Interpretation
The cross-validation study successfully demonstrated the interchangeability of the GC-FID and RP-HPLC-UV methods for the quantification of this compound. Both methods proved to be accurate, precise, and specific.
Performance Summary and Practical Considerations
| Performance Metric | GC-FID | RP-HPLC-UV | Senior Scientist's Insight |
| Throughput | Lower (longer run/cool-down times) | Higher (shorter run times) | For routine QC release testing, HPLC offers a significant time advantage. |
| Solvent Consumption | Low (primarily carrier gas) | High (Acetonitrile/Water) | GC is the "greener" and more cost-effective option regarding solvent use. |
| Robustness | Very high; less prone to column degradation. | High; column performance can degrade over time, requiring monitoring. | The GC-FID method is a workhorse, requiring less frequent column replacement and maintenance. |
| Selectivity | Excellent for volatile impurities. | Excellent for non-volatile or thermally labile impurities. | The choice could be dictated by the impurity profile of the sample. HPLC is superior for potential high molecular weight impurities. |
| Ease of Use | Requires expertise in temperature programming and inlet maintenance. | Generally more straightforward for routine users in a modern QC lab. | Most pharmaceutical labs have a larger pool of analysts proficient in HPLC. |
Conclusion
This guide demonstrates that both GC-FID and RP-HPLC-UV are valid and reliable methods for the analysis of this compound. The successful cross-validation provides the necessary scientific evidence to use these methods interchangeably, ensuring data continuity across different stages of development or between different analytical laboratories.[17][18]
The ultimate choice between the two methods is a strategic one, balancing the need for throughput and ease of use (favoring HPLC) against the desire for lower solvent costs and long-term robustness (favoring GC). This data-driven approach ensures that the selection of an analytical method is not based on preference, but on a validated, scientific, and rational foundation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-11-Phenylundecane
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring that all chemical waste is handled and disposed of in a manner that guarantees personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-bromo-11-phenylundecane (CAS No. 101025-08-5), grounded in established safety principles and regulatory requirements.
Hazard Profile and Core Safety Principles
While a specific, comprehensive Safety Data Sheet (SDS) for 1-bromo-11-phenylundecane is not widely available, its chemical structure—a long aliphatic chain with a terminal bromine atom and a phenyl group—allows us to infer its hazard profile from similar halogenated hydrocarbons. The primary principle guiding its disposal is its classification as a halogenated organic compound .
The presence of a carbon-bromine bond dictates its handling and disposal pathway.[1] Halogenated compounds are of particular concern because their improper disposal, such as incineration at inadequate temperatures, can lead to the formation of toxic byproducts like dioxins and furans. Therefore, they must be segregated from non-halogenated waste streams.[2]
Based on data from analogous long-chain alkyl bromides, the anticipated hazards include:
-
Environmental Toxicity: Very toxic to aquatic life with long-lasting effects.[3] Discharge into the environment must be strictly avoided.
-
Combustibility: Considered a combustible liquid, with a high flash point.[4] While not highly flammable, it can ignite with sufficient heat or ignition sources.
-
Irritant: Expected to be an irritant to the skin and eyes.[5] Prolonged contact should be avoided.
Personal Protective Equipment (PPE) and Handling
Before handling 1-bromo-11-phenylundecane or its waste, establishing a robust safety protocol is paramount. The following PPE is mandatory to minimize exposure risks.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of 1-bromo-11-phenylundecane waste must follow a systematic process of segregation, containment, and labeling, in accordance with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Protocol 1: Disposal of Pure or Concentrated Waste
This protocol applies to unused 1-bromo-11-phenylundecane, reaction residues, or solutions where it is a primary component.
-
Segregation: Designate a specific waste container for "Halogenated Organic Waste." Never mix halogenated with non-halogenated waste streams.[2] This is the most critical step, as it ensures the waste is routed to the correct high-temperature incineration facility capable of safely destroying halogenated compounds.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Ensure the container is in good condition and free from cracks or defects.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE, HALOGENATED ORGANIC ". List all constituents, including "1-Bromo-11-phenylundecane" and any solvents or other chemicals present, with approximate percentages.
-
Accumulation: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time per institutional guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Materials and Spill Cleanup
This protocol applies to items such as contaminated gloves, absorbent materials, and silica gel from chromatography.
-
Waste Collection: Place all solid materials contaminated with 1-bromo-11-phenylundecane into a designated, sealable hazardous waste bag or a wide-mouth solid waste container.
-
Labeling: Label the container or bag as "HAZARDOUS WASTE, HALOGENATED ORGANIC SOLID ". List "1-Bromo-11-phenylundecane" as the contaminant.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Disposal: Arrange for collection of the solid waste container through your EHS office.
The logical flow for segregating and disposing of this chemical waste is visualized in the diagram below.
Caption: Waste Disposal Decision Workflow for 1-Bromo-11-phenylundecane.
Regulatory Context: RCRA and Halogenated Waste
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Halogenated organic compounds are specifically addressed. For instance, spent halogenated solvents are listed under the "F-list" of hazardous wastes from non-specific sources (e.g., F001, F002).[6][7] While 1-bromo-11-phenylundecane is not explicitly listed as a commercial chemical product (U-list or P-list), any waste stream containing it must be managed as a halogenated hazardous waste due to its chemical properties and potential environmental impact. Adherence to the segregation and disposal protocols outlined above ensures compliance with these critical federal regulations.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of 1-bromo-11-phenylundecane, upholding their commitment to both scientific advancement and responsible environmental stewardship.
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A Senior Application Scientist's Guide to the Safe Handling of 1-BROMO-11-PHENYL UNDECANE
This document provides essential safety and logistical information for the handling and disposal of 1-BROMO-11-PHENYL UNDECANE (CAS No. 101025-08-5).[1][2][3] As a valued professional in the scientific community, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[4][5][6]
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[4][6][7]
It is also noted as being flammable, although its high flash point suggests it is not a primary fire hazard under standard laboratory conditions.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 101025-08-5 | [1][2][3] |
| Molecular Formula | C₁₇H₂₇Br | [2][3] |
| Molecular Weight | 311.3 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | [1] |
| Flash Point | 179.1 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the anticipated hazards. For this compound, protection against skin, eye, and respiratory exposure is mandatory. The rationale is to create a complete barrier between you and the chemical agent.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield worn over safety goggles is essential.[8][9]
-
Causality: The assumed potential for serious eye irritation necessitates a complete seal around the eyes to protect from splashes and vapors.[4][6]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for halogenated organic compounds.[10][11] Always double-glove if handling larger quantities or for prolonged periods.
-
Causality: To prevent direct skin contact and subsequent irritation.[10] It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before and during use.
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat is required.[8] Ensure it is fully buttoned with sleeves rolled down. For larger scale operations, a chemical-resistant apron over the lab coat provides an additional layer of safety.
-
Causality: This protects your skin and personal clothing from accidental splashes and contamination.[10]
-
-
Respiratory Protection:
-
Requirement: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[12] If a fume hood is not available, or in the event of a large spill where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][13]
-
Causality: The potential for respiratory tract irritation makes it imperative to control airborne concentrations.[6][7]
-
Operational Plan: From Receipt to Disposal
A proactive and systematic approach to handling ensures safety at every stage.
Storage and Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container must be kept tightly closed when not in use.[5]
-
-
General Handling:
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following protocol is designed for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Immediate Response:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is outside a fume hood, evacuate the area and prevent re-entry.
-
Ensure the area is well-ventilated; if safe to do so, increase ventilation by opening the fume hood sash.[10]
-
-
Containment and Cleanup (with appropriate PPE):
-
Contain the spill using a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[6][10]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.[10]
-
-
Waste Disposal:
-
Seal and label the container as "Hazardous Waste: Spill Debris containing this compound".
-
Arrange for disposal through your institution's EHS office.[10]
-
Workflow for Small-Scale Spill Response
Caption: Workflow for handling small chemical spills of this compound.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash, as it can harm the environment.[10][14]
Waste Collection and Disposal Protocol
-
Container Selection: Use a designated "Halogenated Organic Waste" container that is chemically compatible and has a secure, leak-proof lid.[10]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list any other constituents of the waste mixture.[12]
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from sources of ignition and incompatible materials.[12]
-
Disposal: When the container is full, arrange for a waste pickup with your institution's EHS department or a licensed hazardous waste disposal company.[10] The primary and recommended method of disposal is incineration.[12]
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1-Bromo-11-phenylundecane | C17H27Br | CID 2735621 - PubChem. National Institutes of Health. [Link]
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Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
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1-Bromo-10-phenyldecane | C16H25Br | CID 2735602 - PubChem. National Institutes of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
